molecular formula C₁₂H₂₀N₄O₃S B023202 Desmethyl Ranitidine CAS No. 66357-25-3

Desmethyl Ranitidine

Cat. No.: B023202
CAS No.: 66357-25-3
M. Wt: 300.38 g/mol
InChI Key: WZLBVRXZNDXPPW-UHFFFAOYSA-N
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Description

Desmethyl Ranitidine (CAS 66357-25-3) is a key metabolite of the well-known pharmaceutical Ranitidine, a histamine H2-receptor antagonist. As a reference standard in research, it is instrumental in studying the pharmacokinetic profile, metabolic pathways, and elimination mechanisms of its parent drug. Researchers utilize this compound in analytical methods development, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, to understand drug metabolism and disposition. The primary research value of this compound lies in its application within pharmaceutical and environmental toxicology studies. It serves as a critical biomarker in bioanalytical assays to investigate the metabolic fate of Ranitidine. Furthermore, its presence and stability are subjects of interest in environmental science for tracing pharmaceutical residues and studying their transformation products. From a mechanistic perspective, this compound is formed in the liver via the hepatic metabolism of Ranitidine, accounting for approximately 1% of the administered dose. It is one of several metabolites, alongside the N-oxide and S-oxide, that are excreted from the body. Studying this desmethylated metabolite provides valuable insights into the biotransformation processes of H2 receptor antagonists. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLBVRXZNDXPPW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Desmethyl Ranitidine in Pharmaceutical Analysis

This compound, known formally as N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, is a primary metabolite and a significant impurity of the widely-used H2-receptor antagonist, Ranitidine.[1][2] As a key related substance, the synthesis and characterization of this compound are of paramount importance for several reasons in the pharmaceutical industry. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate the identification and control of such impurities. Therefore, the availability of pure this compound as a reference standard is essential for the development and validation of analytical methods to monitor the quality of Ranitidine.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers and professionals in drug development and quality control.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be achieved through a targeted approach that mirrors the synthesis of Ranitidine itself, with a key modification in the starting materials. The following protocol outlines a reliable method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis involves the condensation of two key intermediates: 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine and N-methyl-1-methylthio-2-nitro-etheneamine . This reaction directly assembles the this compound molecule.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine C This compound A->C Condensation B N-methyl-1-methylthio-2-nitro-etheneamine B->C caption Synthetic Pathway of this compound

Caption: Synthetic Pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures for Ranitidine analogues.

Materials and Reagents:

  • 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine

  • N-methyl-1-methylthio-2-nitro-etheneamine

  • Acetonitrile

  • Methanol

  • 0.88 Ammonia solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (0.9 g) and N-methyl-1-methylthio-2-nitro-etheneamine.

  • Reaction Conditions: Heat the mixture at 100-120°C under reduced pressure (water pump) for 30 minutes.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The resulting residue is purified by column chromatography on silica gel.

    • The column is eluted with a mixture of methanol and 0.88 ammonia solution.

  • Crystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is crystallized from acetonitrile to yield N-[2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (this compound) with a melting point of 106-108°C (0.65 g).

Characterization of this compound: A Multi-technique Approach

The definitive identification and purity assessment of the synthesized this compound require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[2][4][5]

Analytical Workflow

The characterization process involves a logical sequence of analyses to confirm the structure and purity of the synthesized compound.

Characterization_Workflow Start Synthesized this compound MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation NMR NMR Spectroscopy (1H and 13C) Start->NMR Structural Elucidation HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity Assessment FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Start->FTIR Functional Group Identification Final Confirmed Structure & Purity MS->Final NMR->Final HPLC->Final FTIR->Final caption Analytical Workflow for this compound

Caption: Analytical Workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for its identity.

  • Expected Molecular Weight: The molecular formula for this compound is C12H20N4O3S, corresponding to a molecular weight of 300.38 g/mol .[1][2]

  • Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Expected Result: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 301.13.

Table 1: Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC12H20N4O3S
Molecular Weight300.38 g/mol
[M+H]+ (m/z)301.13

Source: PubChem CID 10380064[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound. While publicly available, fully assigned spectra for this compound are scarce, the expected chemical shifts can be predicted based on the structure and comparison with Ranitidine. Detailed, assigned spectra are typically available through the Certificate of Analysis from commercial suppliers of the reference standard.[3]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan protons6.0 - 6.5105 - 155
Methylene protons adjacent to sulfur3.6 - 3.828 - 32
Methylene protons of the ethylamine chain2.6 - 3.438 - 45
Methylamino protons2.3 - 2.5 (singlet)~35
N-methyl protons2.8 - 3.0 (singlet)~30
Vinyl proton6.4 - 6.6~100
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for its quantification in Ranitidine drug substances and products. A stability-indicating HPLC method is crucial to separate this compound from Ranitidine and other potential degradation products.

Experimental Protocol: HPLC Method for Purity Determination

This protocol is a representative method based on established procedures for Ranitidine and its impurities.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid: Acetonitrile (98:2 v/v).

    • Mobile Phase B: Acetonitrile: Water (95:5 v/v).

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of all related substances.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Column Temperature: 40°C.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.

    • Sample Solution: Prepare the synthesized this compound in the mobile phase at a similar concentration to the standard solution.

  • System Suitability:

    • The system suitability should be established by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

  • Purity Calculation: The purity of the synthesized this compound is determined by comparing its peak area to the total area of all peaks in the chromatogram (area normalization method).

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The provided synthetic protocol offers a reliable method for obtaining this critical Ranitidine-related compound. The multi-technique characterization approach, employing Mass Spectrometry, NMR spectroscopy, and HPLC, ensures the unambiguous identification and purity assessment of the synthesized material. The availability of well-characterized this compound is indispensable for the development of robust analytical methods, which are fundamental to ensuring the quality, safety, and efficacy of Ranitidine pharmaceutical products. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of pharmaceutical analysis and drug development.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). Retrieved January 12, 2026, from [Link]

  • Waters. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters AC. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ranitidine Related Compound A (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemi (1598507)). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Desmethylranitidine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Axios Research. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Structure of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ranitidine, also known as N-Desmethyl Ranitidine, is a primary metabolite of the widely recognized H₂-receptor antagonist, Ranitidine.[1][2] As a significant transformation product of a major pharmaceutical compound, a thorough understanding of its chemical and structural properties is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of this compound, consolidating available data on its structure, physicochemical properties, and analytical characterization. This information is crucial for impurity profiling, metabolite identification, and understanding the overall disposition of Ranitidine in biological systems.

Chemical Structure and Nomenclature

This compound is structurally similar to its parent compound, Ranitidine, with the key difference being the absence of one methyl group on the terminal dimethylamino moiety of the furan ring side chain.

IUPAC Name: 1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[3]

CAS Number: 66357-25-3[3]

Chemical Formula: C₁₂H₂₀N₄O₃S[3]

Molecular Weight: 300.38 g/mol [3]

The structural relationship between Ranitidine and this compound is illustrated in the diagram below.

Caption: Metabolic conversion of Ranitidine to this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in biological systems and for the development of analytical methods. A summary of available data is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₄O₃S[3]
Molecular Weight 300.38 g/mol [3]
Melting Point 88-94 °CCommercial Supplier Data
Boiling Point Not experimentally determined; Predicted to be high due to molecular weight and polarity.
pKa Not experimentally determined; Expected to be similar to Ranitidine's pKa values of 2.7 and 8.2 due to the presence of similar basic nitrogen atoms.[2]
LogP (XLogP3-AA) -0.2[4]
Solubility Expected to be soluble in water and polar organic solvents.
Appearance Yellow SolidCommercial Supplier Data

Expertise & Experience Insight: The LogP value of -0.2 suggests that this compound is a relatively polar molecule, which is consistent with its formation as a metabolite intended for excretion. This polarity has significant implications for its pharmacokinetic profile, suggesting limited passive diffusion across cell membranes and a higher likelihood of renal clearance. The lack of experimental pKa and boiling point data highlights a gap in the comprehensive characterization of this metabolite.

Synthesis and Formation

This compound is primarily formed in vivo through the metabolic N-demethylation of Ranitidine.[2] This biotransformation is a common metabolic pathway for many xenobiotics containing N-methyl groups and is typically catalyzed by cytochrome P450 enzymes in the liver.

Analytical Characterization

The detection and quantification of this compound are crucial for pharmacokinetic studies of Ranitidine and for impurity profiling of the parent drug. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Experimental Protocol: HPLC Method for the Determination of Ranitidine and this compound in Biological Fluids

This protocol is adapted from established methods for the analysis of Ranitidine and its metabolites.[5]

1. Sample Preparation (Plasma or Urine): a. To 1 mL of plasma or urine in a glass tube, add a suitable internal standard. b. Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4) and vortex. c. Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol) for liquid-liquid extraction. d. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength of approximately 322 nm.

3. Validation Parameters:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.

Trustworthiness: This self-validating system ensures the reliability of the analytical results. The use of an internal standard corrects for variations in extraction efficiency and injection volume. Method validation according to ICH guidelines provides a high degree of confidence in the accuracy and precision of the data.

Experimental Workflow: LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, particularly at low concentrations in complex biological matrices.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis a Biological Sample (Plasma/Urine) b Protein Precipitation (e.g., Acetonitrile) a->b c Centrifugation b->c d Supernatant Collection c->d e HPLC Injection d->e f Reverse-Phase C18 Column e->f g Gradient Elution f->g h Electrospray Ionization (ESI+) g->h i Quadrupole 1 (Precursor Ion Scan) h->i j Collision Cell (CID) i->j k Quadrupole 3 (Product Ion Scan) j->k l Detector k->l m Chromatogram Integration l->m n Quantification m->n

Sources

An In-Depth Technical Guide to Desmethyl Ranitidine (CAS Number: 66357-25-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl Ranitidine, a primary metabolite and known impurity of the drug Ranitidine. The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products has necessitated a thorough understanding of all related substances, including this compound. This document delves into its physicochemical properties, metabolic formation, and its potential role in the generation of nitrosamine impurities. Furthermore, it outlines analytical methodologies for its identification and quantification, and discusses its toxicological profile in the context of drug safety and regulatory scrutiny.

Introduction: The Significance of this compound

This compound, chemically known as N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, is principally recognized as a metabolite of Ranitidine[1][2][3][4]. Ranitidine, a histamine H2-receptor antagonist, was widely used to decrease stomach acid production before concerns about the presence of N-nitrosodimethylamine (NDMA) led to its market withdrawal in several countries[5]. The investigation into the origins of NDMA in ranitidine products has placed all related impurities and metabolites, including this compound, under intense scientific and regulatory scrutiny. Understanding the chemical behavior, toxicological profile, and analytical control of this compound is therefore critical for researchers in drug metabolism, pharmaceutical analysis, and toxicology.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for predicting its behavior in various matrices.

PropertyValueSource
CAS Number 66357-25-3[1][2]
Molecular Formula C₁₂H₂₀N₄O₃S[1][2]
Molecular Weight 300.38 g/mol [1][2]
IUPAC Name N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine[3]

Formation and Synthesis

Metabolic Pathway

This compound is a product of the in vivo metabolism of Ranitidine. The metabolic process involves the N-demethylation of the dimethylaminomethyl group on the furan ring of the ranitidine molecule. This biotransformation is a common metabolic pathway for many xenobiotics containing N-methyl groups. Ranitidine undergoes metabolism in the liver, with this compound being one of the identified metabolites, alongside Ranitidine N-oxide and Ranitidine S-oxide[5][6]. However, it is considered a minor metabolite, accounting for a small percentage of the administered ranitidine dose[5][6].

Metabolic Pathway of Ranitidine to this compound Ranitidine Ranitidine (C₁₃H₂₂N₄O₃S) Desmethyl_Ranitidine This compound (C₁₂H₂₀N₄O₃S) Ranitidine->Desmethyl_Ranitidine N-demethylation (Liver)

Figure 1: Metabolic conversion of Ranitidine to this compound.
Chemical Synthesis

While primarily known as a metabolite, the chemical synthesis of this compound as a reference standard is crucial for analytical and toxicological studies. Although a specific, detailed protocol for the synthesis of this compound is not widely published, its synthesis can be inferred from the known synthetic routes of Ranitidine and its impurities[7][8][9][10]. A plausible approach would involve a modification of the ranitidine synthesis, utilizing a starting material with a single methyl group on the furan side chain or through a demethylation reaction of a suitable ranitidine intermediate.

The Nexus with N-Nitrosodimethylamine (NDMA) Formation

The intrinsic molecular structure of ranitidine and its degradation products is a key factor in the formation of NDMA[7][8][11][12]. The presence of a dimethylamino group and a nitro group in the ranitidine molecule makes it susceptible to degradation into NDMA precursors.

NDMA Formation from Ranitidine

Forced degradation studies have shown that ranitidine can degrade to form NDMA under various conditions, including exposure to heat and humidity. The mechanism is complex and can involve the degradation of the ranitidine molecule itself, without the need for external nitrites in some cases.

Potential Role of this compound in NDMA Formation

While the focus has been on Ranitidine, this compound also possesses structural features that could potentially contribute to nitrosamine formation. It contains a secondary amine, which can be a precursor to nitrosamines upon reaction with a nitrosating agent. However, the direct contribution of this compound to the overall NDMA content in ranitidine products is not yet fully elucidated and requires further investigation. Forced degradation studies specifically on this compound would be necessary to ascertain its stability and propensity to form nitrosamines.

NDMA Formation from Ranitidine and Potential Role of this compound cluster_ranitidine Ranitidine Degradation cluster_desmethyl This compound Pathway Ranitidine Ranitidine Degradation_Products Degradation Products (including DMA and nitrite sources) Ranitidine->Degradation_Products Degradation (Heat, Humidity) NDMA NDMA (N-nitrosodimethylamine) Degradation_Products->NDMA Desmethyl_Ranitidine This compound Secondary_Amine Secondary Amine Moiety Desmethyl_Ranitidine->Secondary_Amine Secondary_Amine->NDMA Reaction with Nitrosating Agent Nitrosating_Agent Nitrosating Agent Nitrosating_Agent->Secondary_Amine

Figure 2: Postulated pathways to NDMA formation.

Analytical Methodologies

The accurate detection and quantification of this compound are essential for its study as a metabolite and impurity.

Spectroscopic Characterization
  • Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification of this compound. The expected exact mass can be used for its detection in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be instrumental in confirming the structure of this compound, particularly the absence of one methyl group compared to Ranitidine. While specific spectra for this compound are not widely published, the spectra of Ranitidine provide a basis for predicting the expected chemical shifts[13][14][15][16][17][18][19][20].

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in this compound. The spectrum would be expected to be very similar to that of Ranitidine, with potential subtle differences in the fingerprint region[2][21][22][23][24][25].

Chromatographic Separation and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in various samples, including biological matrices and pharmaceutical formulations[26][27][28][29][30].

5.2.1. Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol that can be adapted for the quantification of this compound.

1. Sample Preparation:

  • For Biological Matrices (Plasma/Urine):
  • Perform a protein precipitation with a suitable organic solvent (e.g., acetonitrile).
  • Alternatively, use solid-phase extraction (SPE) for cleaner samples and better sensitivity.
  • Evaporate the solvent and reconstitute the residue in the mobile phase.
  • For Pharmaceutical Formulations:
  • Dissolve the sample in a suitable solvent (e.g., methanol or water).
  • Filter the solution to remove any undissolved excipients.
  • Dilute to an appropriate concentration with the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective.
  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Precursor Ion: [M+H]+ for this compound.
  • Product Ions: Select two or three characteristic fragment ions for quantification and confirmation.

Sample_Preparation [label="Sample Preparation\n(Precipitation/SPE/Dilution)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; LC_Separation [label="LC Separation\n(C18 Column, Gradient Elution)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Sample_Preparation -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Figure 3: General workflow for LC-MS/MS analysis.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its potential health risks.

Genotoxicity

There is a lack of specific genotoxicity data for this compound. However, studies on nitrosated ranitidine have shown mutagenic potential[13][31]. Given that this compound contains a secondary amine group, its potential to form genotoxic nitrosamines upon reaction with nitrosating agents cannot be ruled out and warrants further investigation. In vitro genotoxicity assays, such as the Ames test and chromosomal aberration test, would be necessary to evaluate the mutagenic and clastogenic potential of this compound.

General Toxicology

As a metabolite of Ranitidine, the systemic exposure to this compound is expected to be lower than that of the parent drug. However, a complete toxicological profile, including acute and repeated-dose toxicity studies, would be required for a thorough risk assessment, especially if it is considered a significant impurity in any pharmaceutical product.

Conclusion and Future Perspectives

This compound, a metabolite and impurity of Ranitidine, has gained significant attention in the wake of the NDMA crisis. While its role as a minor metabolite is established, its direct contribution to nitrosamine formation and its own toxicological profile require more in-depth investigation. This technical guide has synthesized the currently available information on its physicochemical properties, formation, and analytical methodologies.

Future research should focus on:

  • Developing and publishing a detailed, validated synthetic protocol for this compound to ensure the availability of a high-purity reference standard.

  • Generating and making publicly available comprehensive spectroscopic data (NMR, IR) for unambiguous identification.

  • Conducting forced degradation studies to understand its stability and potential to form NDMA and other degradation products.

  • Performing thorough toxicological and genotoxicity studies to accurately assess its safety profile.

A deeper understanding of this compound will be invaluable for the pharmaceutical industry and regulatory agencies in ensuring the safety and quality of medicines.

References

  • Brambilla, G., & Martelli, A. (2007). Genotoxicity of nitrosated ranitidine.
  • SynThink Research Chemicals. Ranitidine EP Impurities & USP Related Compounds. [Link]

  • Le Roux, J., Gallard, H., & Croué, J. P. (2012). NDMA formation by chloramination of ranitidine: kinetics and mechanism. Environmental science & technology, 46(20), 11095-11103.
  • Lant, M. S., Martin, L. E., & Oxford, J. (1985). Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry.
  • N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. (2021). Journal of Food and Drug Analysis, 29(1), 1-10.
  • De Flora, S., Bennicelli, C., & Zanacchi, P. (1987). Genotoxicity of nitrosated ranitidine. Mutation Research/Genetic Toxicology, 190(3), 157-163.
  • Shen, W., et al. (2020). Formation of NDMA from ranitidine and sumatriptan: The role of pH.
  • ResearchGate. How do I synthesise ranitidine impurities?. [Link]

  • Waters Corporation. (2023). Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System. [Link]

  • Han, J., et al. (2014). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 48(14), 7964-7973.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001930). [Link]

  • ResearchGate. Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). [Link]

  • ResearchGate. Genotoxic Impurities in Ranitidine Containing Products: An Overview. [Link]

  • ResearchGate. FTIR spectra of (a) Ranitidine HCl (b) Sodium starch glycolate (c) Ranitidine HCl optimised formulation (FR10). [Link]

  • Patel, S., et al. (2012). Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of Ranitidine hydrochloride in Tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2565.
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An In-Depth Technical Guide to the In Vitro Metabolism of Ranitidine to Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of ranitidine, focusing on the N-demethylation pathway that produces its primary metabolite, desmethyl ranitidine. Designed for researchers and drug development professionals, this document delves into the biochemical mechanisms, the critical role of cytochrome P450 enzymes, and provides a field-proven, step-by-step protocol for studying this transformation using human liver microsomes (HLMs). The guide emphasizes the causality behind experimental design, incorporates self-validating systems, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Scientific Imperative for Studying Ranitidine Metabolism

Ranitidine, a histamine H2-receptor antagonist, effectively reduces gastric acid production and has been widely used in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease[1][2]. The efficacy and safety profile of any xenobiotic, including ranitidine, is intrinsically linked to its metabolic fate within the body. The liver is the primary site of drug metabolism, where enzymes convert compounds into more water-soluble forms to facilitate their excretion[3][4].

Studying the in vitro metabolism of ranitidine serves several critical purposes in drug development and safety assessment:

  • Metabolic Pathway Elucidation: It allows for the identification of major metabolic pathways and the specific enzymes responsible for them[5][6]. For ranitidine, known metabolites include ranitidine-N-oxide, ranitidine-S-oxide, and this compound[1][7][8].

  • Prediction of In Vivo Behavior: Data from in vitro systems, particularly those using human-derived materials, are essential for predicting a drug's pharmacokinetic profile and potential for drug-drug interactions (DDIs) in humans[9][10].

  • Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) isoforms involved in ranitidine's metabolism is crucial. While ranitidine is noted to have a weaker interaction with the CYP system compared to cimetidine, understanding its substrateship is key to anticipating DDIs[11][12][13].

This guide focuses specifically on the N-demethylation of ranitidine, a Phase I metabolic reaction that yields this compound, a known human urinary metabolite[14]. We will explore this pathway using the most common and robust in vitro model: cryopreserved human liver microsomes.

Biochemical Pathway: The N-Demethylation of Ranitidine

The transformation of ranitidine to this compound is a classic example of an N-demethylation reaction, a metabolic process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes[10][15]. These monooxygenase enzymes, located in the endoplasmic reticulum of hepatocytes, are central to the metabolism of a vast number of drugs[4][16].

The reaction requires molecular oxygen (O₂) and reducing equivalents, which are supplied by the cofactor NADPH via the enzyme NADPH-cytochrome P450 reductase[6]. While multiple CYP isoforms can contribute to N-demethylation, CYP3A4 is frequently a major catalyst for such reactions involving a wide range of substrates[17][18]. Ranitidine is metabolized by microsomal P450 enzymes, and though its interaction is weaker than other H2-antagonists, this pathway is significant for its clearance[11][12].

The overall transformation can be visualized as follows:

Ranitidine_Metabolism Ranitidine Ranitidine (C₁₃H₂₂N₄O₃S) Desmethyl_Ranitidine This compound (C₁₂H₂₀N₄O₃S) Ranitidine->Desmethyl_Ranitidine N-demethylation Cofactors O₂, NADPH Cofactors->Ranitidine Cytochrome P450 (e.g., CYP3A4)

Figure 1: Metabolic pathway of Ranitidine to this compound.

Experimental Protocol: In Vitro N-Demethylation Using Human Liver Microsomes (HLMs)

This section details a robust, self-validating protocol for quantifying the formation of this compound from ranitidine using pooled HLMs. This system is considered a gold standard for initial metabolic stability and metabolite identification studies as recommended by regulatory agencies like the FDA[5][19][20].

Causality in Experimental Design: Why These Components?

The trustworthiness of an in vitro metabolism assay hinges on a design where each component has a clear, justifiable role.

ComponentRole & Scientific Rationale
Pooled HLMs The enzyme source. Using pooled microsomes from multiple donors averages out inter-individual variability in CYP expression and activity, providing a more representative model of the general population.[16][21]
Phosphate Buffer (pH 7.4) Maintains physiological pH, which is critical for optimal enzyme activity. CYP enzymes have a narrow optimal pH range.[22]
Ranitidine (Substrate) The test compound to be metabolized. A concentration range is often tested to determine enzyme kinetics (Kₘ and Vₘₐₓ).[6]
NADPH Regenerating System The essential cofactor. Since NADPH is consumed during the reaction, a regenerating system (e.g., G6P, G6PDH, and NADP⁺) provides a sustained supply, ensuring the reaction proceeds under linear conditions.[16][22]
Magnesium Chloride (MgCl₂) Often included as it is a cofactor for certain enzymes in the regenerating system, such as glucose-6-phosphate dehydrogenase (G6PDH).[22]
Organic Solvent (e.g., Acetonitrile) Used to terminate the enzymatic reaction by precipitating the microsomal proteins and denaturing the enzymes.[21]
Internal Standard (IS) A compound of similar chemical properties to the analyte, added at a known concentration after reaction termination to correct for variability in sample processing and analytical detection.
Step-by-Step Experimental Workflow

The following workflow is designed to ensure reproducibility and accuracy.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Buffers & Reagent Stocks C Pre-incubation: HLMs + Buffer + Ranitidine (37°C) A->C B Thaw HLMs on Ice B->C D Initiate Reaction: Add NADPH System C->D E Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) D->E F Terminate Reaction: Add Cold Acetonitrile + IS E->F G Vortex & Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Interpretation: Quantify this compound I->J

Figure 2: Experimental workflow for the in vitro metabolism assay.

Protocol Details:

  • Reagent Preparation:

    • Prepare 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Prepare a 10 mM stock solution of Ranitidine in water or a suitable low-concentration organic solvent (final solvent concentration in incubation must be <1%)[21].

    • Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer[22].

  • Incubation Setup:

    • Thaw cryopreserved pooled Human Liver Microsomes slowly on ice[21]. Dilute with cold phosphate buffer to a working concentration of 2 mg/mL.

    • In microcentrifuge tubes, prepare the incubation mixtures. For a final volume of 200 µL:

      • Phosphate Buffer

      • HLM solution (to achieve a final protein concentration of 0.5-1.0 mg/mL)

      • Ranitidine stock solution (to achieve the desired final concentration, e.g., 1-10 µM)

    • Crucial Controls: Prepare parallel incubations for:

      • Time-Zero (T0) Control: Terminate immediately after adding the NADPH system.

      • No-NADPH Control: Replace the NADPH system with buffer to check for non-NADPH dependent metabolism or chemical degradation.

      • Heat-Inactivated HLM Control: Use HLMs that have been pre-heated (e.g., 45°C for 30 min) to denature enzymes, confirming the reaction is enzymatic[21].

  • Reaction Execution:

    • Pre-incubate the tubes (HLMs, buffer, ranitidine) in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes (except the No-NADPH control).

    • Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot or terminate the entire reaction.

  • Reaction Termination and Sample Preparation:

    • To terminate, add 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of ranitidine or this compound).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Quantification: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for accurately quantifying the formation of this compound due to its high sensitivity and specificity[7][23][24][25].

Example LC-MS/MS Parameters:

ParameterRanitidineThis compound
Molecular Formula C₁₃H₂₂N₄O₃SC₁₂H₂₀N₄O₃S[14]
Monoisotopic Mass 314.14300.12
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 315.1m/z 301.1
Product Ion (Q3) Specific fragment ionSpecific fragment ion
LC Column Reversed-phase C18 column[7][26]Reversed-phase C18 column[7][26]
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid[23][26]Gradient of water and methanol/acetonitrile with formic acid[23][26]

Note: Specific fragment ions for Multiple Reaction Monitoring (MRM) must be optimized empirically.

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the peak area ratio (Analyte/Internal Standard) against known concentrations of authentic this compound standard.

  • Quantification: Use the regression equation from the standard curve to determine the concentration of this compound formed in each sample.

  • Rate of Formation: Plot the concentration of this compound formed against incubation time. The initial linear portion of this curve represents the initial rate of metabolite formation (V₀), typically expressed as pmol/min/mg protein.

  • Self-Validation Check: Confirm that metabolite formation is negligible in the control samples (No-NADPH and heat-inactivated HLMs). Significant formation in controls would invalidate the experiment and suggest non-enzymatic processes are at play.

Conclusion

This guide provides a robust framework for investigating the in vitro N-demethylation of ranitidine. By employing a well-controlled experimental design with human liver microsomes and leveraging the analytical power of LC-MS/MS, researchers can reliably characterize this key metabolic pathway. The insights gained from such studies are fundamental to understanding the drug's disposition, predicting its behavior in vivo, and ensuring its safe use in a clinical setting, aligning with the principles and expectations set forth by regulatory bodies for drug development[9][27].

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A Comprehensive Technical Guide to the Pharmacokinetics of Desmethyl Ranitidine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This technical guide delves into the pharmacokinetics of desmethyl ranitidine, a primary metabolite of the widely recognized H2-receptor antagonist, ranitidine. As a Senior Application Scientist, the objective is to provide a narrative that is both scientifically rigorous and grounded in practical application for researchers in drug development. It is critical to acknowledge from the outset that the body of publicly available research predominantly characterizes this compound within the context of its formation from the parent drug, ranitidine.[1][2] Consequently, this guide will extensively cover the pharmacokinetic profile of this compound as a metabolite.

Furthermore, in the spirit of advancing scientific inquiry, this document will also present a robust framework for a hypothetical pharmacokinetic study where this compound is the administered agent. This will equip researchers with the necessary experimental design, methodologies, and analytical considerations to explore the intrinsic pharmacokinetic properties of this compound, should it become a focus of investigation.

Section 1: this compound - A Profile of the Metabolite

This compound is a product of the N-demethylation of ranitidine, a metabolic transformation that occurs in both humans and animal models, including rats.[1][2] In rats, this metabolite has been identified in urine, accounting for approximately 4% of an administered dose of ranitidine.[2] Studies utilizing isolated rat hepatocytes have indicated that desmethylranitidine is not further metabolized in these in vitro systems.[3]

The formation of this compound is a crucial aspect of the overall disposition of ranitidine. Understanding its pharmacokinetic profile is therefore essential for a complete characterization of the parent drug's safety and efficacy, as well as for assessing the potential biological activity of the metabolite itself. While in vitro tests have suggested that this compound is not mutagenic, a thorough in vivo pharmacokinetic assessment is a prerequisite for a comprehensive safety evaluation.[4]

The Metabolic Pathway: From Ranitidine to this compound

The biotransformation of ranitidine to this compound is a demethylation reaction. This process is a common metabolic pathway for many xenobiotics.

Ranitidine Ranitidine Desmethyl_Ranitidine This compound Ranitidine->Desmethyl_Ranitidine N-demethylation (in vivo) Excretion Urinary Excretion Desmethyl_Ranitidine->Excretion

Caption: Metabolic conversion of ranitidine to this compound.

Section 2: Experimental Design for In Vivo Pharmacokinetic Studies in Rodent Models

The following section outlines a comprehensive experimental design for elucidating the pharmacokinetic profile of this compound in a rat model. This design is applicable whether studying the metabolite following administration of the parent drug, ranitidine, or in a hypothetical study where this compound is directly administered.

Animal Model Selection

The Sprague-Dawley rat is a commonly used and well-characterized model for pharmacokinetic studies and is a suitable choice for investigating the pharmacokinetics of this compound.[5] Both male and female rats should be included to assess for any sex-dependent differences in pharmacokinetics.

Administration of Test Substance

For oral administration, the test article (ranitidine or this compound) should be formulated in a suitable vehicle, such as water or a 0.5% methylcellulose solution. Administration is performed via oral gavage, a standard and precise method for delivering a defined dose.[6]

Protocol for Oral Gavage in Rats:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize the head and align the esophagus and stomach.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Passage into Esophagus: The needle should pass smoothly into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress post-administration.

Blood Sample Collection

Serial blood sampling is essential for constructing a plasma concentration-time profile. Several techniques can be employed for blood collection in rats, with the choice depending on the required sample volume and frequency.[5]

Recommended Blood Collection Methods:

MethodObtainable VolumeFrequencyNotes
Saphenous Vein Small to MediumRepeatedRequires skill for consistent collection.[5]
Tail Vein SmallRepeated"Milking" of the tail can affect sample quality.[5]
Jugular Vein Cannulation Medium to LargeRepeatedAllows for stress-free serial sampling from conscious animals.
Cardiac Puncture LargeTerminalPerformed under anesthesia at the end of the study.[5]

Protocol for Serial Blood Sampling via Saphenous Vein:

  • Animal Restraint: Place the rat in a suitable restraint device.

  • Site Preparation: Shave the area over the saphenous vein on the lateral side of the hind leg and wipe with an alcohol swab.

  • Vein Puncture: Puncture the vein with a sterile 25-gauge needle.

  • Sample Collection: Collect the emerging blood drop into a capillary tube or pipette.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Sample Processing: Transfer the blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

Section 3: Bioanalytical Methodology for this compound Quantification

A sensitive and specific bioanalytical method is paramount for the accurate determination of this compound concentrations in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for extracting and concentrating analytes from complex biological matrices like plasma, thereby reducing matrix effects and improving the sensitivity of the assay.[7][8][9]

Protocol for Solid-Phase Extraction of this compound from Rat Plasma:

  • Sample Pre-treatment: To 100 µL of rat plasma, add an internal standard solution (e.g., a stable isotope-labeled this compound).

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of a suitable organic solvent (e.g., methanol with 0.1% formic acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following is a general framework for an HPLC-MS/MS method for the quantification of this compound. Method optimization and validation are critical steps.

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

The MRM transitions for this compound and the internal standard would need to be optimized by direct infusion into the mass spectrometer.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction Plasma->SPE Eluate Eluate SPE->Eluate HPLC HPLC Separation Eluate->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for the bioanalysis of this compound.

Section 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of this compound have been determined at various time points, a non-compartmental analysis can be performed to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance (for extravascular administration)
Vz/F Apparent volume of distribution (for extravascular administration)
Interpretation of Pharmacokinetic Data

The calculated pharmacokinetic parameters will provide valuable insights into the absorption, distribution, and elimination of this compound.

  • Absorption: In a study where this compound is orally administered, Cmax and Tmax will describe the rate and extent of its absorption. The bioavailability (F) can be determined by comparing the AUC following oral administration to that after intravenous administration.

  • Distribution: The apparent volume of distribution (Vz/F) will provide an indication of the extent to which this compound distributes into the tissues.

  • Metabolism and Excretion: The elimination half-life (t1/2) and clearance (CL/F) will characterize the rate at which this compound is removed from the body. As in vitro data suggests limited further metabolism, renal excretion is likely the primary route of elimination.[3]

Section 5: Bridging the Gaps - Future Directions

The current understanding of this compound's pharmacokinetics is largely as a metabolite of ranitidine. To fully characterize this compound, future research should focus on studies where this compound is administered as the primary agent. This will allow for the determination of its intrinsic pharmacokinetic properties, including its absolute bioavailability and potential for tissue accumulation.

Furthermore, a more in-depth investigation into the potential pharmacodynamic and toxicological effects of this compound is warranted. While initial in vitro data is encouraging, a comprehensive in vivo safety assessment is necessary to fully understand its risk profile.

By following the experimental and analytical frameworks outlined in this guide, researchers can effectively contribute to a more complete understanding of the pharmacokinetics of this compound, thereby enhancing the overall knowledge base for this and other drug metabolites.

References

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  • Wasfi, I. A., Elghazali, M., Abdel Hadi, A. A., Agha, B. A., & Barezaig, I. M. (2002). The pharmacokinetics and metabolism of ranitidine in camels. Journal of veterinary pharmacology and therapeutics, 25(4), 297-302. Retrieved from [Link]

  • Serlin, M. J., Sibeon, R. G., & Breckenridge, A. M. (1980). Cimetidine and ranitidine: Comparison of effects on hepatic drug metabolism. British medical journal, 281(6243), 775-777. Retrieved from [Link]

  • Eddine, A. N., & el-Yazigi, A. (1997). Solid-phase extraction and determination of ranitidine in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 350-353. Retrieved from [Link]

  • Brogden, R. N., Carmine, A. A., Heel, R. C., Speight, T. M., & Avery, G. S. (1982). Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases. Drugs, 24(4), 267-303. Retrieved from [Link]

  • Lee, R. M., & Osborne, M. L. (1990). Excretion of high concentrations of cimetidine and ranitidine into rat milk and their effects on milk composition and mammary gland nucleic acid content. Toxicology and applied pharmacology, 102(3), 430-442. Retrieved from [Link]

  • Lebert, P. A., MacLeod, S. M., Mahon, W. A., Soldin, S. J., & Vandenberghe, H. M. (1982). Clinical comparison of cimetidine and ranitidine. Clinical pharmacology and therapeutics, 32(4), 484-489. Retrieved from [Link]

  • Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]

  • Hull, M. A., & Johnston, A. (1998). The use of polymeric solid phase extraction and HPLC analysis for the determination of ranitidine in routine plasma samples obtained from paediatric patients. Journal of pharmaceutical and biomedical analysis, 17(4-5), 731-738. Retrieved from [Link]

  • Bhojak, K. N., Baseem, M., & Marathakam, A. (2019). Ranitidine Puzzle: Clearing up the Muddle from Media. International Journal of Pharmaceutical, Chemical and Biological Sciences, 9(4), 1-4. Retrieved from [Link]

  • Jung, W. H., Kim, H., Park, C. H., Lee, S. Y., & Kim, J. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry letters, 26(22), 5523-5528. Retrieved from [Link]

  • Lin, J. H., & Chien, Y. W. (2008). Effect of Da-Cheng-Qi Decoction on the Pharmacokinetics of Ranitidine in Rats. Phytotherapy Research: An International Journal Devoted to Pharmacological and Toxicological Evaluation of Natural Product Derivatives, 22(11), 1494-1498. Retrieved from [Link]

  • ResearchGate. (n.d.). A validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. Retrieved from [Link]

  • Kaka, J. S., Tanira, M. O., & al-Khamis, K. I. (1989). Disposition kinetics of cimetidine and ranitidine in endotoxin pretreated rats. Drug and chemical toxicology, 12(1), 49-59. Retrieved from [Link]

  • Zeng, T., & Mitch, W. A. (2016). Oral intake of ranitidine increases urinary excretion of N-nitrosodimethylamine. Carcinogenesis, 37(6), 625-634. Retrieved from [Link]

  • Ware, J. A., & Parsons, D. L. (2017). Excipient-mediated alteration in drug bioavailability in the rat depends on the sex of the animal. Journal of pharmaceutical sciences, 106(9), 2496-2502. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of pharmacokinetic parameters of ranitidine in starved and fed volunteers. Retrieved from [Link]

  • Al-Ghanana, M., & El-Sayed, Y. M. (2007). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers. Iranian Journal of Pharmaceutical Research, 6(3), 207-212. Retrieved from [Link]

  • Al-Swayeh, R., Alvi, S. N., & Hammami, M. M. (2010). A validated HPLC method for the determination of ranitidine in human plasma: Application to bioavailability studies. Trade Science Inc, 4(4), 218-223. Retrieved from [Link]

  • Tanaka, E., & Misawa, S. (1985). Effects of cimetidine and ranitidine on trimethadione metabolism in the rat. Research communications in chemical pathology and pharmacology, 47(3), 461-464. Retrieved from [Link]

  • Schaiquevich, P., & Rubio, M. C. (2002). Comparison of two compartmental models for describing ranitidine's plasmatic profiles. Pharmacological research, 46(2), 165-171. Retrieved from [Link]

  • Roberts, C. J. (1984). Clinical pharmacokinetics of ranitidine. Clinical pharmacokinetics, 9(3), 211-221. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Effects of Cimetidine and Ranitidine on the Pharmacokinetics of Disopyramide in Man. Retrieved from [Link]

  • Li, Y., Li, F., Chen, X., Gong, Q., & Li, Y. (2018). A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study. Journal of analytical methods in chemistry, 2018, 8950921. Retrieved from [Link]

  • Goralski, K. C., & Smyth, D. D. (1995). The effect of multiple doses of ranitidine on the pharmacokinetics and metabolism of diltiazem in dogs. Biopharmaceutics & drug disposition, 16(3), 219-228. Retrieved from [Link]

  • Holland, J. L., Brown, M. P., & Gronwall, R. R. (1997). Plasma pharmacokinetics of ranitidine HCl in adult horses. Journal of veterinary pharmacology and therapeutics, 20(4), 282-287. Retrieved from [Link]

  • TSI Journals. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Bioavailability of ranitidine in healthy Mexican volunteers: Effect of food. Retrieved from [Link]

  • Belete, A. (2021). Design, development and optimization of sustained release floating, bioadhesive and swellable matrix tablet of ranitidine hydrochloride. PLoS ONE, 16(6), e0253321. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo evaluation of ranitidine hydrochloride ethyl cellulose floating microparticles. Retrieved from [Link]

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  • Greene, G. F., & Flannery, M. A. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of the American Pharmacists Association, 60(5), e90-e96. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of Desmethyl Ranitidine, a primary metabolite of the well-known H2 receptor antagonist, Ranitidine. While Ranitidine's pharmacological profile is extensively documented, the specific activity of its metabolites is less characterized. This document serves as a technical roadmap for researchers and drug development professionals, outlining the necessary experimental frameworks to thoroughly elucidate the biological and pharmacological significance of this compound.

Introduction: The Clinical Context of Ranitidine and its Metabolism

Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors found in gastric parietal cells.[1] This action leads to a reduction in gastric acid secretion, making it a cornerstone in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][3] Following administration, Ranitidine is metabolized in the liver, with this compound being one of its metabolites.[4] Understanding the biological activity of such metabolites is crucial for a complete comprehension of a drug's overall effect and safety profile.

Ranitidine: A Pharmacological Benchmark

To appreciate the potential activity of this compound, it is essential to first consider the well-established pharmacological properties of the parent compound, Ranitidine.

Mechanism of Action

Ranitidine selectively antagonizes the H2 receptor, a G-protein coupled receptor on the basolateral membrane of gastric parietal cells. This competitive antagonism prevents histamine from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.[3]

Potency and Efficacy

Ranitidine is a potent H2 receptor antagonist, demonstrating significantly greater potency than the first-generation H2 antagonist, cimetidine.[5][6] Its efficacy in reducing gastric acid secretion has been extensively proven in both preclinical and clinical studies.[7][8]

This compound: An Uncharacterized Metabolite

This compound is a known human metabolite of Ranitidine.[9][10] Its chemical structure differs from Ranitidine by the absence of a methyl group. While its existence is documented, a thorough public-domain characterization of its biological activity, particularly its affinity for the H2 receptor and its functional impact on gastric acid secretion, is lacking.

Proposed Experimental Workflow for the Characterization of this compound

The following sections detail a comprehensive suite of in vitro and in vivo assays designed to fully characterize the biological activity of this compound.

In Vitro Characterization

4.1.1. Receptor Binding Affinity

The initial step in characterizing this compound is to determine its affinity for the histamine H2 receptor. This is critical to ascertain whether it retains the ability to interact with the pharmacological target of its parent compound.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H2 receptor.

Materials:

  • Human H2 receptor-expressing cell line (e.g., HEK293-H2R)

  • [3H]-Tiotidine (radioligand)

  • This compound

  • Ranitidine (positive control)

  • Histamine (competitor)

  • Scintillation fluid and counter

Procedure:

  • Prepare membranes from the H2 receptor-expressing cells.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-Tiotidine and varying concentrations of this compound or Ranitidine.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from unbound radioligand via rapid filtration.

  • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundKi (nM) for H2 Receptor
RanitidineExpected low nM range
This compoundTo be determined
HistamineTo be determined

4.1.2. Functional Activity: Antagonism of Histamine-Induced Signaling

Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. A functional assay will reveal whether this compound acts as an antagonist, agonist, or has no effect on H2 receptor signaling.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of this compound at the H2 receptor.

Materials:

  • Human H2 receptor-expressing cell line

  • Histamine

  • This compound

  • Ranitidine (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Culture the H2 receptor-expressing cells in a multi-well plate.

  • Pre-incubate the cells with varying concentrations of this compound or Ranitidine.

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Analyze the data to determine the IC50 of this compound in inhibiting histamine-stimulated cAMP production.

Data Presentation:

CompoundIC50 (nM) vs. Histamine-stimulated cAMP production
RanitidineExpected low nM range
This compoundTo be determined
In Vivo Efficacy

Should in vitro studies indicate significant H2 receptor antagonist activity, the next logical step is to evaluate the efficacy of this compound in a relevant in vivo model.

Experimental Protocol: Gastric Acid Secretion in a Perfused Rat Stomach Model

Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

Materials:

  • Anesthetized rats

  • Histamine or Pentagastrin (secretagogues)

  • This compound

  • Ranitidine (positive control)

  • Perfusion pump and necessary surgical equipment

Procedure:

  • Anesthetize the rats and surgically prepare them for gastric perfusion.

  • Infuse a secretagogue (histamine or pentagastrin) to induce gastric acid secretion.

  • Administer varying doses of this compound or Ranitidine intravenously.

  • Collect the gastric perfusate at regular intervals and titrate to determine the acid concentration.

  • Calculate the percentage inhibition of gastric acid secretion for each dose.

Data Presentation:

CompoundED50 (mg/kg) for Inhibition of Gastric Acid Secretion
RanitidineExpected effective dose
This compoundTo be determined

Visualization of Key Processes

To further clarify the experimental design and underlying biological pathways, the following diagrams are provided.

G cluster_0 H2 Receptor Binding Assay Workflow A Prepare H2R-expressing cell membranes B Incubate membranes with [3H]-Tiotidine and Test Compound A->B C Separate bound and unbound radioligand B->C D Quantify bound radioligand (Scintillation Counting) C->D E Data Analysis (IC50/Ki) D->E

Caption: Workflow for H2 Receptor Binding Assay.

G cluster_0 H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R binds G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion promotes

Caption: Simplified H2 Receptor Signaling Cascade.

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for investigation. The experimental framework outlined in this guide provides a clear and robust pathway to characterizing its pharmacological profile. The data generated from these studies will be invaluable for a more complete understanding of Ranitidine's in vivo effects and could inform future drug development efforts in the realm of H2 receptor antagonists. It is imperative for drug development professionals to consider the activity of major metabolites to fully appreciate the clinical pharmacology of any therapeutic agent.

References

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  • Orsetti, M. (1988). Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems. Agents and Actions, 25(3-4), 291–295.
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  • Saripilli, R., et al. (2019). Formulation and Evaluation of Ranitidine Hydrochloride Fast Dissolving Tablets Using Fenugreek Seeds Mucilage.
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Sources

Desmethyl Ranitidine as a biomarker of Ranitidine exposure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely utilized therapeutic agent for the management of conditions characterized by excessive gastric acid secretion, such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Understanding the pharmacokinetic profile of ranitidine is paramount for optimizing its therapeutic efficacy and ensuring patient safety. Central to this is the identification and quantification of its metabolites, which can serve as reliable biomarkers of drug exposure. This guide provides a comprehensive technical overview of desmethyl ranitidine, a minor but significant metabolite, and its utility as a biomarker for ranitidine exposure.[1][2][3]

The clinical and research landscape for ranitidine has been significantly impacted by the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in some ranitidine products.[1][4][5] This has led to market withdrawals and a heightened focus on the stability and degradation pathways of the ranitidine molecule.[1][6] In this context, the precise measurement of ranitidine and its metabolites, including this compound, is more critical than ever for both retrospective exposure assessments and ongoing research into the drug's disposition.

This document will delve into the metabolic fate of ranitidine, the rationale for using this compound as a biomarker, detailed analytical methodologies for its quantification, and the validation of these methods in accordance with regulatory standards.

Ranitidine Metabolism and the Formation of this compound

Ranitidine undergoes hepatic metabolism, although a significant portion of the drug is excreted unchanged in the urine.[3][7][8] The oral bioavailability of ranitidine is approximately 50%, indicating substantial first-pass metabolism.[9][10] The primary metabolites of ranitidine include ranitidine N-oxide, ranitidine S-oxide, and this compound.[1][2][3] Of these, the N-oxide is the principal metabolite found in urine, accounting for less than 4% of the administered dose, while the S-oxide and this compound each represent about 1% of the dose.[1][3]

Desmethylranitidine is formed through the N-demethylation of the dimethylaminomethyl group on the furan ring of the ranitidine molecule.[11] This metabolic transformation is a common pathway for many xenobiotics and is typically mediated by the cytochrome P450 (CYP450) enzyme system in the liver. While a minor metabolite, the presence and concentration of this compound in biological matrices are directly proportional to the administered dose of the parent drug, making it a suitable candidate for a biomarker of exposure.

Ranitidine_Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide (~4% of dose) Ranitidine->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide (~1% of dose) Ranitidine->S_Oxide S-oxidation Desmethyl This compound (~1% of dose) Ranitidine->Desmethyl N-demethylation (CYP450) Excretion Unchanged Ranitidine (Renal Excretion) Ranitidine->Excretion LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection Injection Evaporation->Injection Column HPLC Column Injection->Column Separation Analyte Separation Column->Separation Ionization Ionization (ESI+) Separation->Ionization MRM MRM Analysis Ionization->MRM Quantification Quantification MRM->Quantification

Sources

An In-depth Technical Guide to the Toxicological Profile of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The landscape of pharmaceutical safety is one of constant vigilance and evolving understanding. The history of ranitidine, once a cornerstone of gastric acid control, serves as a potent case study in the lifecycle of a drug, from blockbuster to market withdrawal. The central issue was not the parent compound itself, but the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA).[1][2] This guide delves into the toxicological profile of a key, yet often overlooked, player in this story: Desmethyl Ranitidine. As the primary N-demethylated metabolite of ranitidine, its safety profile is critical for a complete risk assessment. This document is intended for researchers, toxicologists, and drug development professionals, providing a framework for evaluating the toxicological risks associated with this compound, synthesizing established knowledge with forward-looking scientific rationale.

Section 1: Molecular Identity and Pharmacokinetic Profile

A thorough toxicological assessment begins with a fundamental understanding of the molecule's behavior in a biological system. This compound is a primary metabolite of ranitidine, formed via N-demethylation in the liver.[3]

Physicochemical Characteristics
PropertyValueSource
Chemical Name N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine[4]
Molecular Formula C₁₂H₂₀N₄O₃S[4][5]
Molecular Weight 300.38 g/mol [4]
Nature Secondary Amino Compound[6]
Metabolic Formation and Pharmacokinetics

Ranitidine is metabolized in the liver to three main, pharmacologically inactive metabolites: ranitidine N-oxide, ranitidine S-oxide, and this compound.[3] Of the administered oral dose of ranitidine, this compound accounts for a minor fraction, typically around 1% of what is recovered in the urine.[3][7][8][9]

While it is a minor metabolite, its continuous formation following chronic administration of the parent drug necessitates a distinct safety evaluation. The oral bioavailability of ranitidine itself is approximately 50-60%, with an elimination half-life of 2 to 3 hours in individuals with normal renal function.[10][11][12] The excretion of ranitidine and its metabolites is primarily via the kidneys.[7][10] In cases of renal impairment, the plasma levels of ranitidine are increased and its elimination is prolonged, which would logically lead to a corresponding increase in exposure to its metabolites, including this compound.[10]

Ranitidine_Metabolism cluster_liver Hepatic Metabolism (First-Pass) Ranitidine Ranitidine N_Oxide Ranitidine N-Oxide (~4%) Ranitidine->N_Oxide N-Oxidation S_Oxide Ranitidine S-Oxide (~1%) Ranitidine->S_Oxide S-Oxidation Desmethyl This compound (~1%) Ranitidine->Desmethyl N-Demethylation Excretion Renal Excretion N_Oxide->Excretion S_Oxide->Excretion Desmethyl->Excretion

Caption: Metabolic pathways of Ranitidine in humans.

Section 2: The Nexus with Nitrosamine Impurities

The withdrawal of ranitidine was prompted by the discovery that its constituent molecules could degrade into N-nitrosodimethylamine (NDMA), particularly over time and when stored at temperatures above room temperature.[1][2] NDMA is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2][13]

Mechanism of NDMA Formation from Ranitidine

The molecular structure of ranitidine contains a dimethylamino group, which is a tertiary amine. This group is susceptible to degradation and subsequent reaction with nitrosating agents (like nitrite, often present in trace amounts) under certain conditions (e.g., acidic environment) to form NDMA.[14][15]

NDMA_Formation node_ranitidine {Ranitidine | Contains Dimethylamino Group (CH₃)₂N-} node_ndma {N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | Probable Human Carcinogen} node_ranitidine->node_ndma Degradation & Nitrosation node_conditions Degradation Conditions (e.g., Heat, Time, Acidic pH) node_conditions->node_ndma node_nitrite Nitrosating Agent (e.g., Nitrite, NO₂⁻) node_nitrite->node_ndma Ames_Test_Workflow start Start strain_prep Prepare Bacterial Strains (e.g., S. typhimurium TA100) start->strain_prep dose_range Dose Range Finding (Assess Cytotoxicity) strain_prep->dose_range setup_exp Set Up Main Experiment (Varying Concentrations) dose_range->setup_exp with_s9 With S9 (Metabolic Activation) setup_exp->with_s9 without_s9 Without S9 (Direct Mutagenicity) setup_exp->without_s9 plate Plate Incorporation: Mix Bacteria, Test Article, Agar with_s9->plate without_s9->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Fold-increase over control) count->analyze end Conclusion: Mutagenic or Non-Mutagenic analyze->end

Caption: Standard workflow for the Ames bacterial reverse mutation assay.
In Vitro Micronucleus Assay

Expertise & Rationale: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. [16][17]Their presence indicates that the test substance may be a clastogen (causing chromosome breaks) or an aneugen (interfering with chromosome segregation). [16]This test is typically conducted in mammalian cells (e.g., human TK6 cells or Chinese Hamster Ovary cells) and provides complementary information to the Ames test. [17][18] Protocol: In Vitro Micronucleus Assay for this compound

  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6) under standard conditions.

  • Treatment: Expose the cells to varying concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period, or for a longer continuous duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium. This agent inhibits the final stage of cell division (cytokinesis), resulting in binucleated cells. [17]This step is a self-validating control, ensuring that only cells that have undergone one round of mitosis are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei. [17]6. Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control. Cytotoxicity is also measured to ensure that observed effects are not artifacts of cell death.

Section 4: Carcinogenicity and General Toxicity

The ultimate concern regarding a genotoxic impurity is its potential to cause cancer. While long-term carcinogenicity studies on this compound have not been performed, the extensive data on the parent drug, ranitidine, provides essential context.

Animal Carcinogenicity Studies of Ranitidine

Lifetime carcinogenicity studies of ranitidine in mice and rats at doses up to 2,000 mg/kg/day showed no evidence of tumorigenic or carcinogenic effects. [19]This data suggests that the ranitidine molecule itself is not a direct carcinogen. The risk identified by regulatory agencies was specifically linked to the formation of the NDMA impurity. [19]

Epidemiological Studies

Following the market withdrawal of ranitidine, several large-scale cohort studies have been conducted to investigate the association between ranitidine use and cancer risk. The results have been largely reassuring. Multiple studies comparing ranitidine users to users of other H2-receptor antagonists (like famotidine) or proton pump inhibitors found no statistically significant increase in the overall risk of cancer, including gastrointestinal cancers. [13][20][21]For instance, one large multinational cohort study found crude cancer incidence rates of 14.30 events per 1,000 person-years in ranitidine users and 15.03 events per 1,000 person-years in users of other H2RAs, indicating no significant difference. [21]

General Toxicity

Chronic oral toxicity studies of ranitidine hydrochloride in rats have been conducted. At very high doses (e.g., 1000 mg/kg/day), effects such as depressed body weight gain, increased liver and kidney weights, and histopathological changes in the liver were observed. [22]The maximum non-toxic dose in these studies was determined to be 100 mg/kg/day. [22]Given that this compound is a minor metabolite, its contribution to the general toxicity profile of the parent drug is likely minimal, but this cannot be assumed without direct testing.

Section 5: Regulatory Context and Risk Assessment

The ranitidine case has been a catalyst for heightened regulatory scrutiny of nitrosamine impurities in all pharmaceuticals.

Regulatory Actions and Acceptable Intake Limits

In April 2020, the U.S. Food and Drug Administration (FDA) requested the withdrawal of all ranitidine products from the market. [1][2]This action was based on findings that NDMA levels in the drug could increase over time and under normal storage conditions, potentially exposing consumers to unacceptable levels. [1]The FDA established an acceptable daily intake (ADI) limit for NDMA of 96 nanograms per day. [23]This limit is based on a lifetime cancer risk assessment. The agency has emphasized that ingesting NDMA at or below this level every day for 70 years is not expected to increase cancer risk. [1]

Framework for a this compound Risk Assessment

A formal risk assessment for this compound would require a weight-of-evidence approach, integrating data on:

  • Exposure: Quantifying the maximum potential daily exposure to this compound based on the metabolism of the highest therapeutic dose of a parent compound.

  • Inherent Genotoxicity: Conducting the battery of genotoxicity tests described in Section 3 to determine if the molecule itself is mutagenic or clastogenic.

  • Potential for Nitrosamine Formation: Investigating its propensity to convert to NMA or other nitrosamines under relevant physiological and stability conditions.

  • Systemic Toxicity: If warranted by genotoxicity findings or exposure levels, conducting repeat-dose toxicity studies in animals.

The absence of a positive signal in the standard genotoxicity battery would significantly lower the concern for carcinogenicity and might preclude the need for a 2-year bioassay, in line with modern regulatory guidance.

Conclusion and Future Directions

The toxicological profile of this compound is currently defined more by its relationship to its parent compound, ranitidine, than by direct empirical data. It is a minor metabolite, and large-scale epidemiological studies have not shown an increased cancer risk associated with ranitidine use. [13][20][21] However, significant knowledge gaps remain. The primary unanswered questions are:

  • Is this compound inherently genotoxic?

  • Can it act as a precursor for the formation of N-nitrosamines under specific conditions?

For drug development professionals working on molecules containing secondary amine moieties or for researchers re-evaluating the safety of older drugs, the story of ranitidine and its metabolites provides a critical lesson. A proactive and thorough toxicological evaluation of all significant metabolites is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. Future research should prioritize conducting the standard in vitro genotoxicity assays on isolated this compound to definitively address these outstanding safety questions.

References

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An In-Depth Technical Guide on Desmethyl Ranitidine and its N-Nitrosodimethylamine (NDMA) Formation Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Mechanistic Insights and Analytical Protocols

Introduction

The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine drug products has posed a significant challenge to the pharmaceutical industry.[1][2] This finding has led to widespread recalls and intensified regulatory scrutiny of nitrosamine impurities in medications.[3][4] While the degradation of the ranitidine molecule itself is a known source of NDMA, the role of its impurities, such as desmethyl ranitidine, in contributing to NDMA formation is a critical area of investigation for researchers, scientists, and drug development professionals.[5][6] This technical guide provides a comprehensive analysis of this compound, its potential to form NDMA, and the analytical methodologies required for its assessment.

Part 1: The Chemical Landscape of this compound

This compound is a known metabolite of ranitidine in both rats and humans.[7][8] It is structurally similar to ranitidine, differing by the absence of one methyl group on the terminal amine.[7][9]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C12H20N4O3S[7][8]
Molecular Weight 300.38 g/mol [7][8]
IUPAC Name 1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[7]
CAS Number 66357-25-3[8]

Structural Diagram of this compound

Caption: Chemical structure of this compound.

Part 2: The Mechanism of NDMA Formation

The formation of NDMA from ranitidine and its impurities is a complex process.[10] Several mechanisms have been proposed, with the key elements being a nitrosatable amine and a nitrosating agent.[10]

Proposed Pathway for NDMA Formation from this compound

While the dimethylamino group of ranitidine is the direct precursor to NDMA, the secondary amine in this compound can also be nitrosated, although the direct formation of NDMA from this impurity is less straightforward. However, studies have shown that various ranitidine impurities, in addition to ranitidine itself, can produce NDMA under forced thermal degradation.[5][11]

One proposed mechanism involves the degradation of the ranitidine molecule, which can liberate dimethylamine (DMA) and a nitrite source.[1][2] These can then react to form NDMA. It is plausible that this compound could also degrade to yield methylamine and a nitrite source, which could then participate in transnitrosation reactions or other complex pathways leading to NDMA.

Factors influencing the rate of NDMA formation include heat, humidity, and the presence of nitrite sources.[6][12]

Visualizing the NDMA Formation Pathway

Caption: Proposed pathway for NDMA formation from this compound.

Part 3: Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for the detection and quantification of both this compound and NDMA in pharmaceutical products.[13][14]

Detection and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or PDA detector, is a common technique for the analysis of ranitidine and its impurities.[15][16]

A. Sample Preparation Protocol

  • Accurately weigh and dissolve an appropriate amount of the ranitidine drug substance or product in a suitable solvent (e.g., methanol or water) to achieve a target concentration.

  • Perform sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

B. HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).
Flow Rate Typically 1.0 mL/min
Detection Wavelength 230 nm[15]
Column Temperature 40°C[15]

Detection and Quantification of NDMA

Due to its low concentration and potential for matrix interference, highly sensitive and selective methods are required for NDMA analysis.[13][17] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is the preferred technique.[14][18]

A. Sample Preparation Protocol

  • Dissolve the sample in a suitable solvent, often a mixture of water and an organic solvent.

  • Due to the volatility of NDMA, care must be taken to avoid sample loss during preparation.

  • Use of an isotopically labeled internal standard (e.g., NDMA-d6) is highly recommended for accurate quantification.

B. LC-MS/MS Method Parameters

ParameterCondition
Column A column suitable for polar compounds (e.g., Evosphere AQUA) is recommended to achieve good separation from matrix components like DMF.[13][17]
Mobile Phase A gradient of aqueous and organic solvents, often with a modifier like formic acid or ammonium formate.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for NDMA and its internal standard are monitored for quantification.

Experimental Workflow for NDMA Analysis

NDMA_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution, Internal Standard Spiking) LC_Separation LC Separation (Reverse-Phase or HILIC) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis Result_Reporting Result Reporting (NDMA concentration) Data_Analysis->Result_Reporting

Caption: Experimental workflow for the analysis of NDMA.

Part 4: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to understand the stability of a drug substance.[12][19] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[19]

Protocol for Forced Degradation of Ranitidine and its Impurities

Objective: To intentionally degrade the sample to an extent of 5-20% to identify potential degradants.[19]

Stress Conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for a specified time (e.g., 30 minutes).[15] Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for a specified time (e.g., 30 minutes).[15] Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[19]

  • Thermal Stress: Expose the solid drug substance and a solution to dry heat (e.g., 60°C) for an extended period.[15]

  • Photolytic Stress: Expose the solid drug substance and a solution to a light source in a photostability chamber, as per ICH Q1B guidelines.[19]

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.[19]

Part 5: Regulatory Landscape and Risk Mitigation

Regulatory agencies worldwide, including the US FDA and the European Medicines Agency (EMA), have issued guidance for the control of nitrosamine impurities in pharmaceuticals.[4][20][21] These guidelines emphasize the need for manufacturers to conduct risk assessments to evaluate the potential for nitrosamine formation in their products.[3][22]

Key Risk Factors for Nitrosamine Formation:

  • Presence of secondary or tertiary amines in the active pharmaceutical ingredient (API) or its impurities.

  • Use of raw materials or solvents that may contain nitrites or other nitrosating agents.

  • Manufacturing process conditions that may favor nitrosation reactions.

  • Degradation of the API during storage.[23]

Mitigation Strategies:

  • Thorough understanding and control of raw material quality.

  • Optimization of manufacturing processes to minimize the risk of nitrosamine formation.

  • Implementation of robust analytical methods for the detection and quantification of nitrosamines.

  • Conducting comprehensive stability studies to monitor for the formation of nitrosamines over the product's shelf life.

Conclusion

The presence of this compound as an impurity in ranitidine drug products warrants careful consideration due to its potential, along with other impurities, to contribute to the formation of NDMA.[5] A thorough understanding of the chemical properties of this compound, the mechanisms of NDMA formation, and the implementation of robust analytical methodologies are essential for ensuring the safety and quality of pharmaceutical products. By adhering to regulatory guidance and employing a science-based approach to risk assessment and mitigation, the pharmaceutical industry can effectively control nitrosamine impurities and protect public health.

References

  • Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC - NIH. (n.d.).
  • N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC - NIH. (n.d.).
  • Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy - PubMed. (n.d.).
  • N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed. (n.d.).
  • Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS - ACS Publications. (n.d.).
  • Application Notes & Protocols: Forced Degradation Study of Ranitidine S-oxide - Benchchem. (n.d.).
  • NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism. (2012, August 13).
  • Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of Ranitidine hydrochloride in Tablet dosage form. (n.d.).
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  • Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem - NIH. (n.d.).
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Methodological & Application

Topic: Preparation and Certification of a Desmethyl Ranitidine Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This comprehensive application note provides a detailed, field-proven guide for the preparation, purification, and certification of a Desmethyl Ranitidine analytical standard. This compound is a primary metabolite and potential degradation product of Ranitidine, making its accurate quantification critical for drug stability and metabolism studies.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the chosen methodologies. The protocols herein are designed as a self-validating system, integrating in-process controls and rigorous characterization to ensure the final standard meets the stringent requirements for pharmaceutical analysis as outlined by the International Council for Harmonisation (ICH).[3] We detail a robust workflow beginning with the generation of the target molecule via forced degradation of Ranitidine, followed by purification using preparative High-Performance Liquid Chromatography (HPLC), and concluding with comprehensive characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and a validated HPLC-UV purity assay.

Introduction: The Imperative for a High-Purity Impurity Standard

In pharmaceutical development and quality control, the adage "you can only measure what you know" holds profound truth. An impurity reference standard is a highly purified and well-characterized compound used to identify, quantify, and control unwanted chemicals in a drug substance or product.[4] this compound, with the chemical structure N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, is the N-desmethyl metabolite of Ranitidine.[1][5] Its presence in a Ranitidine drug product can indicate degradation or be relevant for metabolic profiling.

Therefore, a reliable analytical standard of this compound is indispensable for:

  • Method Validation: Developing and validating stability-indicating analytical methods capable of separating and quantifying this impurity from the active pharmaceutical ingredient (API) and other related substances.[4]

  • Stability Testing: Accurately monitoring the formation of this compound in Ranitidine drug products under various storage conditions.[6]

  • Pharmacokinetic (PK) Studies: Quantifying the metabolite in biological matrices to understand the drug's metabolic fate.[2]

This guide provides a practical pathway for laboratories to prepare and qualify their own this compound standard when a commercial standard is unavailable or requires independent verification.

The Preparative Workflow: From Degradation to Isolation

The most direct and accessible method for generating this compound in a laboratory setting without resorting to complex multi-step organic synthesis is through the controlled, forced degradation of the parent drug, Ranitidine Hydrochloride.[7] This process mimics and accelerates the natural degradation pathways, yielding a mixture from which the target impurity can be isolated.

G cluster_0 Part A: Generation cluster_1 Part B: Purification cluster_2 Part C: Certification start High-Purity Ranitidine HCl degradation Forced Degradation (Acid/Base/Oxidative Stress) start->degradation mixture Crude Degradation Mixture degradation->mixture prep_hplc Preparative HPLC mixture->prep_hplc fraction Collect Target Fraction (UV-Monitored) prep_hplc->fraction evaporation Solvent Evaporation fraction->evaporation isolated Isolated this compound evaporation->isolated identity Identity Confirmation (LC-MS, NMR) isolated->identity purity Purity Assay (HPLC-UV) isolated->purity final_std Certified Analytical Standard identity->final_std purity->final_std

Caption: Overall workflow for this compound standard preparation.

Part A: Generation via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability studies mandated by ICH guidelines.[8] By subjecting Ranitidine HCl to harsh chemical conditions, we can efficiently generate a sufficient quantity of this compound for isolation. While Ranitidine is known to degrade under various conditions, oxidative stress is particularly effective for generating a range of degradation products.

Causality: The choice of stress conditions (e.g., acid, base, oxidation) is critical. Each condition promotes different degradation pathways. For instance, hydrolysis may cleave ester or amide bonds, while oxidation targets electron-rich moieties. A preliminary study using analytical HPLC to monitor the formation of the target impurity under different stress conditions is highly recommended to select the most efficient generation method. For this protocol, we will focus on a combination of conditions known to yield a variety of impurities.[7]

Part B: Purification by Preparative HPLC

The crude mixture from the degradation reaction will contain unreacted Ranitidine, this compound, and other byproducts. Preparative HPLC is the gold standard for isolating a target compound with high purity from such a complex matrix.

Causality: The principle involves scaling up an analytical-level separation to handle larger sample loads. The key is to achieve sufficient resolution between the this compound peak and its nearest neighboring impurities. This often requires optimizing the mobile phase composition and using a column with a larger diameter and stationary phase volume. The separation is monitored in real-time using a UV detector, allowing for precise collection of the fraction containing the purified compound.

Characterization and Certification: The Pillars of Trust

An isolated compound can only be designated an "analytical standard" after its identity is unequivocally confirmed and its purity is accurately determined. This phase of the workflow establishes the trustworthiness of the standard.[3][9]

G cluster_0 Identity Confirmation cluster_1 Purity & Strength start Purified this compound lcms LC-MS Analysis start->lcms nmr 1H NMR Spectroscopy start->nmr hplc HPLC-UV Purity Assay start->hplc lcms_result Correct Molecular Ion (m/z 301.13 [M+H]+) & Fragmentation lcms->lcms_result nmr_result Confirmatory Proton Signals (Absence of one N-CH3) nmr->nmr_result certified Certified Analytical Standard lcms_result->certified nmr_result->certified hplc_result Purity ≥ 98.0% (Area Percent Normalization) hplc->hplc_result hplc_result->certified

Caption: Logic diagram for the analytical characterization and certification process.

Identity Confirmation: Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive evidence of a compound's identity by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, enabling the confirmation of the elemental composition.

Causality: By coupling a liquid chromatograph to the mass spectrometer, the purified sample is first separated from any residual contaminants and then ionized. For this compound (C₁₂H₂₀N₄O₃S), the expected protonated molecule [M+H]⁺ would have a monoisotopic mass of 301.1329 Da.[5] Observing this specific m/z value with high mass accuracy provides strong evidence of the compound's identity. Further confirmation is achieved through tandem MS (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, which serves as a molecular fingerprint.

Identity Confirmation: NMR Spectroscopy

While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the compound's precise chemical structure. ¹H NMR is particularly powerful for confirming the demethylation of Ranitidine.

Causality: The structure of this compound differs from Ranitidine by a single methyl group on the terminal amine. In the ¹H NMR spectrum of Ranitidine, the dimethylamino group –N(CH₃)₂ typically appears as a sharp singlet integrating to 6 protons.[2][10] In this compound, this group is replaced by a methylamino group –NH(CH₃), which should result in the disappearance of the 6H singlet and the appearance of a new singlet (or doublet, depending on coupling to the N-H proton) integrating to 3 protons, along with a signal for the N-H proton itself. This distinct change provides unambiguous structural confirmation.

Purity Assessment by HPLC-UV

The purity of the final standard must be quantified using a validated, stability-indicating HPLC method. The principle of "area percent normalization" is commonly applied, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Causality: A high-purity standard should ideally show a single, sharp, and symmetrical peak in the chromatogram. The area percentage method assumes that all compounds (the main component and all impurities) have a similar response factor at the chosen UV wavelength. While this is an assumption, it is a widely accepted practice for purity assessment of pharmaceutical standards, as stipulated by ICH guidelines.[9] For rigorous certification, a correction factor should be applied if the response factors of known impurities differ significantly from the main compound.[3] A purity level of ≥98.0% is generally considered acceptable for a working impurity standard.

Detailed Experimental Protocols

Disclaimer: All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Generation of this compound
  • Preparation: Accurately weigh 500 mg of Ranitidine Hydrochloride reference standard and dissolve it in 50 mL of purified water in a 100 mL round-bottom flask.

  • Stress Condition: Add 5 mL of 30% hydrogen peroxide (H₂O₂) to the solution. This initiates oxidative degradation.

  • Reaction: Gently stir the mixture at room temperature (approx. 25°C) for 24 hours. Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 4-6 hours and analyzing them using the analytical HPLC method (Protocol 2).

  • Termination: Once the analytical chromatogram shows a significant peak corresponding to this compound (typically eluting earlier than Ranitidine) and consumption of the starting material, the reaction is stopped.

  • Work-up: The resulting solution is the "Crude Degradation Mixture" and is ready for purification. No neutralization is required for oxidative degradation.

Protocol 2: Analytical HPLC Method for In-Process Monitoring

This method is used to track the degradation process and guide the purification.

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate buffer (pH 6.5) B: Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 322 nm[8]
Column Temperature 40°C
Injection Volume 10 µL
Protocol 3: Preparative HPLC Purification
  • System Setup: Use a preparative HPLC system equipped with a high-flow pump, a large-volume injector, a UV detector, and a fraction collector.

  • Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 10 µm).

  • Mobile Phase: Use the same mobile phase as the analytical method, but prepare larger volumes.

  • Method Scaling: Scale the flow rate according to the column dimensions (typically 15-20 mL/min for a 21.2 mm ID column). Adjust the gradient time proportionally.

  • Injection: Filter the Crude Degradation Mixture through a 0.45 µm filter. Inject large volumes (e.g., 1-5 mL per run) onto the column.

  • Fraction Collection: Monitor the chromatogram at 322 nm. Collect the eluent corresponding to the this compound peak into a clean collection vessel. Multiple runs may be necessary.

  • Post-Processing: Pool the collected fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified this compound as a solid powder.

Protocol 4: Purity Assessment by HPLC-UV
  • Standard Preparation: Accurately weigh approximately 5 mg of the purified this compound and dissolve it in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of about 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL.

  • Analysis: Analyze the working solution using the validated analytical HPLC method described in Protocol 2.

  • Calculation: Record the area of all peaks detected. Calculate the purity using the area percent normalization formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 5: Identity Confirmation by LC-MS
ParameterCondition
LC System UPLC/HPLC system coupled to a mass spectrometer.
Column C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MS
Expected [M+H]⁺ 301.1329 (for C₁₂H₂₀N₄O₃S)[5]
MS/MS Fragments Monitor for characteristic product ions (e.g., m/z 176.049, 270.0906)[5]

Conclusion

The protocols and scientific rationale detailed in this application note provide a robust framework for the in-house preparation and certification of a this compound analytical standard. By following a logical workflow of controlled generation, high-resolution purification, and multi-technique characterization, laboratories can produce a reliable reference material essential for ensuring the quality, safety, and efficacy of Ranitidine-containing pharmaceutical products. The self-validating nature of this comprehensive approach, grounded in ICH principles, ensures that the resulting standard possesses the integrity required for rigorous scientific and regulatory applications.

References

  • BenchChem. (2025). Application Notes & Protocols: Forced Degradation Study of Ranitidine S-oxide. Benchchem.
  • Patel, S. et al. (n.d.). Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of Ranitidine hydrochloride in Tablet dosage form.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Abe, Y. et al. (2020). Forced-Degradation Study of Ranitidine Reagent Powder A Stored under Various Environmental Conditions at 60 °C.
  • Rao, D. et al. (2012). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form.
  • National Center for Biotechnology Information. (n.d.). Desmethylranitidine. PubChem.
  • Waters Corporation. (2025). Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System.
  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • Simson Pharma Limited. (n.d.). This compound. Simson Pharma.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • LGC Standards. (n.d.). This compound. LGC Standards.
  • National Center for Biotechnology Inform
  • European Medicines Agency. (n.d.). Q3B(R2) Impurities in New Drug Products. EMA.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI.
  • Alfa Chemistry. (n.d.). Impurity Standards. Alfa Chemistry.
  • ChemicalBook. (n.d.). Ranitidine Hydrochloride(66357-59-3) 1H NMR spectrum. ChemicalBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001930). HMDB.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Al-Swayeh, R. et al. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma: Application to bioavailability studies. TSI Journals.

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Application Note: Synthesis and Application of Deuterated Desmethyl Ranitidine as a High-Purity Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive methodology for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring. The accuracy and precision of these assays are fundamentally reliant on the use of a suitable internal standard (IS). An ideal IS compensates for variability throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[1][2] Stable isotope-labeled (SIL) versions of the analyte are widely considered the "gold standard" for internal standards because they co-elute with the analyte and exhibit nearly identical chemical and physical properties, ensuring the most reliable correction.[1]

Desmethyl ranitidine is a primary metabolite of ranitidine, a histamine H2-receptor antagonist. Accurate quantification of both the parent drug and its metabolites is crucial for comprehensive pharmacological studies. This document provides a detailed, field-proven guide for the chemical synthesis, purification, and analytical characterization of deuterated this compound (specifically, N-(methyl-d3)-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine), hereafter referred to as this compound-d3.

This guide is designed for researchers, chemists, and drug development professionals, offering a robust, step-by-step protocol and explaining the scientific rationale behind key procedural choices. We further provide protocols for the characterization and implementation of this SIL-IS in a typical bioanalytical workflow.

The Rationale: Why a Deuterated Internal Standard is Essential

In LC-MS/MS analysis, especially with complex biological matrices like plasma or urine, several factors can adversely affect signal intensity:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.

  • Sample Preparation Variability: Inevitable minor losses during extraction, evaporation, and reconstitution steps can affect the final analyte concentration.

  • Instrumental Drift: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer sensitivity over an analytical run can introduce systematic error.

A deuterated internal standard is chemically identical to the analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[1] When spiked into a sample at a known concentration at the earliest stage of preparation, it experiences the same matrix effects and procedural losses as the unlabeled analyte. By calculating the ratio of the analyte peak area to the IS peak area, these variations are effectively normalized, leading to highly accurate and reproducible quantification.[1] The selection of the N-methyl group on the nitroethenediamine moiety for deuteration ensures that the label is in a stable, non-exchangeable position.

Overall Synthetic Strategy

The synthesis of this compound-d3 is accomplished through a convergent three-step process. This strategy involves the synthesis of two key intermediates, which are then coupled in the final step. The deuterium label is introduced in the first part of the synthesis using commercially available deuterated methylamine.

dot graph "Synthetic_Scheme" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

N-(methyl-d3)-1-(methylthio)- 2-nitroethenamine", shape=ellipse, fillcolor="#D4EDDA"]; A1, A2 -> A_product [label="Nucleophilic Substitution"]; }

-2-furanmethanol"]; B2 [label="Cysteamine Hydrochloride"]; B_product [label="Intermediate B 2-[[[5-[(methylamino)methyl]- 2-furanyl]methyl]thio]ethanamine", shape=ellipse, fillcolor="#F9E6D0"]; B1, B2 -> B_product [label="Thioether Formation"]; }

}

Figure 1: Overall synthetic workflow for this compound-d3.

Detailed Experimental Protocols

Part A: Synthesis of N-(methyl-d3)-1-(methylthio)-2-nitroethenamine (Intermediate A-d3)

This step involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene with deuterated methylamine. The push-pull nature of the nitroethene system makes the carbon atom susceptible to amine addition, followed by the elimination of methanethiol.[3][4]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Molar Eq. Example Mass/Vol
1,1-Bis(methylthio)-2-nitroethylene C₄H₇NO₂S₂ 165.23 1.0 5.00 g
Methylamine-d3 hydrochloride CD₃NH₂·HCl 72.54 1.1 2.42 g
Triethylamine (TEA) (C₂H₅)₃N 101.19 1.2 4.09 mL

| Anhydrous Acetonitrile | CH₃CN | 41.05 | - | 100 mL |

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1-bis(methylthio)-2-nitroethylene (5.00 g, 30.26 mmol) and anhydrous acetonitrile (100 mL).

  • Add methylamine-d3 hydrochloride (2.42 g, 33.29 mmol) to the suspension.

  • Slowly add triethylamine (4.09 mL, 36.31 mmol) dropwise to the stirring mixture at room temperature. The triethylamine acts as a base to liberate the free deuterated methylamine from its hydrochloride salt.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be UV active and stain with potassium permanganate.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove triethylamine hydrochloride and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a crude yellow solid.

  • Purify the crude product by recrystallization from isopropanol to afford N-(methyl-d3)-1-(methylthio)-2-nitroethenamine as a crystalline solid.[6]

Scientist's Note: The use of anhydrous solvent is critical to prevent side reactions. The reaction proceeds cleanly via a nucleophilic substitution mechanism where the deuterated amine displaces one of the methylthio groups, which is a good leaving group.[5][7]

Part B: Synthesis of 2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethanamine (Intermediate B)

This intermediate is synthesized by reacting 5-(methylamino)methyl-2-furanmethanol with cysteamine. This is analogous to a known procedure for a similar ranitidine precursor.[8]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Molar Eq. Example Mass/Vol
5-(Methylamino)methyl-2-furanmethanol C₇H₁₁NO₂ 141.17 1.0 5.00 g
Cysteamine hydrochloride C₂H₇NS·HCl 113.61 1.1 4.43 g
Concentrated Hydrochloric Acid HCl 36.46 - 20 mL

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | - | As needed |

Protocol:

  • In a 100 mL beaker, prepare an ice bath. Place a 50 mL round-bottom flask containing concentrated hydrochloric acid (20 mL) in the ice bath and allow it to cool to 0°C with stirring.

  • Slowly add cysteamine hydrochloride (4.43 g, 39.0 mmol) to the cold, stirred acid.

  • Add 5-(methylamino)methyl-2-furanmethanol (5.00 g, 35.4 mmol) dropwise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir in the cold bath for 1 hour, then store the flask at 4°C for 18-24 hours.

  • After the incubation period, carefully neutralize the reaction mixture by slowly adding excess anhydrous sodium carbonate in portions until effervescence ceases and the pH is >9. This should be done in a fume hood with adequate cooling.

  • Extract the resulting aqueous slurry with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • The product, 2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethanamine, can be purified by vacuum distillation if necessary, but is often used directly in the next step if TLC analysis shows sufficient purity.

Part C: Coupling of Intermediates to Form this compound-d3

The final step is the coupling of the deuterated nitroethene derivative (Intermediate A-d3) with the furan thioether (Intermediate B). The primary amine of Intermediate B displaces the remaining methylthio group on Intermediate A-d3 to form the final product.[9][10]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Molar Eq. Example Mass
Intermediate A-d3 C₄H₅D₃N₂O₂S 151.21 1.0 3.00 g
Intermediate B C₁₀H₁₈N₂OS 214.33 1.05 4.50 g

| Acetonitrile | CH₃CN | 41.05 | - | 50 mL |

Protocol:

  • Combine Intermediate A-d3 (3.00 g, 19.84 mmol) and Intermediate B (4.50 g, 20.83 mmol) in a 100 mL round-bottom flask.[9]

  • Add acetonitrile (50 mL) and heat the mixture to reflux for 8-12 hours. Alternatively, the reaction can be performed neat (without solvent) by heating at 100-120°C under reduced pressure for 30-60 minutes.[9]

  • Monitor the reaction by TLC (10% methanol in dichloromethane with 1% ammonia).

  • Upon completion, cool the reaction and remove the solvent in vacuo.

  • Purify the resulting residue by silica gel column chromatography. Elute with a gradient of 2-10% methanol in dichloromethane containing 0.5% ammonium hydroxide to isolate the final product.

  • Combine the pure fractions, evaporate the solvent, and dry under high vacuum to yield this compound-d3 as a pale yellow solid or viscous oil.

Characterization and Quality Control

Validation of the final product's identity, purity, and isotopic enrichment is a non-negotiable step.[1][11]

Analytical Techniques:

Technique Purpose Expected Results
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and isotopic incorporation. Expected [M+H]⁺ for C₁₂H₁₇D₃N₄O₃S: 304.1448 . The observed mass should be within 5 ppm. The M+1, M+2 peaks will confirm isotopic purity.
¹H NMR Spectroscopy Confirm chemical structure and absence of the N-CH₃ proton signal. The spectrum should match that of unlabeled this compound, except for the complete disappearance of the singlet corresponding to the N-methyl protons on the nitroethenediamine group (typically around δ 2.8-3.0 ppm).
¹³C NMR Spectroscopy Confirm carbon skeleton. The spectrum should be consistent with the proposed structure. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) with reduced intensity.

| HPLC/UPLC | Determine chemical purity. | Chemical purity should be ≥98% as determined by peak area normalization. |

Application as an Internal Standard

dot graph "Bioanalytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Matrix (e.g., Plasma)"]; P2 [label="Spike with Desmethyl Ranitidine-d3 IS"]; P3 [label="Protein Precipitation (e.g., with Acetonitrile)"]; P4 [label="Centrifuge & Collect Supernatant"]; P5 [label="Evaporate & Reconstitute"]; P1 -> P2 -> P3 -> P4 -> P5; }

HPLC/UPLC System"]; A2 [label="Chromatographic Separation (Analyte & IS Co-elute)"]; A3 [label="Electrospray Ionization (ESI+)"]; A4 [label="Tandem Mass Spectrometry (MRM Detection)"]; A1 -> A2 -> A3 -> A4; }

(Analyte & IS)"]; D2 [label="Calculate Peak Area Ratio (Analyte/IS)"]; D3 [label="Quantify using Calibration Curve"]; D1 -> D2 -> D3; }

}

Figure 2: Bioanalytical workflow using the synthesized internal standard.

Protocol for Use:

  • Prepare a Stock Solution: Accurately weigh ~5 mg of the synthesized this compound-d3 and dissolve it in a known volume (e.g., 5.00 mL) of methanol or DMSO to create a 1 mg/mL stock solution.

  • Prepare a Working Solution: Serially dilute the stock solution to a suitable working concentration (e.g., 100 ng/mL) in 50:50 methanol:water. The optimal concentration depends on the expected analyte concentration range and instrument sensitivity.

  • Sample Preparation: a. To a 100 µL aliquot of the biological sample (e.g., human plasma), add 20 µL of the IS working solution (100 ng/mL). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12] c. Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase, e.g., Agilent Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      This compound 301.1 176.1

      | This compound-d3 (IS) | 304.1 | 176.1 |

Scientist's Note: The key to a successful assay is that the product ion for both the analyte and the internal standard is the same, as the deuterium labels are on the fragment that is lost. The 3-dalton mass difference is monitored in the precursor ion (Q1), ensuring specificity.

Conclusion

This application note provides a comprehensive and robust methodology for the synthesis, characterization, and application of this compound-d3 as an internal standard for quantitative mass spectrometry. By following these protocols, analytical laboratories can produce a high-purity, reliable SIL-IS, which is fundamental to developing validated bioanalytical methods that meet stringent regulatory and scientific standards. The use of this internal standard will significantly enhance the accuracy and precision of pharmacokinetic and metabolic studies involving ranitidine.

References

  • PrepChem.com. Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. Available at: [Link]

  • PrepChem.com. Synthesis of N-[2-[[[5-(methylamino )methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. Available at: [Link]

  • Google Patents. (CN1315818C) Synthesis method of ranitidine alkali and its hydrochloride.
  • PrepChem.com. Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. Available at: [Link]

  • U.S. Food & Drug Administration. LC-MS Method for Detection of NDMA in Ranitidine. Available at: [Link]

  • ResearchGate. Rapid Determination of Ranitidine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. Available at: [Link]

  • RSC Publishing. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Health Sciences Authority. Determination of NDMA in Ranitidine Products by LC-MS/MS. Available at: [Link]

  • Agilent. Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ACS Publications. Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • SciSpace. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]

  • ResearchGate. (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]

  • IRL @ UMSL. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Available at: [Link]

  • PMC - NIH. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]

  • PrepChem.com. Synthesis of 1-Methylthio-1-methylamino-2-nitroethylene. Available at: [Link]

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Application Note & Protocol: High-Efficiency Isolation of Desmethyl Ranitidine from Human Urine Samples for Pharmacokinetic and Metabolomic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the selective isolation of desmethyl ranitidine, a primary metabolite of the H₂-receptor antagonist ranitidine, from complex human urine matrices. The methodology is centered around a robust Solid-Phase Extraction (SPE) workflow, optimized for high recovery and purity, making the eluate suitable for downstream quantitative analysis by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or other sensitive analytical techniques. This guide is intended for researchers in clinical pharmacology, drug metabolism, and toxicology, offering a scientifically grounded, step-by-step procedure complete with explanations of the underlying chemical principles and practical insights for troubleshooting and method validation.

Introduction: The Significance of this compound Monitoring

Ranitidine, formerly marketed as Zantac, is a histamine H₂-receptor antagonist that decreases stomach acid production.[1] Its metabolism in the liver results in several byproducts, including ranitidine N-oxide, ranitidine S-oxide, and this compound.[1][2] this compound is formed through N-demethylation of the ranitidine molecule and is one of the metabolites excreted in urine.[3][4] Although it is a minor metabolite, accounting for approximately 1-4% of the administered dose found in urine, its quantification is crucial for comprehensive pharmacokinetic profiling and in studies investigating the complete metabolic fate of ranitidine.[1][2][5]

The accurate analysis of this compound in urine presents a significant bioanalytical challenge due to its low concentration and the complex, variable nature of the urine matrix, which contains numerous endogenous interfering substances. Therefore, a highly selective and efficient sample preparation method is paramount to isolate the analyte of interest, remove interferences, and concentrate the sample prior to instrumental analysis. This protocol details a validated Solid-Phase Extraction (SPE) method designed to meet these challenges.

Principle of the Method: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a powerful sample preparation technique that utilizes the partitioning of a solute between a solid (stationary) phase and a liquid (mobile) phase to isolate, concentrate, and purify analytes from a complex mixture. The choice of the solid-phase sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

This compound, like its parent compound ranitidine, is a polar molecule with basic properties due to its amine functionalities.[4][6] This allows for a mixed-mode cation exchange SPE strategy, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity. The protocol described herein employs a polymeric mixed-mode cation exchange sorbent.

The fundamental steps of the SPE workflow are:

  • Conditioning: The sorbent is prepared with an organic solvent to activate the reversed-phase functional groups.

  • Equilibration: The sorbent is flushed with an aqueous solution to prepare it for the sample matrix.

  • Loading: The pre-treated urine sample is passed through the cartridge. This compound is retained on the sorbent by both hydrophobic and ionic interactions.

  • Washing: The cartridge is washed with specific solvents to remove unretained matrix components and weakly bound interferences.

  • Elution: A solvent mixture is used to disrupt the interactions between the analyte and the sorbent, releasing the purified and concentrated this compound.

Materials and Reagents

Equipment
  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • HPLC system with UV or MS/MS detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Autosampler vials

Chemicals and Consumables
  • This compound reference standard (CAS: 66357-25-3)[7]

  • Ranitidine hydrochloride reference standard

  • Internal Standard (IS), e.g., a structurally similar but chromatographically resolved compound like n-propionylprocainamide[8]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Mixed-mode cation exchange SPE cartridges (e.g., Polymeric MCX, 30 mg, 1 mL)

  • Syringe filters (0.22 µm PVDF)[9][10]

Experimental Protocol: Isolation of this compound

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare working solutions by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture to create calibration curve standards.

  • Wash Solution 1 (Aqueous): 0.1 M Phosphate buffer, pH 6.0.

  • Wash Solution 2 (Organic): 100% Methanol.

  • Elution Solution: 5% Ammonium hydroxide in methanol (v/v). Prepare fresh daily.

Urine Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 30 seconds to ensure homogeneity.

  • Transfer 1.0 mL of urine into a centrifuge tube.

  • Spike with an appropriate volume of the internal standard working solution.

  • Add 1.0 mL of 0.1 M phosphate buffer (pH 6.0) to the urine sample.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Use the supernatant for the SPE procedure.

Causality: The addition of a buffer adjusts the pH of the sample to ensure consistent ionization of the analyte and promote its retention on the cation exchange sorbent. Centrifugation prevents clogging of the SPE cartridge frit.

Solid-Phase Extraction (SPE) Workflow

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning: Pass 1 mL of methanol through the MCX cartridge. Do not allow the sorbent to dry.

    • Rationale: This step solvates the polymer chains of the sorbent and activates the reversed-phase functional groups.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Follow with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry.

    • Rationale: This step removes the organic solvent and prepares the sorbent for the aqueous sample, ensuring proper ionic and hydrophobic interactions.

  • Sample Loading: Load the 2 mL of pre-treated urine supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Rationale: A slow flow rate is critical to allow sufficient residence time for the analyte to interact with and be retained by the sorbent.

  • Washing Step 1 (Polar Interferences): Pass 1 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.

    • Rationale: This wash removes highly polar, unretained endogenous compounds from the urine matrix.

  • Washing Step 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge. Apply full vacuum to dry the sorbent for 1-2 minutes.

    • Rationale: This organic wash removes non-polar or weakly retained interferences that are bound by hydrophobic interactions. Drying the sorbent improves the efficiency of the subsequent elution step.

  • Elution: Elute the this compound and internal standard by passing 1.0 mL of the elution solution (5% ammonium hydroxide in methanol) through the cartridge. Collect the eluate in a clean collection tube.

    • Rationale: The high pH of the ammoniated methanol neutralizes the charge on the secondary amine of this compound, disrupting the ionic bond with the cation exchange sorbent. The methanol disrupts the hydrophobic interactions, allowing for complete elution of the analyte.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[9][10]

  • The sample is now ready for injection into the HPLC-MS/MS system.

Workflow Diagram for this compound Isolation

Desmethyl_Ranitidine_Isolation_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SPE) cluster_PostElution Post-Elution Processing Urine 1. Urine Sample (1 mL) Spike 2. Spike with Internal Standard Urine->Spike Buffer 3. Add Phosphate Buffer (pH 6.0) Spike->Buffer Centrifuge 4. Vortex & Centrifuge Buffer->Centrifuge Supernatant Supernatant for Loading Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water, Buffer) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate 1. Evaporate to Dryness (N2) Elute->Evaporate Reconstitute 2. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 3. Filter (0.22 µm) Reconstitute->Filter Analysis Ready for HPLC-MS/MS Analysis Filter->Analysis

Caption: SPE workflow for isolating this compound.

Analytical Method for Quantification

While this note focuses on isolation, a brief outline of a suitable analytical method is provided for context.

  • Technique: HPLC with tandem mass spectrometry (HPLC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 100 Å, 2.1 x 50 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for this compound and the internal standard.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound301.1Specific fragment
Internal StandardSpecific m/zSpecific fragment
Ranitidine315.1Specific fragment

Note: Specific product ions and collision energies must be optimized experimentally.

Method Validation and Performance Characteristics

This isolation protocol must be validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA.[11]

Key Validation Parameters:

  • Specificity: Assessed by analyzing blank urine samples from multiple sources to ensure no endogenous interferences co-elute with the analyte.

  • Linearity: A calibration curve should be constructed by spiking blank urine with known concentrations of this compound. A linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Recovery: The extraction efficiency of the SPE method. It is calculated by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: Evaluates the suppression or enhancement of the analyte signal caused by co-eluting matrix components.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[11]

Table 2: Typical Performance Data for the SPE Method

ParameterTypical Value
Extraction Recovery > 85%
Linearity (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±10%
Lower Limit of Quantification (LLOQ) 1-5 ng/mL

Data presented are representative and should be established for each laboratory's specific application.

Conclusion and Field-Proven Insights

This application note provides a robust and reliable protocol for the isolation of this compound from human urine. The use of a mixed-mode cation exchange SPE sorbent provides superior selectivity and cleanup compared to simple liquid-liquid extraction or reversed-phase SPE alone.[12] By carefully controlling pH during sample loading and using a high-pH elution solvent, high recovery of this polar metabolite can be achieved.

Expert Tips for Success:

  • Sorbent Variability: Always perform a lot-to-lot check of SPE cartridges to ensure consistent performance.

  • Flow Rate Control: Maintaining a consistent and slow flow rate during sample loading is the most critical variable for achieving high, reproducible recovery.

  • Matrix pH: Urine pH can vary significantly. The pre-treatment buffering step is essential to normalize the sample pH and ensure consistent retention.

  • Analyte Stability: Ranitidine and its metabolites can be sensitive to temperature and pH. Process samples promptly and store them appropriately to prevent degradation.[13]

This self-validating system, when followed diligently, will yield high-quality samples suitable for the most demanding bioanalytical assays, enabling researchers to generate accurate and reliable data for pharmacokinetic and metabolic studies.

References

  • Ranitidine - Wikipedia. Wikipedia. [Link]

  • Ranitidine: Package Insert / Prescribing Information. Drugs.com. (2024-11-04). [Link]

  • PRODUCT MONOGRAPH PrMyl-Ranitidine. Mylan Pharmaceuticals. [Link]

  • Desmethylranitidine | C12H20N4O3S | CID 163116. PubChem, National Institutes of Health. [Link]

  • Automated solid-phase extraction and high-performance liquid chromatographic determination of ranitidine from urine, plasma and peritoneal dialysate. PubMed. [Link]

  • RANITIDINE. MIMS. [Link]

  • High-performance liquid chromatographic analysis of ranitidine in plasma and urine. ResearchGate. [Link]

  • This compound | C12H20N4O3S | CID 10380064. PubChem, National Institutes of Health. [Link]

  • A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health (NIH). [Link]

  • High-pressure liquid chromatographic determination of ranitidine, a new H2-receptor antagonist, in plasma and urine. PubMed. [Link]

  • Ranitidine | C13H22N4O3S | CID 3001055. PubChem, National Institutes of Health. [Link]

  • A validated HPLC method for the determination of ranitidine in human plasma: application to bioavailability studies. Trakia Journal of Sciences. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). [Link]

  • LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. MAC-MOD Analytical. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa. U.S. Food and Drug Administration (FDA). [Link]

  • The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of ranitidine and its metabolites in urine. PubMed. [Link]

  • Clinical pharmacokinetics of ranitidine. PubMed. [Link]

  • Effect of Oral Ranitidine on Urinary Excretion of N-Nitrosodimethylamine (NDMA): A Randomized Clinical Trial. National Institutes of Health (NIH). [Link]

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Application Note: A Comprehensive Protocol for the Stability Testing of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, authoritative guide for establishing the stability profile of Desmethyl Ranitidine, a primary metabolite of Ranitidine.[1][2][3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering a robust framework grounded in scientific principles and regulatory expectations. The narrative explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Methodologies for both forced degradation (stress testing) and formal (long-term and accelerated) stability studies are presented in detail, adhering to the standards set by the International Council for Harmonisation (ICH).[5][6][7] The ultimate goal is to provide a comprehensive understanding of the molecule's intrinsic stability, identify potential degradation pathways, and establish a data-driven basis for determining its retest period or shelf life.[8][9]

Introduction: The Imperative for Stability Profiling

This compound is a known human metabolite of the widely used H₂-receptor antagonist, Ranitidine.[1][3] In the landscape of pharmaceutical development and safety assessment, understanding the chemical stability of an active pharmaceutical ingredient (API) and its significant metabolites is not merely a regulatory hurdle but a scientific necessity. Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10]

This process is fundamental for several reasons:

  • Safety and Efficacy: Chemical degradation can lead to a loss of potency or the formation of potentially toxic impurities, compromising both the efficacy and safety of a drug product.[11]

  • Developing Stability-Indicating Methods: Forced degradation studies are instrumental in developing and validating analytical methods that can accurately separate the parent molecule from its degradation products.[12][13]

  • Informing Storage and Packaging: The data generated informs recommendations for proper storage conditions and the selection of appropriate container closure systems.[8][10]

  • Regulatory Compliance: Regulatory bodies worldwide, guided by frameworks like the ICH, mandate comprehensive stability data for product registration.[9][14]

This guide presents a two-phased approach to stability testing for this compound, beginning with forced degradation to understand its vulnerabilities, followed by a formal stability study to define its shelf life under specified conditions.

Overall Stability Testing Workflow

The stability assessment of this compound follows a logical progression from initial stress testing to long-term evaluation. This workflow ensures that the analytical methods are fit-for-purpose and that the formal study is built on a solid understanding of the molecule's degradation profile.

G cluster_0 Phase 1: Forced Degradation & Method Development cluster_1 Phase 2: Formal Stability Study (ICH Q1A) A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Analyze Stressed Samples & Identify Degradants B->D C Develop & Validate Stability-Indicating HPLC-PDA Method C->D E Elucidate Degradation Pathways D->E E->C Method Specificity Validation F Place Samples in ICH Conditions (Long-Term & Accelerated) E->F Informal Study Design G Pull Samples at Specified Time Points H Analyze Samples using Validated Method (Assay, Impurities, Appearance) I Evaluate Data & Determine Shelf Life

Caption: Workflow for this compound Stability Testing.

Part 1: Forced Degradation (Stress Testing) Protocol

Objective: The primary goals of forced degradation are to establish the intrinsic stability of this compound, identify likely degradation products, and demonstrate the specificity of the analytical method.[8][11] The aim is to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradants without compromising the analysis of the parent peak.[15]

Materials and Reagents
  • This compound reference standard

  • HPLC-grade Acetonitrile and Methanol

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Purified water (Type I)

  • Phosphate buffer components

Preparation of Stock Solution
  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1.0 mg/mL.

  • Protect the solution from light during preparation.

Stress Conditions: Step-by-Step Methodology

For each condition, a control sample (stock solution diluted to the target concentration with the solvent and stored at 5°C) should be prepared and analyzed alongside the stressed samples.

3.3.1 Acid Hydrolysis

  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 1.0 M HCl.

  • Keep the flask in a water bath maintained at 60°C for 48 hours.[15]

  • After the incubation period, cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent amount of 1.0 M NaOH.

  • Dilute to the final volume with the mobile phase diluent to achieve a target concentration of approximately 100 µg/mL.

3.3.2 Base Hydrolysis

  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 1.0 M NaOH.

  • Keep the flask at room temperature for 24 hours. If no degradation is observed, the temperature can be increased to 60°C.[15]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1.0 M HCl.

  • Dilute to the final volume with the mobile phase diluent to the target concentration.

3.3.3 Oxidative Degradation

  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 10% H₂O₂ solution.[16]

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Dilute to the final volume with the mobile phase diluent to the target concentration.

3.3.4 Thermal Degradation

  • Place a thin layer of solid this compound powder in a petri dish.

  • Expose it to a dry heat of 70°C in a calibrated oven for 7 days.

  • After exposure, allow the powder to cool.

  • Prepare a solution from the stressed powder at the target concentration for analysis.

3.3.5 Photolytic Degradation (ICH Q1B)

  • Expose both solid this compound and its solution (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5]

  • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, should be stored under the same temperature conditions.

  • Analyze the exposed samples and dark controls.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDurationRationale
Acid Hydrolysis 0.1 - 1.0 M HCl60°C24-48 hoursSimulates acidic environments, tests stability of ether and amine linkages.
Base Hydrolysis 0.1 - 1.0 M NaOHRoom Temp / 60°C24-48 hoursSimulates alkaline environments, tests for lability of ester or amide groups.
Oxidation 3-10% H₂O₂Room Temp48 hoursInvestigates susceptibility to oxidation, particularly at sulfur or nitrogen atoms.[16][17]
Thermal Dry Heat (Solid)70°C7 daysAssesses the intrinsic stability of the solid-state drug substance.[11]
Photolytic ICH Q1B Light SourceControlled Room TempPer ICH Q1BDetermines light sensitivity and potential for photodegradation.[5]
Proposed Analytical Method: Stability-Indicating HPLC-PDA

A validated, stability-indicating HPLC method is essential. The following serves as a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient elution with Mobile Phase A (0.02 M phosphate buffer, pH 6.5) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) at 314 nm[18]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Rationale for Method Choices: A C18 column is a versatile starting point for moderately polar compounds like this compound. A PDA detector is critical for assessing peak purity across all stressed samples, ensuring that the parent peak is free from co-eluting degradants and helping to identify new impurity peaks by their UV spectra.

Part 2: Long-Term and Accelerated Stability Protocol (ICH Q1A R2)

Objective: To generate data for determining the retest period of the drug substance. The protocol must follow the ICH Q1A (R2) guideline.[6][19]

Study Design
  • Batches: A minimum of three primary batches of this compound should be used.

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]

Storage Conditions and Testing Schedule

The conditions below are specified for general marketing in climatic zones I and II (Temperate and Subtropical).[5][7]

Study TypeStorage ConditionTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, and annually thereafter through the proposed retest period.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6
Testing Parameters

At each pull point, the samples should be analyzed for the following attributes using validated analytical methods:

  • Appearance: Visual inspection for any changes in physical state, color, or clarity.

  • Assay: Quantification of this compound content using the stability-indicating HPLC method.

  • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Water Content: If applicable (e.g., Karl Fischer titration), especially if the substance is known to be hygroscopic.

Data Evaluation and Interpretation

The purpose of the stability study is to establish a retest period based on the analysis of data from at least three primary batches. The evaluation should consider not only the assay value but also the levels of degradation products. Any significant change—defined as a failure to meet the established specification—should be investigated. Statistical analysis of the long-term data can be used to project the retest period. Data from the accelerated study can be used to support the proposed retest period and evaluate the effect of short-term excursions outside the label storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the stability testing of this compound. By integrating forced degradation studies with a formal ICH-compliant stability program, researchers can build a complete stability profile of the molecule. This ensures the development of a robust, validated analytical method and provides the necessary data to support regulatory filings and guarantee the quality, safety, and efficacy of the substance throughout its lifecycle.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][15]

  • Melodica, C. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][11]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][5]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link][8]

  • JETIR. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link][12]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][20]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link][6]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link][14]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link][7]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link][19]

  • PubMed. (n.d.). Clinical pharmacokinetics of ranitidine. Retrieved from [Link]

  • Portland Press. (n.d.). A method for the determination of ranitidine and its metabolites in urine by h.p.l.c. and its application to study the metabolis. Retrieved from [Link][21]

  • National Institutes of Health (NIH). (n.d.). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Retrieved from [Link][16]

  • PubMed. (2023, May). Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy. Retrieved from [Link][17]

  • GeneOnline. (2025, April 2). Generic Drug Stability Testing: FDA and EMA Guidelines Ensure Product Quality and Safety. Retrieved from [Link][9]

  • European Medicines Agency (EMA). (n.d.). Quality: stability. Retrieved from [Link][22]

  • ResearchGate. (2025, August 5). High-performance liquid chromatographic analysis of ranitidine in plasma and urine. Retrieved from [Link][23]

  • National Institutes of Health (NIH). (n.d.). This compound | C12H20N4O3S | CID 10380064 - PubChem. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (n.d.). Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (n.d.). Ranitidine | C13H22N4O3S | CID 3001055 - PubChem. Retrieved from [Link][3]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][10]

  • National Institutes of Health (NIH). (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link][13]

  • IJRPC. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMENATION OF RANITIDINE IN ITS FIXED DOSE DRUG PRODUCT BY USING RP-HPLC. Retrieved from [Link][24]

  • Semantic Scholar. (2006). Development of a Validated Stability Indicating HPLC Method for Ranitidine Hydrochloride Syrup. Retrieved from [Link][25]

  • The Pharma Innovation Journal. (2015). RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets. Retrieved from [Link][26]

  • ResearchGate. (2024, March 30). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link][18]

Sources

Application Notes and Protocols: The Use of Desmethyl Ranitidine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolic Profile of Ranitidine

Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders for decades.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and potential for drug-drug interactions (DDIs). Hepatic metabolism is a primary route of elimination for ranitidine, alongside renal clearance.[1] This process, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, results in the formation of several metabolites, including ranitidine N-oxide, ranitidine S-oxide, and desmethyl ranitidine.[1]

This compound, formed via N-demethylation of the parent drug, is a key metabolite to consider in drug metabolism studies. Although often considered less active than the parent compound, the characterization of its formation and its own potential to interact with metabolic enzymes is a critical aspect of preclinical drug development and safety assessment. These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound in in vitro drug metabolism studies.

Scientific Rationale: Why Study this compound?

The study of drug metabolites is a fundamental principle of drug development, as metabolites can contribute to the overall pharmacological and toxicological profile of a drug. This compound is of particular interest for several reasons:

  • Marker of CYP Activity: The formation of this compound can serve as a specific marker for the activity of the CYP isoforms responsible for its production. Identifying these enzymes is key to predicting potential DDIs with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes.

  • Potential for DDIs: While ranitidine itself is considered a weak inhibitor of CYP enzymes compared to its predecessor, cimetidine, it is essential to evaluate the inhibitory potential of its major metabolites.[2] this compound has been shown to exhibit mixed-type inhibition of CYP enzymes, warranting further investigation into its specific effects on various isoforms.[1]

  • Complete Pharmacokinetic Profiling: A thorough understanding of the formation and clearance of this compound is necessary for a complete pharmacokinetic model of ranitidine, aiding in the prediction of drug exposure and response in diverse patient populations.

Experimental Workflows and Methodologies

I. In Vitro Metabolism of Ranitidine to this compound

This protocol outlines a typical experiment to characterize the formation of this compound from ranitidine using human liver microsomes (HLMs), a standard in vitro tool for studying Phase I metabolism.

Objective: To determine the kinetics of this compound formation and identify the CYP isoforms involved.

Workflow Diagram:

workflow_metabolism cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare Ranitidine Stock Solution D Pre-incubate Ranitidine and HLMs A->D B Prepare HLM Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add NADPH to start F Incubate at 37°C with Shaking E->F G Stop Reaction (e.g., Acetonitrile) F->G At timed intervals H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I J LC-MS/MS Analysis of this compound I->J K Data Analysis and Kinetic Modeling J->K

Caption: Workflow for in vitro ranitidine metabolism study.

Protocol:

  • Reagent Preparation:

    • Ranitidine Stock Solution: Prepare a 10 mM stock solution of ranitidine in a suitable solvent (e.g., methanol or DMSO).

    • Human Liver Microsomes (HLMs): Thaw pooled HLMs (from at least 10 donors to account for inter-individual variability) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) in phosphate buffer. This ensures a sustained supply of the necessary cofactor for CYP activity.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the HLM suspension.

    • Add ranitidine to achieve a range of final concentrations (e.g., 1-100 µM) to determine concentration-dependent metabolism.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess the time course of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis by LC-MS/MS:

    • Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method (see Section III for a detailed analytical protocol).

  • CYP Isoform Identification (Reaction Phenotyping):

    • To identify the specific CYP isoforms responsible for this compound formation, perform the above experiment with the inclusion of selective chemical inhibitors for major CYP enzymes (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, and ketoconazole for CYP3A4).

    • Alternatively, use recombinant human CYP enzymes to directly assess the metabolic capability of each isoform.

II. CYP Inhibition Assay using this compound

This protocol is designed to evaluate the potential of this compound to inhibit the activity of major CYP isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP enzymes.

Workflow Diagram:

workflow_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare this compound Stock E Pre-incubate this compound and HLMs A->E B Prepare HLM Suspension B->E C Prepare CYP Probe Substrate Solutions F Add CYP Probe Substrate C->F D Prepare NADPH Regenerating System G Initiate Reaction with NADPH D->G E->F F->G Add NADPH to start H Incubate at 37°C G->H I Stop Reaction (e.g., Acetonitrile) H->I J Centrifuge to Pellet Protein I->J K Collect Supernatant J->K L LC-MS/MS Analysis of Substrate Metabolite K->L M Calculate % Inhibition and IC50 L->M

Caption: Workflow for CYP inhibition assay with this compound.

Protocol:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound (available from commercial suppliers as a reference standard) in a suitable solvent.[1][3][4]

    • HLM Suspension and NADPH Regenerating System: Prepare as described in Section I.

    • CYP Probe Substrate Solutions: Prepare stock solutions of specific probe substrates for each CYP isoform to be tested (see table below). The final substrate concentration in the incubation should be close to its Km value.

CYP Isoform Probe Substrate Metabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam
  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add this compound at a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (no inhibitor).

    • Add the specific CYP probe substrate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time that ensures linear metabolite formation (typically 10-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and prepare the samples as described in Section I.

  • Analysis and Data Interpretation:

    • Analyze the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

III. Analytical Methodology: LC-MS/MS Quantification of this compound

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound in complex biological matrices.

Objective: To develop a robust method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Hypothetical - requires optimization):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3). Note: The exact m/z values need to be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.

    • Internal Standard: A stable isotope-labeled this compound is ideal.

  • Collision Energy (CE) and other source parameters: These must be optimized for maximum signal intensity for each MRM transition.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision

  • Matrix effect

  • Stability (freeze-thaw, short-term, long-term)

Data Interpretation and Significance

The data generated from these studies will provide valuable insights into the metabolic profile of ranitidine.

  • CYP Contribution: The results from reaction phenotyping studies will elucidate the contribution of individual CYP isoforms to the N-demethylation of ranitidine. This information is critical for predicting DDIs. For instance, if CYP2D6 is identified as a major contributor, co-administration of ranitidine with potent CYP2D6 inhibitors (e.g., paroxetine, bupropion) could lead to increased ranitidine exposure.

  • Inhibitory Potential: The IC50 values for this compound will quantify its inhibitory potency against various CYP enzymes. While ranitidine is a weak inhibitor, understanding the contribution of its metabolite is important.[2] These values can be used in static models to predict the risk of clinical DDIs.

Conclusion: A Comprehensive Approach to Metabolite Characterization

The study of this compound is an integral part of understanding the complete disposition of ranitidine. The protocols and application notes provided herein offer a framework for researchers to investigate the formation of this metabolite and its potential to cause drug-drug interactions. By employing these in vitro methodologies, scientists in drug development can build a more complete safety and efficacy profile for ranitidine and other xenobiotics, ultimately contributing to the development of safer and more effective medicines.

References

  • Axios Research. This compound - CAS - 66357-25-3. [Link]

  • Rendić, S., Ruf, H. H., Weber, P., & Kajfež, F. (1985). Characterization of cimetidine, ranitidine, and related structures' interaction with cytochrome P-450. PubMed. [Link]

  • Kirch, W., Hoensch, H., & Janisch, H. D. (1984). Interactions and non-interactions with ranitidine. Clinical Pharmacokinetics, 9(6), 493-510.
  • Leoz-Garde, M. A., & Al-Soufi, W. (1999). Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists. Clinical Pharmacology & Therapeutics, 65(4), 369-376.
  • Powell, J. R., & Donn, K. H. (1984). Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions. The American journal of medicine, 77(5B), 63-71.
  • Rendic, S. (1999). Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: from the laboratory to the clinic.
  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • protocols.io. (2023). In-vitro CYP inhibition pooled. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163116, Desmethylranitidine. [Link]

  • Drugs.com. (2022). Ranitidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3001055, Ranitidine. [Link]

  • Smith, K. M., & Gums, J. G. (1992). Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions. Drug safety, 7(4), 275-283.
  • Basit, A. W., & Lacey, L. F. (2001). Colonic metabolism of ranitidine: implications for its delivery and absorption. International journal of pharmaceutics, 227(1-2), 159-165.

Sources

Application Note: Desmethyl Ranitidine as a Reference Standard in Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and stability of a drug product is paramount. A critical component of this assurance is the rigorous control of impurities. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the defined chemical entity, can arise from various sources including synthesis, degradation, or storage.[1] Their presence, even in trace amounts, can potentially impact the drug's quality and safety.[1]

Regulatory bodies worldwide, guided by frameworks like the ICH Q3A and Q3B guidelines, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[2][3][4] This necessitates the development of robust, stability-indicating analytical methods capable of separating and accurately quantifying these compounds.

Ranitidine, a widely known H2-receptor antagonist, undergoes metabolic and degradation pathways that can lead to the formation of several related substances.[5] Among these, Desmethyl Ranitidine , a known human metabolite, is a key impurity that must be monitored.[6][7][8] This application note serves as an in-depth technical guide on the use of this compound as a certified reference standard for the accurate identification and quantification in ranitidine drug substances and products, ensuring regulatory compliance and product quality.

The Role and Origin of this compound

Formation and Chemical Relationship

This compound (C₁₂H₂₀N₄O₃S) is structurally similar to its parent compound, Ranitidine (C₁₃H₂₂N₄O₃S), differing by the absence of one methyl group on the terminal dimethylamino moiety.[5][6] This transformation occurs primarily through N-demethylation, a common metabolic pathway in humans.[5][9] It can also potentially form as a degradation product during the manufacturing process or upon storage of the drug product. The precise control and quantification of this compound are therefore essential for a complete impurity profile of ranitidine.

cluster_0 Ranitidine Structure cluster_1 This compound Structure Ranitidine Ranitidine (C₁₃H₂₂N₄O₃S) Contains Dimethylamino Group -N(CH₃)₂ Desmethyl This compound (C₁₂H₂₀N₄O₃S) Contains Methylamino Group -NH(CH₃) Ranitidine->Desmethyl  Metabolic N-demethylation  or Degradation (-CH₃)

Caption: Chemical relationship between Ranitidine and this compound.

The Criticality of a Certified Reference Standard

The foundation of accurate impurity quantification lies in the use of a well-characterized, high-purity Certified Reference Standard (CRS). A this compound CRS serves multiple critical functions in the analytical workflow[10][11]:

  • Unambiguous Identification: It provides the definitive retention time in a chromatographic system, allowing for the positive identification of the this compound peak in a sample chromatogram.

  • Accurate Quantification: It is used to prepare calibration standards to create a linear curve, against which the amount of impurity in the test sample is precisely calculated.

  • Method Validation: It is essential for validating the analytical method's performance characteristics, such as accuracy, precision, specificity, and linearity, as stipulated by ICH Q2(R1) guidelines.[12]

Physicochemical Properties of this compound

A thorough understanding of the reference standard's properties is crucial for its proper handling, storage, and use in analytical procedures.

PropertyValueSource(s)
Chemical Name (E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[6]
CAS Number 66357-25-3[8][10]
Molecular Formula C₁₂H₂₀N₄O₃S[6][8]
Molecular Weight 300.38 g/mol [6][8]
Appearance Typically a white to off-white solidGeneral knowledge

Analytical Methodology: RP-HPLC for Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely employed technique for the impurity profiling of ranitidine and its related substances due to its high resolving power, sensitivity, and reliability.[13][14] The method separates compounds based on their polarity, making it ideal for resolving the slightly more polar this compound from the parent ranitidine API and other potential impurities.

ParameterRecommended ConditionRationale
Column ACE C18 (100 x 4.6 mm, 3 µm) or equivalentProvides excellent resolution for polar and non-polar analytes.
Mobile Phase A Buffer solution (e.g., Ammonium Acetate)Controls pH and ensures consistent ionization of analytes for reproducible retention.
Mobile Phase B Acetonitrile or MethanolOrganic modifier used to elute analytes from the C18 stationary phase.
Mode Gradient ElutionAllows for the effective separation of impurities with varying polarities within a reasonable run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing efficiency and analysis time.
Column Temperature 40°CEnhances peak shape and improves reproducibility of retention times.[13]
Detection Wavelength 230 nmA wavelength where ranitidine and its related impurities exhibit significant absorbance.[12][13]
Injection Volume 10 µLA standard volume to ensure sharp peaks without overloading the column.

Detailed Experimental Protocol

This protocol outlines the steps for the quantification of this compound in a ranitidine drug substance sample.

Preparation of Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 90:10 v/v). This ensures sample compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration relevant to the impurity threshold (e.g., 1.5 µg/mL, corresponding to 0.5% of a 300 µg/mL sample concentration).

  • Sample Solution (Ranitidine Drug Substance): Accurately weigh about 30 mg of the ranitidine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 300 µg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 300 µg/mL of Ranitidine CRS and spike it with a known concentration of this compound CRS (e.g., 1.5 µg/mL) and other relevant impurities. This solution is critical for verifying the chromatographic system's performance.[13]

System Suitability Test (SST)

Before commencing sample analysis, the chromatographic system must be qualified. Inject the SSS and verify the following parameters:

  • Resolution: The resolution between the ranitidine peak and the this compound peak must be not less than 2.0.[14]

  • Tailing Factor: The tailing factor for the ranitidine and this compound peaks should not be more than 1.5.

  • Theoretical Plates: The column efficiency, measured in theoretical plates, should be adequate (e.g., >2000) for the main peaks.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and confirm that all SST criteria are met.

  • Inject the Working Standard Solution in replicate (e.g., n=5) to check the precision of the system. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Inject the Sample Solution.

  • Inject the Working Standard Solution again at the end of the sequence to bracket the sample and confirm system stability.

Calculation

The percentage of this compound in the ranitidine sample is calculated using the following formula:

% this compound = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100

Where:

  • Area_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Standard: Average peak area of this compound in the Working Standard Solution chromatograms.

  • Conc_Standard: Concentration (e.g., in mg/mL) of this compound in the Working Standard Solution.

  • Conc_Sample: Concentration (e.g., in mg/mL) of the ranitidine sample.

  • Purity_Standard: Purity of the this compound CRS (e.g., 99.5% = 0.995).

Workflow for Impurity Profiling

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Solutions (Standard, Sample, SSS, Diluent) equilibrate Equilibrate System prep_solutions->equilibrate sst Inject SSS Verify Resolution, Tailing equilibrate->sst std_inject Inject Standard Solution sst->std_inject  If SST Passes sample_inject Inject Sample Solution std_inject->sample_inject integrate Integrate Peak Areas sample_inject->integrate calculate Calculate % Impurity integrate->calculate report Report Results vs. Specification calculate->report

Caption: General workflow for HPLC-based impurity profiling.

Method Validation: Ensuring Trustworthiness

To be considered reliable and suitable for its intended purpose (i.e., routine quality control or stability testing), the analytical method described must be validated in accordance with ICH Q2(R1) guidelines.[12] The use of the this compound CRS is integral to this process.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to detect and quantify the analyte without interference from the API, other impurities, or excipients. Confirmed via forced degradation studies.Peak purity index > 0.999; Baseline resolution between adjacent peaks.
Linearity A linear relationship between the concentration of this compound and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit.
Accuracy (Recovery) Closeness of the measured value to the true value, tested by spiking the sample matrix with known amounts of this compound CRS.80.0% - 120.0% recovery at multiple concentration levels.
Precision Repeatability and intermediate precision, measured as the RSD of results from multiple analyses of a homogenous sample.RSD ≤ 5.0% for impurity quantification.
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.Typically established where the signal-to-noise ratio is ≥ 10. Must be below the reporting threshold.[15]
Robustness The method's ability to remain unaffected by small, deliberate changes in parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within limits; results do not change significantly.

Conclusion

The accurate profiling of impurities is a non-negotiable aspect of modern pharmaceutical quality control. This compound, as a known metabolite and potential degradant of ranitidine, requires precise monitoring. The use of a high-purity, certified this compound reference standard is the cornerstone of a reliable analytical strategy. By implementing a robust, validated RP-HPLC method as outlined in this guide, researchers and quality control professionals can confidently identify and quantify this critical impurity, ensuring that ranitidine products meet the stringent safety and quality standards set by global regulatory authorities.

References

  • Sharma, N., et al. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. National Center for Biotechnology Information. Retrieved from [Link]

  • Axios Research. (n.d.). This compound - CAS - 66357-25-3. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ResearchGate. (2020). Forced-Degradation Study of Ranitidine Reagent Powder A Stored under Various Environmental Conditions at 60 °C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2012). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylranitidine. PubChem. Retrieved from [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • Waters. (2025). Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Ranitidine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • RJPBCS. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ranitidine. PubChem. Retrieved from [Link]

  • Drugs.com. (2024). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]

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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Desmethyl Ranitidine. This compound is a known primary metabolite and a potential process-related impurity or degradant of Ranitidine, a widely used H2-receptor antagonist.[1][2][3] The monitoring of such impurities is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[4] This method is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's fitness for its intended purpose.[5][6][7][8]

Introduction: The Rationale for this compound Analysis

Ranitidine has been a cornerstone in the treatment of conditions associated with gastric acid.[9] However, the stability and purity of the active pharmaceutical ingredient (API) are of paramount concern. This compound is not only a human metabolite but can also be present as an impurity arising from the manufacturing process or degradation of the parent drug.[1][10] Regulatory bodies mandate strict control over impurities in pharmaceutical products. Therefore, a reliable and validated analytical method is essential for its accurate quantification.

The structural similarity between Ranitidine and its related compounds, including this compound, necessitates a chromatographic method with high resolving power.[11][12] High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for impurity profiling in the pharmaceutical industry due to its high efficiency, sensitivity, and adaptability.[11] This note provides a comprehensive guide, from method development principles to a fully validated protocol, enabling researchers and quality control analysts to implement this method effectively.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for logical method development.

  • Chemical Name: 1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[1]

  • Molecular Formula: C₁₂H₂₀N₄O₃S[1][3]

  • Molecular Weight: 300.38 g/mol [1][3]

  • Structure: Contains secondary amino groups and a furan ring, making it a moderately polar molecule. Its basic nature implies that the chromatographic retention will be highly dependent on the pH of the mobile phase.

Method Development and Optimization: A Causality-Driven Approach

The goal was to develop a simple, isocratic RP-HPLC method with UV detection that can effectively separate this compound from Ranitidine and other potential degradation products.

Column and Stationary Phase Selection
  • Choice: A C18 (octadecyl-silane) column was selected as the stationary phase.

  • Rationale: this compound is a moderately polar compound. A C18 stationary phase provides a non-polar environment, allowing for effective separation based on hydrophobic interactions. This is the most common and versatile stationary phase for separating a wide range of pharmaceutical compounds.[11]

Mobile Phase Optimization
  • Challenge: The secondary amine groups in this compound can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). Furthermore, the analyte's charge state, and thus its retention, is pH-dependent.

  • Solution:

    • Buffer: A phosphate buffer was chosen to maintain a consistent pH. A pH of 6.0 was selected to ensure that the amine groups are partially protonated, providing a balance between retention and good peak shape.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency. The proportion of acetonitrile was adjusted to achieve an optimal retention time (typically between 5-10 minutes) for this compound, ensuring resolution from the void volume and any early-eluting impurities.

Selection of Detection Wavelength
  • Procedure: A solution of this compound was scanned using a UV-Vis spectrophotometer (or a photodiode array detector) to determine the wavelength of maximum absorbance (λmax).

  • Rationale: The λmax for Ranitidine and its related compounds is typically around 230 nm or 314 nm.[10][12] Detecting at the λmax provides the highest sensitivity, which is critical for quantifying impurities at low levels. For this method, a detection wavelength of 230 nm was chosen to ensure adequate sensitivity for both Ranitidine and this compound.

Detailed Analytical Protocol

This section provides a step-by-step procedure for the analysis of this compound.

Equipment and Materials
  • HPLC system with UV or PDA detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Chromatographic data system (e.g., OpenLab CDS or equivalent)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, Nylon or PVDF)

  • HPLC vials

  • Reference Standards: this compound, Ranitidine HCl

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer pH 6.0 : Acetonitrile | 70:30 v/v):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 6.0 ± 0.05 with dilute Orthophosphoric Acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 700 mL of the buffer with 300 mL of Acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • Sample Solution (for Drug Substance):

    • Accurately weigh about 50 mg of the Ranitidine HCl drug substance into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of 1000 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
Detection UV at 230 nm
Run Time 15 minutes
Analytical Workflow Visualization

The overall process from sample receipt to final reporting is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Validation & Data Processing cluster_report Phase 4: Reporting Prep_Solutions Prepare Mobile Phase & Standard Solutions Prep_Sample Prepare Sample Solution (e.g., 1000 µg/mL) Prep_Solutions->Prep_Sample SST System Suitability Test (SST) Inject Standard 5x Prep_Sample->SST Analysis Inject Blank, Standard, & Sample Solutions SST->Analysis Data_Acq Data Acquisition & Peak Integration Analysis->Data_Acq Validation Perform Method Validation (Specificity, Linearity, Accuracy, etc.) Data_Acq->Validation Calculation Calculate Impurity % (Area Normalization or External Standard) Data_Acq->Calculation Report Generate Final Report Validation->Report Calculation->Report

Caption: Workflow for this compound analysis by RP-HPLC.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][13]

Specificity (including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[6]

  • Procedure: Forced degradation studies were performed on Ranitidine HCl to produce potential degradation products. The sample was subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[12]

  • Rationale: This demonstrates that the method is "stability-indicating." The peak for this compound was well-resolved from the main Ranitidine peak and any degradants formed, confirming the method's specificity. Peak purity analysis using a PDA detector should confirm the homogeneity of the this compound peak.

Linearity
  • Procedure: A series of solutions were prepared from the this compound stock solution over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1% impurity level). A calibration curve was plotted of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (hypothetical)
0.2 (LOQ)15,250
0.537,800
1.075,500
1.5113,100
2.0150,900
Accuracy (% Recovery)
  • Procedure: Accuracy was determined by spiking a known amount of this compound standard into the Ranitidine sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[12]

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.4798.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution (e.g., 1.0 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Type%RSD (hypothetical)
Repeatability0.85%
Intermediate Precision1.15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ were determined based on the signal-to-noise ratio.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of 3:1.

    • LOQ: Signal-to-Noise ratio of 10:1. The LOQ should be a concentration that can be quantified with acceptable accuracy and precision.

Robustness
  • Procedure: The robustness of the method was evaluated by making small, deliberate variations in key method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Rationale: This demonstrates the method's reliability during normal usage. The system suitability parameters should remain within acceptable limits for all varied conditions.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound in the presence of Ranitidine. The comprehensive validation confirms its suitability for routine quality control and stability analysis in the pharmaceutical industry, aligning with stringent regulatory expectations.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • SynThink Research Chemicals. (n.d.). Ranitidine EP Impurities & USP Related Compounds.
  • National Center for Biotechnology Information. (n.d.). Desmethylranitidine | C12H20N4O3S | CID 163116. PubChem.
  • BenchChem. (n.d.). A Comparative Guide to the Impurity Profiling of Ranitidine S-oxide in Ranitidine Drug Products.
  • National Center for Biotechnology Information. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form.
  • National Center for Biotechnology Information. (n.d.). This compound | C12H20N4O3S | CID 10380064. PubChem.
  • Biswas, S. K., et al. (2021). Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Ranitidine | C13H22N4O3S | CID 3001055. PubChem.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 66357-25-3.

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Application Note: Robust Solid-Phase Extraction of Desmethyl Ranitidine from Biological Matrices for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Desmethyl Ranitidine is the primary and pharmacologically inactive human metabolite of Ranitidine, a widely used histamine H2-receptor antagonist for treating conditions like peptic ulcers and gastroesophageal reflux disease.[1][2] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for comprehensive pharmacokinetic and metabolism studies of the parent drug, Ranitidine. Solid-Phase Extraction (SPE) has emerged as a superior technique for the sample preparation of this compound, offering high recovery and removal of endogenous interferences prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of this compound from biological fluids. The methodology is built upon established principles for the extraction of the parent compound, Ranitidine, with specific modifications to account for the physicochemical properties of its desmethylated metabolite.

Scientific Principles of the SPE Method

The successful solid-phase extraction of this compound hinges on a thorough understanding of its physicochemical properties in comparison to its parent drug, Ranitidine.

Physicochemical Properties

A comparison of the key physicochemical properties of Ranitidine and this compound is crucial for optimizing the SPE protocol.

PropertyRanitidineThis compoundReference
Molecular Formula C₁₃H₂₂N₄O₃SC₁₂H₂₀N₄O₃S[1][5]
Molecular Weight 314.41 g/mol 300.38 g/mol [1][5]
XLogP3 0.3-0.2[1][5]
pKa 8.2 (tertiary amine), 2.7Not explicitly stated, but expected to be similar to Ranitidine[1]

The lower XLogP3 value of this compound (-0.2) compared to Ranitidine (0.3) indicates that the metabolite is slightly more polar.[1][5] This increased polarity is a key consideration in the selection of the SPE sorbent and the optimization of the wash and elution steps. The pKa values of Ranitidine suggest it is a basic compound, and this compound is expected to have similar basic properties.[1] This allows for the manipulation of pH to control its ionization state and, consequently, its retention on the SPE sorbent.

SPE Sorbent Selection: Reversed-Phase Chromatography

Given the organic nature of this compound, reversed-phase SPE is the most appropriate extraction mechanism.[6] This technique utilizes a nonpolar stationary phase (the sorbent) and a polar mobile phase (the sample and subsequent wash/elution solvents). Analytes are retained on the sorbent through hydrophobic interactions.

For compounds like Ranitidine and its metabolites, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or traditional silica-based C18 cartridges are highly effective.[7] These sorbents provide excellent retention for a broad range of compounds and are robust across a wide pH range.

Detailed Application Protocol

This protocol is designed for the extraction of this compound from human plasma. It can be adapted for other biological matrices like urine with minor modifications.

Materials and Reagents
  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB, 30 mg/1 mL) or C18 cartridges.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ammonium Hydroxide (concentrated)

  • Formic Acid (or Acetic Acid)

  • Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound.

  • Biological Matrix: Human plasma (or urine).

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample (e.g., 500 µL) Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with 4% Phosphoric Acid in Water (1:1 v/v) Add_IS->Dilute Vortex_Centrifuge Vortex and Centrifuge Dilute->Vortex_Centrifuge Load 3. Load Pre-treated Sample Vortex_Centrifuge->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 5% Methanol in Water Load->Wash1 Wash2 5. Wash 2: 1 mL Water Wash1->Wash2 Elute 6. Elute: 1 mL 5% Ammonium Hydroxide in Methanol Wash2->Elute Evaporate Evaporate to Dryness under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • To 500 µL of plasma in a centrifuge tube, add the internal standard.

    • Add 500 µL of 4% phosphoric acid in water. The acidic pH ensures that the basic this compound is ionized, making it more soluble in the aqueous sample and ready for interaction with the SPE sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[4] The supernatant will be loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning and Equilibration:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge. This step wets the sorbent and activates it for interaction with the sample.[6]

    • Equilibration: Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[6] Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water through the cartridge. This initial wash helps to remove highly polar, water-soluble interferences. The low percentage of organic solvent is not strong enough to elute the slightly more polar this compound.

    • Wash 2: Pass 1 mL of water through the cartridge to remove any remaining salts or highly polar interferences.

  • Elution:

    • Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the basic analyte, reducing its polarity and disrupting its interaction with the reversed-phase sorbent, leading to its elution. The methanol provides the necessary non-polar character to effectively carry the analyte off the column.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Downstream Analysis: LC-MS/MS

The cleaned and concentrated extract is now ready for analysis. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.

Typical LC-MS/MS Conditions
ParameterCondition
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A suitable gradient to separate this compound from any remaining matrix components and the parent drug.
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions To be determined by direct infusion of a standard solution of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery - Incomplete elution.- Analyte breakthrough during washing.- Increase the strength of the elution solvent (e.g., increase the percentage of ammonium hydroxide or try a different organic solvent).- Decrease the organic content of the wash solvent.
High Matrix Effects - Inefficient removal of interferences.- Optimize the wash steps with different solvent compositions.- Consider a different SPE sorbent with alternative selectivity.
Poor Reproducibility - Inconsistent flow rate during sample loading.- Cartridge drying out before sample loading.- Use a vacuum manifold with precise flow control.- Ensure the sorbent bed remains wet between equilibration and sample loading.

Conclusion

This application note provides a comprehensive and robust protocol for the solid-phase extraction of this compound from biological matrices. By understanding the physicochemical properties of the analyte and applying sound chromatographic principles, this method ensures high recovery, effective sample clean-up, and reliable results for subsequent LC-MS/MS analysis. This protocol is an invaluable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3001055, Ranitidine. Retrieved from [Link].

  • Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations. (2006). World Journal of Gastroenterology. Retrieved from [Link].

  • Simultaneous analysis of cimetidine and ranitidine in human plasma by HPLC. (1984). Journal of Pharmaceutical Sciences.
  • The use of polymeric solid phase extraction and HPLC analysis for the determination of ranitidine in routine plasma samples obtained from paediatric patients. (2001). Journal of Pharmaceutical and Biomedical Analysis.
  • Clinical pharmacokinetics of ranitidine. (1984). Clinical Pharmacokinetics.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10380064, this compound. Retrieved from [Link].

  • Rapid Determination of Ranitidine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. (2014).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163116, Desmethylranitidine. Retrieved from [Link].

  • Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE. (2003). Journal of Pharmaceutical and Biomedical Analysis.
  • Comparative Study of Four Different Brands of Ranitidine Available in Karachi. (2014). International Journal of Pharmaceutical and Clinical Research.
  • Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE. (2003). Journal of Pharmaceutical and Biomedical Analysis.
  • Spectrophotometric determination of ranitidine hydrochloride (RNH) in pharmaceutical formulation using 9-fluorenylmethyl chloroformate (FMOC-Cl). (2018). International Journal of Pharmaceutical Sciences and Research.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules.
  • Optimization of ranitidine hydrochloride based on stability performance in directly compressible immediate and sustained release. (2022).
  • Clinical comparison of cimetidine and ranitidine. (1982). Clinical Pharmacology & Therapeutics.
  • Comparison of Pharmaceutical-Technological Properties of Commercially Available Ranitidine Tablets. (2018). IOSR Journal of Pharmacy.
  • Comparison of Pharmaceutical-Technological Properties of Commercially Available Ranitidine Tablets. (2018). Semantic Scholar.
  • Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids. (2002).
  • The Benefits and Limitations of Methods Development in Solid Phase Extraction: Mini Review. (2014). Jurnal Teknologi.
  • Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones. (2021). Polymers.

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Desmethyl Ranitidine LC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. For bioanalytical studies, this includes a complex mixture of endogenous substances like salts, proteins, lipids, and metabolites found in biological fluids such as plasma, urine, or serum. The matrix effect is the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by co-eluting matrix components.[1][2] This phenomenon is a significant challenge in bioanalysis as it can adversely affect the accuracy, precision, and sensitivity of the method.

Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate the evaluation and minimization of matrix effects during bioanalytical method validation to ensure data reliability for drug safety and efficacy assessments.[3][4][5][6] This guide is designed to provide you with the tools and knowledge to effectively navigate these challenges in your Desmethyl Ranitidine analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the LC-MS analysis of this compound.

Q1: My this compound signal is showing significant variability between samples from different donors. Could this be a matrix effect?

A1: Yes, significant variability in analyte response between different biological samples is a classic indicator of matrix effects. The composition of biological matrices can vary considerably from one individual to another, leading to differential ion suppression or enhancement.[5] The ICH M10 guideline recommends evaluating the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[4]

Q2: I'm observing ion suppression for this compound. What are the most likely culprits in a plasma matrix?

A2: In plasma, phospholipids are a major cause of ion suppression in reversed-phase LC-MS. These molecules are often retained on C18 columns and can co-elute with polar analytes like this compound, which has a negative XLogP3 value of -0.2, indicating its polar nature.[3][4] Other potential sources of suppression include salts and other endogenous metabolites.

Q3: What is the most effective way to counteract matrix effects for this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7] A SIL-IS, such as this compound-d3, will behave nearly identically to the analyte during sample preparation and ionization. Any suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, allowing for an accurate ratio of analyte to IS and thus reliable quantification.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: While "dilute-and-shoot" is a simple approach, it may not be sufficient for complex matrices or when high sensitivity is required. Dilution reduces the concentration of both the analyte and interfering matrix components. This can be effective for less complex matrices like urine, but for plasma, it often does not provide adequate cleanup and can lead to a loss of sensitivity.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for diagnosing and resolving complex matrix effect issues.

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can solve the problem, you need to understand its extent. Here’s how to systematically assess matrix effects in your this compound assay.

Step 1: Prepare Three Sets of Samples

  • Set A (Neat Solution): Prepare your quality control (QC) samples at low and high concentrations in the mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with this compound at the same low and high QC concentrations.

  • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with this compound at the low and high QC concentrations before extraction.

Step 2: Analyze and Calculate

Analyze all three sets of samples by LC-MS/MS. Use the peak areas to calculate the following:

  • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

    • An ME % of 100 indicates no matrix effect.

    • An ME % < 100 indicates ion suppression.

    • An ME % > 100 indicates ion enhancement.

  • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

  • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

According to ICH M10 guidelines, for each individual matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[4]

Guide 2: Optimizing Sample Preparation for this compound

Effective sample preparation is your first line of defense against matrix effects. Given that this compound is a polar molecule (XLogP3 = -0.2), your strategy should focus on efficiently removing non-polar interferences like phospholipids while maximizing the recovery of your analyte.[3][4]

Technique Principle Pros for this compound Cons for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in insufficient removal of phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.As a polar molecule, this compound may have low recovery in common non-polar extraction solvents. Requires careful optimization of pH and solvent polarity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides excellent cleanup, and can concentrate the analyte.More time-consuming and costly than PPT or LLE. Method development can be complex.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Plasma samples

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

Diagram: SPE Workflow for this compound

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Steps Plasma Plasma Sample Acidify Acidify with Phosphoric Acid Plasma->Acidify Centrifuge Centrifuge Acidify->Centrifuge Load 3. Load Sample Centrifuge->Load Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Equilibrate->Load Wash1 4a. Aqueous Wash Load->Wash1 Wash2 4b. Organic Wash Wash1->Wash2 Elute 5. Elute Analyte Wash2->Elute Drydown Evaporate Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: SPE workflow for this compound analysis.

Advanced Strategies and Best Practices

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most phospholipids elute (the "phospholipid danger zone"). Consider using a column with a different chemistry (e.g., a polar-embedded phase) if co-elution is an issue.

  • Mass Spectrometry Parameters: Optimize the MS/MS parameters for this compound. Based on public data, the precursor ion is approximately m/z 301.13.[3] Monitor at least two MRM transitions to ensure specificity.

  • Internal Standard Selection: If a stable isotope-labeled internal standard is not available, a structural analog can be used, but with caution. The analog should have similar chromatographic behavior and ionization efficiency to this compound.

  • Method Validation: Rigorously validate your method according to ICH M10 or FDA guidelines.[1][3][4][5][6] This includes a thorough assessment of selectivity, matrix effect, accuracy, precision, and stability.

Diagram: Decision Tree for Troubleshooting Matrix Effects

Matrix_Effect_Troubleshooting Start Matrix Effect Observed? Check_IS Using SIL-IS? Start->Check_IS Implement_SIL_IS Implement SIL-IS Check_IS->Implement_SIL_IS No Optimize_SP Optimize Sample Prep (SPE, LLE) Check_IS->Optimize_SP Yes Revalidate Re-evaluate Matrix Effect Implement_SIL_IS->Revalidate Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Optimize_Chroma->Revalidate Pass Method Acceptable Revalidate->Pass Pass Fail Further Optimization Needed Revalidate->Fail Fail Fail->Optimize_SP

Caption: Troubleshooting decision tree for matrix effects.

By systematically applying these principles and protocols, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound, ensuring the quality and integrity of your bioanalytical data.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024).
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • ICH. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Desmethylranitidine. Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). Retrieved from [Link]

  • A method for the determination of ranitidine and its metabolites in urine by h.p.l.c. and its application to study the metabolis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of ranitidine from plasma using high performance liquid chromatography. Retrieved from [Link]

  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • TSI Journals. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma: application to bioavailability studies. Retrieved from [Link]

  • Brieflands. (n.d.). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers. Retrieved from [Link]

  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. Retrieved from [Link]

  • PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Retrieved from [Link]

  • MAC-MOD Analytical. (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. Retrieved from [Link]

  • Simple Validated Spectroscopic Method for Estimation of Ranitidine From Tablet Formulation. (n.d.). Retrieved from [Link]

  • HPLC. (n.d.). FY19-177-DPA-S_LC-MS Method for Detecion of NDMA in Ranitidine_for posting.docx. Retrieved from [Link]

  • Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. (2019). Retrieved from [Link]

  • Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Retrieved from [Link]

Sources

Improving peak shape for Desmethyl Ranitidine in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Desmethyl Ranitidine using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape for this specific analyte. As a polar, basic compound, this compound presents unique challenges that can be overcome with a systematic and well-understood approach.

Troubleshooting Guide: Improving Peak Shape for this compound

This section addresses specific chromatographic problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each recommendation.

Q1: My this compound peak is exhibiting significant tailing. What is the primary cause and how can I fix it?

A1: The primary cause of peak tailing for this compound is most often a secondary ionic interaction between the protonated amine group of the analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.

At a typical mobile phase pH used in reverse-phase chromatography (e.g., pH 3-7), the dimethylamino group of this compound (pKa ~8.4) will be protonated (positively charged), while some of the more acidic silanol groups on the silica packing (pKa ~3.5-4.5) will be deprotonated (negatively charged). This leads to a strong, undesirable ionic interaction that delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

G start Start: Tailing Peak Observed ph_adjust Step 1: Lower Mobile Phase pH (e.g., to pH 2.5 - 3.0) start->ph_adjust Protonate Silanols buffer_select Step 2: Use a Low pH Buffer (e.g., Phosphate, Formate) ph_adjust->buffer_select Maintain pH tfa_add Step 3: Add Ion-Pairing Agent (e.g., 0.05-0.1% TFA) buffer_select->tfa_add Mask Silanols column_select Step 4: Change Column Type (Base-Deactivated, Polar-Embedded) tfa_add->column_select If tailing persists result Result: Symmetrical Peak tfa_add->result If tailing is resolved column_select->result

Caption: Troubleshooting workflow for peak tailing.

  • Lower the Mobile Phase pH: The most effective initial step is to lower the mobile phase pH to a range of 2.5 to 3.0. At this pH, the vast majority of surface silanol groups will be protonated (Si-OH), neutralizing their negative charge and preventing the ionic interaction with the positively charged analyte.

  • Utilize an Appropriate Buffer: To maintain the low pH consistently, use a buffer with a pKa close to the target pH. Phosphate or formate buffers are excellent choices for this pH range. A buffer concentration of 20-50 mM is typically sufficient.

  • Introduce a Competing Agent (Ion-Pairing or Masking):

    • Trifluoroacetic Acid (TFA): Adding a low concentration (0.05% to 0.1%) of TFA to the mobile phase is a common and highly effective strategy. TFA acts as an ion-pairing agent, with its counter-ion (CF₃COO⁻) pairing with the protonated this compound, effectively shielding its positive charge. Furthermore, TFA helps to maintain a low pH and can mask active silanol sites.

    • Triethylamine (TEA): While less common at very low pH, adding a small amount of a competing base like TEA (e.g., 0.1%) was a traditional method to mask silanol sites. The protonated TEA preferentially interacts with the deprotonated silanols, preventing the analyte from doing so. However, this approach is generally less effective than pH control and can complicate detection with mass spectrometry.

  • Select a Modern, Base-Deactivated Column: If tailing persists, the column itself is the likely culprit. Older "Type A" silica columns have a high density of acidic silanol groups. Modern "Type B" or "base-deactivated" columns are high-purity silica that has been extensively end-capped to minimize accessible silanols. Columns with polar-embedded phases (e.g., amide, carbamate) can also improve peak shape for basic compounds by providing an alternative, preferential interaction mechanism and shielding the silica surface.

Q2: My peak is broad, but not necessarily tailing. What could be the issue?

A2: Broad peaks, when symmetrical, often point to issues other than silanol interactions. The potential causes can be chemical or physical.

  • Chemical Causes: The analyte may be interacting with multiple sites on the stationary phase or be present in more than one form (e.g., tautomers), leading to slow mass transfer and band broadening. Using a more de-activated column or a different organic modifier (e.g., switching from acetonitrile to methanol) can sometimes resolve this.

  • Physical/System Causes: Extracolumn dispersion (band broadening occurring outside the column) is a frequent cause. This can be due to using tubing with an unnecessarily large internal diameter, having long tubing between the injector and the column or the column and the detector, or having a large detector flow cell volume. Ensure all connections are minimized in length and use tubing appropriate for your system's pressure and flow rate (e.g., 0.005" or 0.125 mm I.D.). A high injection volume of a strong solvent can also cause band broadening.

Q3: I'm seeing peak fronting. What does this indicate?

A3: Peak fronting is typically a sign of column overload. This occurs when the amount of analyte injected onto the column is too high for the available active sites on the stationary phase. The result is a saturation effect that leads to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases, causing the peak to appear with a leading edge.

Solution: The solution is straightforward: reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts of your sample until a symmetrical peak is achieved. This will define the loading capacity of your column for this specific analyte under your current conditions.

Frequently Asked Questions (FAQs)

Q: What is the ideal starting mobile phase composition for developing a method for this compound? A: A good starting point is a gradient elution using:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile or Methanol. A typical starting gradient could be 5-95% B over 15-20 minutes on a C18 column (e.g., 4.6 x 150 mm, 5 µm). The low pH of Mobile Phase A is critical for ensuring good peak shape from the outset.

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: Both can be effective, and the choice can influence selectivity between this compound and other related substances. Acetonitrile often provides sharper peaks and lower viscosity (lower backpressure). However, Methanol can offer different selectivity and is a more effective solvent for disrupting strong hydrogen bonding interactions. It is recommended to screen both during method development.

Q: How does temperature affect the peak shape? A: Elevating the column temperature (e.g., to 35-45 °C) can improve peak shape. It reduces mobile phase viscosity, which lowers backpressure and improves mass transfer kinetics, leading to sharper, more efficient peaks. However, be mindful of the stability of your analyte and the column's recommended operating temperature range.

Q: What are the key parameters to summarize in a method for good peak shape? A: A robust method should clearly define the parameters that control peak symmetry.

ParameterRecommended SettingRationale
Column High-purity, base-deactivated C18 or C8Minimizes silanol interactions.
Mobile Phase pH 2.5 - 3.0Protonates silanol groups to prevent ionic interactions.
Buffer 20-50 mM Phosphate or FormateEnsures stable pH across the column.
Additive 0.05-0.1% TFA or Formic AcidActs as an ion-pair agent and maintains low pH.
Temperature 30 - 40 °CImproves mass transfer and reduces peak width.
Analyte Load < 10 µg on a standard 4.6 mm ID columnPrevents column overload and peak fronting.

Experimental Protocol: Mobile Phase pH Optimization Study

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To evaluate the effect of mobile phase pH on the peak asymmetry and retention time of this compound.

Materials:

  • HPLC system with UV detector

  • Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade water, acetonitrile, phosphoric acid, and potassium phosphate monobasic.

Procedure:

  • Prepare Stock Buffers (50 mM):

    • pH 2.5 Buffer: Prepare a 50 mM potassium phosphate monobasic solution in water. Adjust the pH to 2.5 using concentrated phosphoric acid.

    • pH 4.5 Buffer: Prepare a 50 mM potassium phosphate monobasic solution in water. Adjust the pH to 4.5 using a suitable base (e.g., potassium hydroxide solution).

    • pH 7.0 Buffer: Prepare a 50 mM potassium phosphate buffer by mixing appropriate ratios of monobasic and dibasic potassium phosphate solutions to achieve a final pH of 7.0.

  • Prepare Mobile Phases: For each pH level, prepare the aqueous mobile phase (Mobile Phase A) by filtering the prepared buffer through a 0.45 µm filter. Mobile Phase B will be 100% Acetonitrile.

  • Prepare Sample: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 229 nm

    • Gradient: 10% B to 70% B over 15 minutes.

  • Experimental Runs:

    • Equilibrate the column with the pH 2.5 mobile phase for at least 20 column volumes.

    • Perform three replicate injections of the this compound standard.

    • Repeat the equilibration and injection process for the pH 4.5 and pH 7.0 mobile phases.

  • Data Analysis:

    • For each chromatogram, measure the retention time and the peak asymmetry factor (As) at 10% of the peak height.

    • Record the results in a table and plot the peak asymmetry as a function of mobile phase pH.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_buffer Prepare Buffers (pH 2.5, 4.5, 7.0) prep_mp Prepare Mobile Phases (Aqueous Buffer + ACN) prep_buffer->prep_mp prep_sample Prepare Analyte Sample (10 µg/mL) prep_mp->prep_sample equilibrate Equilibrate Column (20 column volumes) prep_sample->equilibrate Start with pH 2.5 inject Inject Sample (n=3) equilibrate->inject measure Measure Retention Time & Peak Asymmetry inject->measure measure->equilibrate Change to next pH (4.5 then 7.0) analyze Plot Asymmetry vs. pH measure->analyze conclusion Optimal pH Identified analyze->conclusion Determine Optimal pH

Caption: Workflow for the mobile phase pH optimization experiment.

References

  • Dolan, J. W. (2013). Peak Tailing and HPLC Columns. LCGC North America. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. [Link]

  • Agilent Technologies. (2021). The LC Handbook: A Practical Guide to HPLC and UHPLC. [Link]

Technical Support Center: Desmethyl Ranitidine Reference Standard - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Desmethyl Ranitidine analytical standard. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy and integrity of this reference material for their work. This compound is a principal metabolite of Ranitidine and serves as a critical reference standard in impurity profiling, pharmacokinetic studies, and quality control assays.[1][2][3][4] The inherent chemical structure of Ranitidine and its analogues, containing reactive furan rings and nitro-ethenediamine groups, necessitates stringent handling and storage protocols to prevent degradation and ensure analytical fidelity.[5][6]

This document provides in-depth, experience-driven guidance in a question-and-answer format, alongside troubleshooting workflows to address common challenges encountered during its use.

Section 1: Frequently Asked Questions (FAQs) on Standard Handling & Storage

Q1: What are the definitive storage conditions for the solid this compound reference standard?

A1: Proper storage of the solid material is the most critical factor in maintaining its long-term integrity. The primary goal is to mitigate exposure to environmental factors that accelerate degradation: heat, humidity, and light.

  • Temperature: For long-term storage (months to years), the standard should be stored in a freezer at -20°C or below .[7][8] This is not merely a suggestion; it is based on the principle of chemical kinetics, where reduced temperatures drastically slow the rate of potential degradation reactions, including autoxidation.[6] For short-term, regular use, storage at 2-8°C in a desiccator is acceptable, but this should be limited to a few weeks.

  • Humidity: this compound, like its parent compound, is susceptible to hydrolysis. The solid standard must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9][10] Before opening a container stored at sub-zero temperatures, always allow it to equilibrate to ambient temperature for at least 30-60 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which can introduce water and initiate degradation.

  • Light: Photodegradation is a known risk for Ranitidine and related compounds.[5][11] The standard must be stored in a light-resistant container, such as an amber vial, and kept in the dark. Exposure to UV light, even from standard laboratory lighting over time, can induce the formation of photo-adducts and other degradants.[12]

Q2: I need to prepare a stock solution. What is the best practice for solvent selection and storage?

A2: The stability of this compound decreases significantly once in solution.

  • Solvent Choice: High-purity (HPLC or MS-grade) Dimethyl Sulfoxide (DMSO) or Methanol are common choices for creating a concentrated stock solution. Acetonitrile is also a suitable option. The choice should align with your analytical method's mobile phase to ensure compatibility.

  • Preparation: Always use calibrated balances and Class A volumetric glassware. After dissolving the standard, sonication for a few minutes can ensure complete dissolution.

  • Storage of Solutions: The cardinal rule is to prepare solutions fresh whenever possible. Aqueous solutions are particularly unstable and are not recommended for storage beyond a single workday.[8] If a stock solution in an organic solvent (e.g., DMSO) must be stored, it should be for the shortest duration possible.

    • Short-Term Storage Protocol: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store these aliquots at -20°C or below for up to one month .[7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: Understanding the potential degradation mechanisms is key to preventing them and to identifying potential issues in your analysis. Based on the chemistry of the parent compound, Ranitidine, the primary pathways are:

  • Oxidation: The sulfide and tertiary amine moieties are susceptible to oxidation.[11] This can be accelerated by the presence of atmospheric oxygen, heat, and trace metal ions.[13] This pathway can lead to the formation of N-oxides and S-oxides, which will appear as distinct impurity peaks in a chromatogram.

  • Hydrolysis: The nitro-ethenediamine group is susceptible to hydrolysis under both acidic and alkaline conditions, leading to cleavage of the side chain.[5][12] This underscores the importance of controlling pH in aqueous solutions and protecting the solid from moisture.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds or induce rearrangements, resulting in a complex mixture of degradants.[5]

Q4: My solid this compound powder has a yellowish tint and a slight odor. Can I still use it?

A4: No. A visible change in the physical appearance (e.g., color change from white/off-white to yellow or brown, clumping) or the presence of an odor are definitive signs of significant degradation.[5] Using a degraded standard will lead to inaccurate quantification, incorrect purity assessments, and the potential misidentification of process impurities or metabolites. The standard should be discarded according to your institution's waste disposal procedures, and a new, certified standard should be procured.

Section 2: Troubleshooting Guide for Common Analytical Issues

This section provides systematic workflows to diagnose and resolve common problems encountered during the analysis of this compound.

Issue 1: Appearance of Unexpected or Growing Peaks in My Chromatogram

  • Symptoms: You observe new peaks, particularly at later retention times, that were not present in initial runs. The area of the main this compound peak may be decreasing.

  • Causality: This is a classic sign of in-solution or on-system degradation. The stability of the standard in your chosen autosampler solvent and conditions may be insufficient.

Troubleshooting Workflow: Investigating Standard Stability

G cluster_0 If YES cluster_1 If NO start Start: Unexpected Peak Observed prep_fresh 1. Prepare a fresh stock solution and dilute immediately before injection. start->prep_fresh rerun 2. Re-run analysis immediately. prep_fresh->rerun decision Is the peak gone? rerun->decision cause_old Root Cause: Degradation of previous working solution. decision->cause_old Yes cause_new Root Cause: Degradation of solid standard OR Systematic issue. decision->cause_new No solution_old Solution: - Prepare fresh solutions daily. - Reduce autosampler residence time/temperature. solution_new Next Steps: - Perform forced degradation study (Protocol 2). - Verify mobile phase and column integrity.

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 2: Failing System Suitability or Low Assay Results

  • Symptoms: The assay value of your standard is consistently lower than its certified purity. You observe poor peak shape or fail system suitability criteria (e.g., tailing factor, plate count).

  • Causality: This points to a loss of the main component, either through degradation of the solid material itself or through significant adsorptive losses in your analytical system.

Logical Diagnostic Flow
  • Exclude Instrumental Error: First, confirm that the instrument is performing correctly. Run a system suitability test with a known stable compound (e.g., caffeine) to verify the performance of the pump, injector, and detector.

  • Prepare a Fresh Standard: Prepare a completely new stock solution from the solid material, paying meticulous attention to weighing and dilution steps. If the problem is resolved, the issue was with the previous solution.

  • Test a New Vial/Lot: If the freshly prepared standard still yields low results, the integrity of the solid material is suspect. If available, use a standard from a different, unopened vial or a newer lot number and compare the results.

  • Investigate Adsorption: If peak shape is poor (e.g., significant tailing), it may indicate interaction with the analytical column or system components. Consider using a column with different hardware or adding a competitive amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1%) to passivate active sites.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 1.0 mg/mL Stock Solution

This protocol ensures the accurate preparation of a primary stock solution.

  • Remove the this compound container from the freezer and place it in a desiccator to equilibrate to room temperature for at least 30 minutes.

  • Accurately weigh approximately 10 mg of the standard into a clean, dry weighing vessel using a calibrated analytical balance.

  • Quantitatively transfer the weighed powder to a 10 mL Class A amber volumetric flask.

  • Add approximately 7 mL of your chosen solvent (e.g., HPLC-grade Methanol or DMSO).

  • Gently swirl to dissolve the material. If necessary, sonicate for 2-5 minutes in a room temperature water bath.

  • Allow the solution to return to room temperature.

  • Add solvent to the mark, cap the flask, and invert at least 10 times to ensure homogeneity.

  • Use this stock solution immediately for further dilutions or, if absolutely necessary, store as described in the FAQ section.

Protocol 2: Basic Forced Degradation (Stress Testing) Study

Forced degradation is essential for developing stability-indicating methods and identifying potential degradants, as outlined in ICH guidelines.[14] This protocol provides a starting point.

  • Objective: To intentionally degrade the this compound standard under various stress conditions to confirm that the resulting degradation products are chromatographically separated from the main peak.

  • Procedure:

    • Prepare five separate vials from your stock solution.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 2-4 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 4-8 hours.

    • Photolytic Stress: Expose the solution in a quartz cuvette to a photostability chamber (per ICH Q1B guidelines) or direct sunlight for 24 hours.

    • Control: Keep one vial under normal conditions.

    • After exposure, neutralize the acid and base samples, and analyze all samples by your chromatographic method.

  • Expected Outcome: You should observe a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products. This confirms your method's ability to separate the analyte from its degradants.

Section 4: Data Summary & Visualizations

Table 1: Summary of Recommended Storage Conditions

Form Condition Temperature Duration Key Considerations
Solid Long-Term-20°C or belowYearsTightly sealed, light-resistant container, inert atmosphere.[7][8]
Short-Term2-8°CWeeksMust be in a desiccator to control humidity.
Solution Organic (DMSO, MeOH)-20°C or below< 1 MonthAliquot into single-use vials; avoid freeze-thaw cycles.[7]
Aqueous (Buffers)2-8°C< 24 HoursNot recommended for storage; prepare fresh daily.[8]
Diagrams

G cluster_0 Primary Degradation Stressors A This compound (Solid or Solution) B Oxidation (O₂, metal ions) A->B C Hydrolysis (H₂O, Acid/Base) A->C D Photolysis (UV/Visible Light) A->D E Formation of Degradation Products (e.g., N-oxides, S-oxides, hydrolytic fragments) B->E C->E D->E

Caption: Key environmental stressors leading to the degradation of this compound.

References

  • Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound | C12H20N4O3S | CID 10380064 - PubChem. National Center for Biotechnology Information. [Link]

  • Ranitidine | C13H22N4O3S | CID 3001055 - PubChem. National Center for Biotechnology Information. [Link]

  • N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. National Center for Biotechnology Information. [Link]

  • Ranitidine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • This compound - CAS - 66357-25-3. Axios Research. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Sample chromatograms of ranitidine hydrochloride and degradation... ResearchGate. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Association of Southeast Asian Nations. [Link]

  • Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis. [Link]

  • A New Mechanistic View of NDMA Formation in Ranitidine Hydrochloride Solids. Journal of Pharmaceutical Sciences. [Link]

  • Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. National Center for Biotechnology Information. [Link]

  • Forced-Degradation Study of Ranitidine Reagent Powder A Stored under... ResearchGate. [Link]

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Troubleshooting low recovery of Desmethyl Ranitidine during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analyte Extraction Solutions

Introduction

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving high, consistent recovery of polar metabolites like Desmethyl Ranitidine from complex biological matrices can be a significant challenge. This guide is structured to provide you not just with steps, but with the underlying scientific rationale to empower you to diagnose and resolve issues with low analyte recovery.

This compound is a primary metabolite of Ranitidine, characterized by its polarity and ionizable functional groups.[1][2][3][4] These properties are central to the challenges encountered during its extraction via common techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide will serve as a virtual Senior Application Scientist at your bench, walking you through a logical, cause-and-effect-based troubleshooting process.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is the foundation of any successful extraction method.

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₁₂H₂₀N₄O₃S---
Molecular Weight 300.38 g/mol Affects diffusion rates.[2][3]
Polarity (XLogP3) -0.2Indicates high water solubility (hydrophilicity), making partitioning into non-polar organic solvents difficult.[2][3]
Key Functional Groups Secondary amines, furan ring, nitro groupThe amine groups are basic and can be protonated. The molecule's overall charge is highly pH-dependent, which is the key to controlling retention and elution.[3]
Stability Parent compound Ranitidine is most stable at pH 6.5-7.5.[5]Harsh pH conditions (strongly acidic or basic) during extraction could potentially lead to analyte degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing consistently low recovery of this compound. Where should I start my investigation?

This is the most common issue faced during method development for polar metabolites.[6][7][8] Low recovery is rarely due to a single factor but rather a combination of suboptimal parameters. A systematic approach is crucial.

Expert Insight: Before blaming the extraction itself, always verify the stability of your analyte in the collection matrix and the accuracy of your analytical quantitation method. Low recovery can sometimes be misdiagnosed when the actual issue is analyte degradation post-collection or errors in the final measurement.

Below is a logical workflow to diagnose the root cause of your recovery issue.

Troubleshooting_Workflow Start Low Recovery of This compound Check_Analyte 1. Verify Analyte Stability & LC-MS/MS Method Start->Check_Analyte Extraction_Type 2. Identify Extraction Technique Check_Analyte->Extraction_Type If method is valid SPE Solid-Phase Extraction (SPE) Extraction_Type->SPE LLE Liquid-Liquid Extraction (LLE) Extraction_Type->LLE SPE_Causes Potential SPE Causes: - Incorrect Sorbent - Suboptimal pH - Inappropriate Wash/Elute Solvents - Flow Rate Too High - Cartridge Drying SPE->SPE_Causes LLE_Causes Potential LLE Causes: - Incorrect Solvent Polarity - Suboptimal Sample pH - Insufficient Solvent Volume - Inefficient Phase Mixing - Emulsion Formation LLE->LLE_Causes Solution 3. Systematically Optimize Parameters (See Q2-Q5) SPE_Causes->Solution LLE_Causes->Solution

Caption: General troubleshooting workflow for low analyte recovery.

Q2: My this compound is not retaining on my C18 SPE cartridge. What's happening?

This is a classic case of a polarity mismatch between the analyte and the sorbent.

Causality: Reversed-phase sorbents like C18 rely on hydrophobic interactions to retain analytes.[7] this compound, with an XLogP3 of -0.2, is a polar molecule that prefers to remain in the aqueous sample matrix rather than partitioning into the non-polar C18 stationary phase.[2][3] Furthermore, at neutral or acidic pH, the secondary amine groups on the molecule will be protonated (positively charged), further increasing its hydrophilicity and preventing retention.

Solutions & Scientific Rationale:

  • Adjust Sample pH: The most critical parameter for retaining ionizable compounds on reversed-phase media is controlling their charge state.[6][7][8]

    • Action: Increase the pH of the sample (and equilibration buffer) to be at least 2 pH units above the pKa of the secondary amines. This deprotonates them, rendering the molecule neutral and significantly less polar. This "neutralized" form will have a much stronger affinity for the C18 sorbent.

    • Protocol: Start by adjusting your sample to pH 9.0-10.0 with a compatible buffer (e.g., ammonium formate or ammonium hydroxide) before loading.

  • Change Sorbent Chemistry: If pH adjustment is insufficient or undesirable, the sorbent itself is the next logical variable to change.

    • Action: Switch to a "mixed-mode" SPE sorbent. These sorbents have dual retention mechanisms. A mixed-mode cation exchange (MCX) sorbent, for example, contains both reversed-phase ligands and strong cation exchange groups.

    • Mechanism: At an acidic pH (e.g., pH < 4), the this compound will be positively charged and will be strongly retained by the cation exchange mechanism, while the reversed-phase ligands can help retain other less polar impurities. This provides a powerful and highly selective extraction mechanism.

  • Use a Polymer-Based Sorbent:

    • Action: Consider a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent.

    • Mechanism: These sorbents are designed to retain a wide range of compounds from polar to non-polar. They can offer better retention for polar analytes like this compound compared to traditional silica-based C18, especially if the cartridge dries out, as they are not prone to the phase collapse seen with silica sorbents.[6]

Q3: I have good retention on my SPE cartridge, but I can't elute the this compound. How do I improve elution recovery?

This indicates that the interaction between your analyte and the sorbent is too strong for your current elution solvent. This is a common issue when using mixed-mode sorbents if the elution strategy is not correctly designed.

Causality: If you are using a mixed-mode cation exchange (MCX) sorbent, the analyte is held by two powerful forces: hydrophobic interactions and a very strong ionic bond. A simple organic solvent like methanol may disrupt the hydrophobic interaction but will be completely ineffective at breaking the ionic bond between the positively charged analyte and the negatively charged sorbent.

Solutions & Scientific Rationale:

  • Modify Elution Solvent pH: The key is to neutralize the charge of either the analyte or the sorbent to break the ionic bond.[6]

    • Action: Add a basic modifier to your elution solvent. A common and effective choice is to use 5% ammonium hydroxide in methanol (or acetonitrile).

    • Mechanism: The high concentration of ammonia (a weak base) in the organic solvent creates a basic environment. This deprotonates the positively charged this compound, neutralizing it and breaking the ionic bond with the sorbent. The organic solvent simultaneously disrupts the hydrophobic interactions, allowing the now-neutral analyte to be efficiently eluted.

  • Increase Elution Solvent Strength: If using a reversed-phase sorbent where retention is primarily hydrophobic, your organic solvent may simply be too weak.

    • Action: Switch from methanol to a stronger elution solvent like isopropanol, or a mixture such as Dichloromethane/Isopropanol (80:20 v/v) with a pH modifier if needed.

Optimized SPE Workflow Protocol

This protocol outlines the systematic steps for developing a robust SPE method for this compound using a mixed-mode cation exchange (MCX) sorbent.

SPE_Workflow Condition 1. Condition (Activate Sorbent) 1 mL Methanol Equilibrate 2. Equilibrate (Set pH for Binding) 1 mL 2% Formic Acid in H₂O Condition->Equilibrate Ensures sorbent is ready Load 3. Load Sample (Binding of Analyte) Pre-treated sample (pH < 4) Load at 1 mL/min Equilibrate->Load Prepares for ionic binding Wash 4. Wash (Remove Interferences) Step 1: 1 mL 2% Formic Acid in H₂O Step 2: 1 mL Methanol Load->Wash Analyte is retained Elute 5. Elute (Recover Analyte) 1 mL 5% NH₄OH in Methanol Wash->Elute Interferences removed

Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.

Q4: My recovery using Liquid-Liquid Extraction (LLE) is very poor. Why is my analyte staying in the aqueous layer?

Causality: This is a direct consequence of this compound's high polarity and water solubility (hydrophilicity), as indicated by its negative LogP value.[2][3] The fundamental principle of LLE is the partitioning of an analyte between two immiscible liquid phases.[9] A polar analyte will preferentially stay in the polar aqueous phase over a non-polar or moderately polar organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

Solutions & Scientific Rationale:

  • pH Adjustment to Neutralize the Analyte: As with SPE, you must suppress the ionization of the analyte to decrease its water solubility and drive it into the organic phase.[9][10]

    • Action: Adjust the pH of your aqueous sample to be basic (pH 9-10) before extraction. This will deprotonate the secondary amine groups, making the molecule neutral and more lipophilic (less polar).

    • Expert Insight: This is the single most effective step to improve LLE recovery for basic compounds.

  • Increase Solvent Polarity: Use a more polar organic solvent that is still immiscible with water.

    • Action: Instead of highly non-polar solvents like hexane, use moderately polar solvents. A mixture of 1-butanol and toluene (1:1) has been shown to be effective for ranitidine extraction at basic pH.[11] Ethyl acetate is another common choice.

  • "Salting Out" Effect: Reduce the solubility of the analyte in the aqueous phase.[9]

    • Action: Add a high concentration of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample until it is saturated.

    • Mechanism: The salt ions are hydrated by water molecules, reducing the amount of "free" water available to solvate the polar this compound. This effectively "pushes" the analyte out of the aqueous phase and into the organic phase, increasing the partition coefficient.

Q5: I've improved my LLE recovery, but my final extract is not clean. How can I improve selectivity?

Causality: When you make the sample basic and use a more polar organic solvent, you not only increase the extraction of this compound but also of other endogenous matrix components with similar properties, leading to a "dirty" extract.

Solution: Implement a Back-Extraction Step

This is a powerful technique to clean up extracts containing ionizable analytes.[9][10]

Mechanism & Protocol: The strategy involves manipulating the pH to move your analyte of interest between aqueous and organic layers, leaving interfering compounds behind.

  • Primary Extraction (Analyte is Neutral):

    • Start with your aqueous biological sample (e.g., plasma, urine).

    • Adjust the pH to ~9.5 with ammonium hydroxide. This makes this compound neutral.

    • Extract with a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge.

    • Result: The neutral this compound and neutral/basic interferences move into the organic phase. Acidic and highly polar interferences remain in the aqueous phase.

  • Back-Extraction (Analyte is Charged):

    • Collect the organic layer from Step 1.

    • Add a fresh, clean aqueous solution with an acidic pH (e.g., 0.1 M HCl or 2% formic acid). Vortex and centrifuge.

    • Mechanism: The acidic aqueous phase will protonate the basic amine groups of this compound, making it positively charged and highly water-soluble again. It will now partition from the organic layer into the clean acidic aqueous layer.

    • Result: The neutral interferences, which are not affected by the pH change, remain behind in the organic solvent.

  • Final Step:

    • Discard the organic layer containing the neutral interferences.

    • The clean acidic aqueous layer now contains your purified and concentrated analyte. This solution can often be directly injected into an LC-MS/MS system.

LLE_Back_Extraction Start Aqueous Sample (Analyte + Interferences) Step1 Step 1: Primary Extraction - Adjust to pH > 9 - Add Ethyl Acetate Start->Step1 Phase1 Organic Phase 1: Neutral Analyte + Neutral Interferences Step1->Phase1 Collect Aqueous1 Aqueous Waste 1: Charged Interferences Step1->Aqueous1 Discard Step2 Step 2: Back-Extraction - Add Acidic Aqueous (pH < 4) Phase1->Step2 Phase2 Organic Waste: Neutral Interferences Step2->Phase2 Discard Aqueous2 Aqueous Phase 2: Charged (Purified) Analyte Step2->Aqueous2 Collect for Analysis

Caption: Workflow for LLE with a back-extraction cleanup step.

References

  • Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]

  • Drugs.com. (2024). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Roberts, C. J. (1984). Clinical pharmacokinetics of ranitidine. Clinical Pharmacokinetics, 9(3), 211-221. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylranitidine. PubChem Compound Database. Retrieved from [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • Gong, Y. F., et al. (2012). Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations. World Journal of Gastroenterology, 18(1), 86-91. Retrieved from [Link]

  • Government of Canada. (2018). Product Monograph: RANITIDINE. Retrieved from [Link]

  • Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • de Jesus, C., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Molecules, 28(5), 2185. Retrieved from [Link]

  • Martin, L. E., et al. (1981). A method for the determination of ranitidine and its metabolites in urine by h.p.l.c. and its application to study the metabolism of ranitidine in man. Clinical Trials Journal. Retrieved from [Link]

  • de Jesus, C., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. ResearchGate. Retrieved from [Link]

  • Okoduwa, S. I. R., et al. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. ResearchGate. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2022). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Preconcentration and determination of ranitidine hydrochloride in real samples by using modified magnetic iron oxide nanoparticles. Retrieved from [Link]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Scribd. (n.d.). Extraction of Drug From The Biological Matrix. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • ResearchGate. (n.d.). Influence of pH onto ranitidine adsorption. Retrieved from [Link]

  • The Pharma Innovation Journal. (2015). RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets. Retrieved from [Link]

  • Agiba, A. M. (2015). The Formulation and Stability of Ranitidine Hydrochloride in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Gumieniczek, A., et al. (2004). Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 95-103. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2012). Analytical Method Development and Validation for Estimation of Rantidine Hcl in Solid Dosage Form By Uv-Spectrophotometric Method. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Pharmaceutical Analysis, 12(3), 365-376. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Simple Validated Spectroscopic Method for Estimation of Ranitidine From Tablet Formulation. Retrieved from [Link]

  • ResearchGate. (2004). Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. Retrieved from [Link]

  • Jivraj, F., et al. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. The Canadian Journal of Hospital Pharmacy, 71(2), 118-124. Retrieved from [Link]

Sources

Technical Support Center: Preventing On-Column Degradation of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of Desmethyl Ranitidine. This compound, a key metabolite and impurity of Ranitidine, is a secondary amino compound that presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] Researchers frequently encounter issues such as poor peak shape, low recovery, and variable retention times. These problems are often symptoms of on-column degradation, a phenomenon driven by interactions between the analyte and the chromatographic system.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, cause-and-effect explanations and robust troubleshooting protocols to help you diagnose, resolve, and proactively prevent the on-column degradation of this compound, ensuring the integrity and accuracy of your analytical results.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the HPLC analysis of this compound in a direct question-and-answer format.

Q1: Why am I seeing severe peak tailing and poor recovery for this compound?

Answer:

Severe peak tailing and analyte loss are classic indicators of strong, undesirable secondary interactions between your analyte and the stationary phase. This compound, as a secondary amine, is particularly susceptible to these interactions.[1] The primary causes are:

  • Silanol Interactions: Most RP-HPLC columns are silica-based. The surface of silica particles has residual silanol groups (Si-OH).[4] These groups are acidic and, at mobile phase pH levels above ~3, can become ionized (Si-O⁻).[5] The positively charged (protonated) this compound molecule can then interact strongly with these anionic sites via ion-exchange, leading to delayed elution for a portion of the analyte molecules, which manifests as a tailed peak.[6][7]

  • Metal Contamination: Trace metal ions (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system (tubing, frits, injector needle).[8][9] These metal ions act as Lewis acids and can chelate with the electron-rich amine and sulfide groups in this compound, causing peak distortion, degradation, or complete adsorption.[10][11]

  • Assess Your Column: Are you using an older, "Type A" silica column? These columns have higher metal content and more acidic silanols.[12] Upgrading to a modern, high-purity "Type B" silica column with robust end-capping is the most effective solution. End-capping uses small silanes to block the majority of residual silanol groups, dramatically reducing their availability for interaction.[4][6]

  • Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to a range of 2.5-3.5 using an additive like formic acid or a phosphate buffer.[4][12] At this low pH, the majority of surface silanol groups will be in their neutral (Si-OH) form, minimizing the strong ion-exchange interactions that cause tailing.[5]

  • Introduce a Competing Base: Add a "silanol blocker" or "competing base" like Triethylamine (TEA) to your mobile phase at a low concentration (e.g., 5-10 mM).[12][13] TEA is a small, basic amine that will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note that this can shorten column lifetime with prolonged use.[12]

Q2: My this compound peak area is inconsistent between injections, even when injecting the same standard. What's causing this variability?

Answer:

Inconsistent peak area points to an active, ongoing process of degradation or irreversible adsorption within the HPLC system. This is often catalyzed by metal ions that have accumulated in the flow path.[9][10] Stainless steel components, especially the column inlet frit and the injector needle, can leach metal ions that adsorb onto the column's stationary phase.[11] These active sites can degrade a portion of your analyte with each injection. The process can seem erratic because the active sites may become temporarily saturated or "passivated" by previous injections, only to become active again later, leading to poor reproducibility.[14]

  • Add a Chelating Agent to the Mobile Phase: The most direct way to combat metal-catalyzed degradation is to neutralize the problematic ions. Add a weak chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a very low concentration (e.g., 5-10 µM).[14][15] EDTA will form stable complexes with free metal ions in the mobile phase and on the column, preventing them from interacting with your analyte.[16]

  • Perform System Passivation: If metal contamination is severe, you may need to passivate the entire HPLC system. This process involves flushing the system with a strong acid to remove adsorbed metal ions and form a protective oxide layer on stainless steel surfaces.[8][17]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Troubleshooting workflow for inconsistent analyte recovery.

  • Warning: This procedure involves strong acids. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure proper ventilation.[18]

  • Preparation: Remove the HPLC column and any guard column. Replace with a union. Disconnect the detector.[18]

  • Initial Flush: Flush the entire system with HPLC-grade water for 15-20 minutes at 1 mL/min.

  • Acid Wash: Flush the system with 6M Nitric Acid (HNO₃) for 30-60 minutes at 1 mL/min.[17] Note: Always check your HPLC manufacturer's manual for compatibility before using strong acids.[18]

  • Water Rinse: Immediately replace the acid with HPLC-grade water and flush for at least 60 minutes, or until the eluent is pH neutral.[17]

  • Solvent Flush: Flush the system with isopropanol or methanol for 20 minutes to remove all water before reintroducing your reversed-phase mobile phase.

  • Re-equilibration: Reinstall the column and equilibrate thoroughly with your mobile phase until a stable baseline is achieved.

Q3: I've tried adjusting the pH and using a modern column, but my peak shape is still not ideal. What other factors could be at play?

Answer:

If you have addressed the primary issues of column choice and mobile phase pH, consider these secondary but still significant factors:

  • Mobile Phase Organic Solvent: The choice of organic solvent can influence silanol interactions. Methanol is a protic solvent and is more effective at hydrogen-bonding with and "masking" active silanol groups compared to acetonitrile.[4] If your method allows, try substituting methanol for acetonitrile or using a mixture to see if peak shape improves.

  • Buffer Choice and Concentration: Ensure your buffer has sufficient capacity to maintain the target pH throughout the gradient. A buffer concentration of 10-20 mM is typically adequate for UV detection.[12][13] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are necessary.[19]

  • Column Temperature: Temperature can affect degradation kinetics. For some compounds, elevated temperatures can accelerate on-column degradation.[20] Conversely, for others, higher temperatures can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer. Experiment with column temperatures between 25°C and 40°C to find the optimal balance.

Proactive Prevention Strategies

The best troubleshooting is prevention. Incorporating these strategies into your routine method development will help you avoid on-column degradation from the start.

Strategic Column Selection

The column is the most critical component. For a basic analyte like this compound, your selection process should prioritize inertness.

Column TechnologyMechanism of Action & Suitability for Basic Analytes
High-Purity "Type B" Silica C18 Uses silica with very low metal content. Typically features exhaustive end-capping to block most silanols. This is the recommended starting point for robust methods.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded in the C18 chain. This shields the analyte from residual silanols, improving peak shape for bases.[21]
Hybrid Silica (e.g., BEH, XBridge) A portion of the silica backbone is replaced with an organic polymer. This increases pH stability (up to pH 12) and reduces silanol activity, offering excellent performance for basic compounds.
Polymer-Based (e.g., Polystyrene-divinylbenzene) These columns have no silanol groups and are stable across the entire pH range (1-14).[22] They offer an alternative selectivity but can have lower efficiency than silica-based columns.

dot graphdot { graph [layout=dot, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [style=invis];

} } Caption: Interactions leading to on-column degradation and their solutions.

Methodical Mobile Phase Optimization

A well-designed mobile phase is your second line of defense.

  • Start at Low pH: Always begin method development for basic amines at a low pH (2.5-3.5) to protonate the analyte and suppress silanol activity.[4]

  • Use Volatile Buffers: For LC-MS compatibility, use 5-10 mM ammonium formate or ammonium acetate.[19] These provide adequate buffering at low pH without fouling the mass spectrometer.

  • Consider Additives Judiciously: If peak shape is still suboptimal after optimizing pH and column choice, consider adding a competing base or a metal chelator as a final polishing step.[13][16]

Maintain a Clean and Inert System

Your HPLC instrument is an integral part of the analytical column.

  • Use PEEK Tubing: Where pressure limits allow, consider using PEEK tubing and fittings for sample flow paths to minimize metal contact.[8]

  • Regular Passivation: For systems dedicated to analyzing sensitive compounds, perform a system passivation procedure 1-2 times per year to keep metal surfaces clean and inert.[8]

  • In-line Filter/Chelator: For ultimate protection, an in-line chelating column can be placed between the pump and the injector to continuously scrub metal ions from the mobile phase before they reach the analytical column.[23]

By understanding the chemical interactions that drive on-column degradation and by implementing these robust troubleshooting and preventative strategies, you can achieve consistent, accurate, and reliable results for the analysis of this compound and other challenging basic compounds.

References

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Waters Knowledge Base. [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]

  • Restek Corporation. (2023). Methods for the Passivation of HPLC Instruments and Columns. Restek Resource Hub. [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. [Link]

  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. [Link]

  • Anspach, J. & Rivera, B. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • LoBrutto, R. (2003). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online. [Link]

  • Rao, B. M., et al. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health (NIH). [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylranitidine. PubChem Compound Database, CID 163116. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Koerner, P. J., et al. (n.d.). An Improved HPLC Method for the Determination of Ranitidine Suitable for All Dosage Forms using Kinetex® Core-Shell Technology Columns. Phenomenex Application Note. [Link]

  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. [Link]

  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News. [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Presentation. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database, CID 10380064. [Link]

  • Fountain, K. J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]

  • Sadek, P. C., & Carr, P. W. (1985). Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. Journal of Chromatographic Science. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Lamping, M. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Patel, S. A., et al. (2016). A Green Analytical Method for Quantitative Determination of Ranitidine HCl from Tablet Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Charles River Laboratories. (n.d.). HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the. [Link]

  • Hasan, M. N., et al. (2021). Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. Oriental Journal of Chemistry. [Link]

  • Drugs.com. (2024). Ranitidine: Package Insert / Prescribing Information. [Link]

  • ResearchGate. (n.d.). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). [Link]

  • MicroSolv Technology Corporation. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • Dolan, J. W. (2007, January 1). On-Column Sample Degradation. LCGC International. [Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Navigating the Co-elution of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common challenge in the analytical chromatography of ranitidine and its related substances: the co-elution of Desmethyl Ranitidine with other metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to this analytical hurdle. By understanding the underlying principles of separation science and leveraging field-proven troubleshooting strategies, you can achieve robust and reliable quantification of Desmicrosoft Ranitidine.

Introduction to the Challenge

Ranitidine, a histamine H2-receptor antagonist, is metabolized in the body to several compounds, including this compound, Ranitidine N-oxide, and Ranitidine S-oxide.[1] Due to their structural similarities, these metabolites can be challenging to separate chromatographically, leading to co-elution and inaccurate quantification. This compound, in particular, can be problematic to resolve from other polar metabolites under standard reversed-phase HPLC conditions. This guide provides a structured approach to identifying, troubleshooting, and resolving the co-elution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound is a primary metabolite of Ranitidine, formed by the demethylation of the dimethylaminomethyl group on the furan ring. Its accurate quantification is crucial for pharmacokinetic studies, metabolism profiling, and impurity analysis in drug formulations. Co-elution with other metabolites can lead to overestimation or underestimation, impacting data integrity and regulatory compliance.

Q2: Which metabolites are most likely to co-elute with this compound?

Given their similar polarities and structural features, this compound is most likely to co-elute with other polar metabolites of ranitidine, such as Ranitidine N-oxide and Ranitidine S-oxide, particularly in reversed-phase HPLC methods that are not fully optimized.

Q3: How can I confirm if I have a co-elution problem?

Co-elution can be identified through several indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of a hidden shoulder from a co-eluting compound.

  • Broad Peaks: Unusually broad peaks may indicate the merging of two or more unresolved peaks.

  • Inconsistent Peak Area Ratios: If you are analyzing a sample with a known ratio of metabolites, deviations from this ratio can point to co-elution.

  • Mass Spectrometry Data: If using an LC-MS system, examining the mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios (m/z).

Troubleshooting Guide: Resolving Co-elution of this compound

When faced with co-elution, a systematic approach to method optimization is key. The following sections detail experimental strategies to improve the resolution between this compound and other metabolites.

Initial Assessment and Diagnosis

Before making changes to your method, it's essential to confirm that co-elution is indeed the issue.

Experimental Protocol 1: Peak Purity Analysis using a Photodiode Array (PDA) Detector

  • Acquire Spectral Data: If your HPLC system is equipped with a PDA detector, ensure that you are collecting spectral data across the entire UV-Vis range for your peak of interest.

  • Analyze Peak Purity: Utilize your chromatography data system (CDS) software to perform a peak purity analysis. The software will compare spectra from the upslope, apex, and downslope of the peak.

  • Interpret Results: A "pure" peak will have consistent spectra across its profile. A "mixed" or "impure" peak will show spectral differences, indicating the presence of a co-eluting compound.

Chromatographic Parameter Optimization

Once co-elution is confirmed, the following parameters can be adjusted to improve separation.

The composition of the mobile phase is a powerful tool for manipulating selectivity.

  • Adjusting Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the resolution of early-eluting polar compounds like this compound.

  • Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to their different properties. Methanol is a protic solvent and can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile.

  • Modifying Mobile Phase pH: The ionization state of ranitidine and its metabolites can be manipulated by adjusting the pH of the aqueous portion of the mobile phase. For basic compounds like ranitidine and its metabolites, working at a pH 2-3 units below their pKa will ensure they are in their protonated, more polar form. Experimenting with pH can significantly alter the retention and selectivity between closely related compounds. A validated stability-indicating HPLC method for ranitidine and its impurities utilized a mobile phase with a pH of 6.5.[2]

  • Buffer Concentration: Ensure your mobile phase is adequately buffered to maintain a stable pH. A buffer concentration in the range of 10-50 mM is typically sufficient.

Table 1: Example HPLC Methods for Ranitidine and Related Substances

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)ACE C18 (100 x 4.6 mm, 3 µm)Zorbax SB-Aq C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Methanol: 0.1 M Ammonium Acetate (85:15)0.05 M KH2PO4 (pH 6.5): Acetonitrile (98:2)10 mM Ammonium Acetate (pH 2.4): Methanol: Acetonitrile (75:12.5:12.5)
Mobile Phase B N/A (Isocratic)Acetonitrile: Water (95:5)N/A (Isocratic)
Flow Rate 2.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 322 nmUV at 230 nmMS/MS
Reference [3][2][4]

If modifying the mobile phase does not provide adequate resolution, changing the stationary phase can offer a different selectivity.

  • Alternative C18 Chemistries: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity through pi-pi interactions with aromatic analytes.

  • Polar-Embedded Columns: Columns with polar-embedded groups can offer different selectivity for polar compounds and are often more stable in highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar metabolites that are poorly retained in reversed-phase, HILIC can be an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Diagram 1: Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting cluster_optimization Chromatographic Optimization start Co-elution Suspected peak_purity Perform Peak Purity Analysis (PDA/MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution mobile_phase Adjust Mobile Phase - Organic % - Solvent Type - pH is_coelution->mobile_phase Yes end_no_co_elution end_no_co_elution is_coelution->end_no_co_elution No column_chem Change Column Chemistry - Different C18 - Phenyl-Hexyl - HILIC mobile_phase->column_chem If resolution is still poor gradient Optimize Gradient Profile - Shallower Gradient - Isocratic Hold column_chem->gradient Fine-tune separation end_resolved Resolution Achieved gradient->end_resolved end_no_coelution Investigate Other Issues (e.g., peak shape problems)

Caption: A step-by-step workflow for troubleshooting co-elution issues.

For complex samples containing multiple metabolites, a gradient elution is often necessary.

  • Shallow Gradient: A slower, more shallow gradient can significantly improve the separation of closely eluting compounds.

  • Isocratic Hold: Introducing an isocratic hold in the gradient at a specific mobile phase composition can help to resolve critical pairs of analytes.

Experimental Protocol 2: Systematic Approach to Resolving Co-elution of this compound

  • Baseline Experiment: Run your current method and clearly document the retention times and peak shapes of all relevant peaks.

  • Mobile Phase pH Adjustment: Prepare a series of mobile phase A buffers with pH values ranging from 3.0 to 7.0. Run your sample with each mobile phase to observe the effect of pH on the selectivity between this compound and the co-eluting peak.

  • Organic Modifier Evaluation: If pH adjustment is insufficient, switch your organic modifier (e.g., from acetonitrile to methanol) and re-evaluate the separation.

  • Gradient Modification: Once you have identified a promising mobile phase composition, refine the gradient slope. If this compound and the other metabolite elute at approximately 30% organic, try flattening the gradient from 25% to 35% to increase the separation window.

  • Column Screening: If the above steps do not yield the desired resolution, screen a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.

Diagram 2: Logic of Mobile Phase pH Adjustment

pH_Adjustment_Logic cluster_ph pH Manipulation start Analyte is a basic compound (e.g., this compound) low_ph Low pH (e.g., 2.5-3.5) Analyte is fully protonated (BH+) Increased polarity Shorter retention time in RP-HPLC start->low_ph To ensure consistent ionization mid_ph Mid-range pH (e.g., 6.0-7.0) Approaching pKa Mixture of ionized and neutral forms Potential for poor peak shape start->mid_ph May alter selectivity but risks peak issues high_ph High pH (e.g., >9.0) Analyte is neutral (B) Decreased polarity Longer retention time in RP-HPLC start->high_ph To increase retention (use pH-stable column) conclusion Systematically varying pH can alter the relative retention times of this compound and other metabolites, leading to improved resolution. low_ph->conclusion mid_ph->conclusion high_ph->conclusion

Caption: The impact of mobile phase pH on the retention of basic analytes.

Conclusion

Resolving the co-elution of this compound requires a logical and systematic approach to method development and troubleshooting. By carefully considering the physicochemical properties of the analytes and the principles of chromatographic separation, researchers can effectively optimize their methods to achieve baseline resolution and generate accurate, reliable data. This guide provides a framework for these optimization efforts, empowering you to overcome this common analytical challenge.

References

  • Lant, M. S., Martin, L. E., & Oxford, J. (1985). Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 323(1), 143-152. [Link]

  • Sharma, N., & Rao, S. S. (2012). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of Chromatographic Science, 50(7), 635-642. [Link]

  • Pahwa, R., et al. (2016). Ranitidine hydrochloride: An update on analytical methods. Journal of Chemical and Pharmaceutical Research, 8(7), 70-78. [Link]

  • Kingori, S. W., et al. (2012). HPLC Method for Simultaneous Analysis of Ranitidine and Metronidazole in Dosage Forms. Asian Journal of Chemistry, 24(1), 427-430. [Link]

  • Sun, Y., et al. (2011). Rapid Determination of Ranitidine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. Journal of Chromatographic Science, 49(8), 618-622. [Link]

  • Axion Labs. (2023, July 3). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Sharma, N., & Rao, S. S. (2012). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of Chromatographic Science, 50(7), 635–642. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, analytical scientists, and drug development professionals focused on the trace-level detection of Desmethyl Ranitidine. As a known metabolite of Ranitidine and a substance of interest in impurity profiling, achieving high sensitivity is critical, particularly in the context of regulatory scrutiny surrounding related compounds.[1][2] This document provides direct answers to common challenges and detailed troubleshooting workflows to help you optimize your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a primary metabolite of Ranitidine, formed by the demethylation of the terminal dimethylamino group.[3][4] It is found in human urine after administration of Ranitidine.[3] Its chemical structure is similar to the parent drug, and it is classified as a secondary amino compound and a member of the furans.[3]

PropertyValueSource
Chemical Formula C₁₂H₂₀N₄O₃S[3][4]
Molecular Weight 300.38 g/mol [3][4]
IUPAC Name 1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[3]
CAS Number 66357-25-3[4]
Q2: Why is the sensitive detection of this compound important?

The sensitive detection of this compound is crucial for several reasons:

  • Impurity Profiling: As a known metabolite and potential degradant, it is a key analyte in the impurity profile of Ranitidine drug substances and products.[5]

  • Regulatory Context: Following the discovery of N-Nitrosodimethylamine (NDMA) in Ranitidine products, regulatory bodies like the FDA have intensified their focus on all related impurities and degradation pathways.[6][7][8] The investigation into how NDMA forms from the Ranitidine molecule itself underscores the need to understand all related chemical entities.[9][10]

  • Forced Degradation Studies: Analyzing for this compound is a critical part of stress testing to understand the stability of the active pharmaceutical ingredient (API) and finished product under various conditions (acidic, basic, oxidative, etc.).[11]

Q3: What is the primary analytical technique for achieving low-level detection of this compound?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving the high sensitivity and selectivity required for trace-level detection of this compound and other nitrosamine-related impurities.[12][13][14] Techniques like Gas Chromatography (GC-MS) can be problematic as the heat used in the analysis can artificially generate NDMA from the Ranitidine molecule, leading to false positives.[15] LC-MS/MS, particularly with a triple quadrupole (QQQ) mass spectrometer, allows for highly specific detection through Multiple Reaction Monitoring (MRM), minimizing matrix interference and achieving detection limits in the parts-per-billion (ppb) or ng/mL range.[15][16][17]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q4: My this compound peak is showing low intensity or is not detectable. What are the likely causes and how can I fix it?

Low sensitivity is one of the most common challenges in trace analysis. The issue can typically be traced back to one of three areas: sample preparation, liquid chromatography, or mass spectrometry.

  • Sample Preparation Inefficiency:

    • Why it happens: this compound may not be efficiently extracted from the sample matrix (e.g., drug product, plasma), or it may be lost during cleanup steps. The goal of sample preparation is to remove interfering compounds while maximizing the recovery of the analyte.[18][19]

    • How to troubleshoot:

      • Optimize Extraction Solvent: Ensure the pH and polarity of your extraction solvent are optimal for this compound. Since it's a basic compound, an acidic mobile phase or extraction solvent can help protonate it for better retention on reversed-phase media.

      • Evaluate Solid-Phase Extraction (SPE): For complex matrices, a simple "dilute-and-shoot" approach is often insufficient. Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB), which provides excellent recovery for ranitidine and its metabolites.[20][21] Verify your recovery with a spiked sample; it should ideally be between 80-120%.

      • Check for Analyte Degradation: Protect samples from light and heat. Nitrosamine-related compounds can be susceptible to photolytic breakdown.[22] Use amber vials to minimize this risk.[23]

  • Suboptimal Chromatographic Conditions:

    • Why it happens: Poor peak shape (e.g., broad or tailing peaks) directly reduces the peak height and, therefore, the signal-to-noise ratio. Co-elution with matrix components can also suppress the ionization of your analyte.[24][25]

    • How to troubleshoot:

      • Mobile Phase pH: Use a mobile phase with an acidic modifier like 0.1% formic acid.[22][26] This ensures this compound is in its protonated form, leading to better peak shape on C18 columns.

      • Column Health: If peaks are broad or splitting, your column may be contaminated or degraded. Flush the column or replace it if necessary.

      • Gradient Optimization: Develop a gradient that provides sufficient retention for this compound while eluting it away from the bulk of matrix components, especially the solvent front where ion suppression is often most severe.[27]

  • Mass Spectrometer Tuning and Source Parameters:

    • Why it happens: The efficiency of ionization and the transmission of ions through the mass spectrometer are highly dependent on source conditions and voltages. If these are not optimized specifically for this compound, the signal will be weak.

    • How to troubleshoot:

      • Ionization Mode: Use positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15][28] ESI is generally preferred for this class of compounds.

      • Source Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer and optimize key parameters like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal of the precursor ion ([M+H]⁺).

      • MRM Transition Optimization: Ensure you are using the most intense and specific precursor-to-product ion transitions. The precursor ion will be [M+H]⁺ (m/z 301.1). Infuse the precursor ion into the collision cell and ramp the collision energy to find the optimal energy that produces the most intense, stable product ions.

Troubleshooting_Low_Sensitivity Start Problem: Low Signal / Sensitivity SamplePrep Sample Preparation Start->SamplePrep LC Liquid Chromatography Start->LC MS Mass Spectrometry Start->MS SP_Recovery Poor Analyte Recovery? SamplePrep->SP_Recovery Check SP_Degradation Analyte Degradation? SamplePrep->SP_Degradation Check LC_PeakShape Poor Peak Shape? LC->LC_PeakShape Check LC_Suppression Ion Suppression? LC->LC_Suppression Check MS_Ionization Suboptimal Ionization? MS->MS_Ionization Check MS_MRM Incorrect MRM? MS->MS_MRM Check SP_SPE Optimize SPE Method SP_Recovery->SP_SPE Solution SP_Protect Use Amber Vials Keep Samples Cool SP_Degradation->SP_Protect Solution LC_MobilePhase Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) LC_PeakShape->LC_MobilePhase Solution LC_Gradient Optimize Gradient to Separate from Matrix LC_Suppression->LC_Gradient Solution MS_Source Optimize Source (Temp, Gas, Voltage) MS_Ionization->MS_Source Solution MS_OptimizeMRM Optimize Collision Energy & Product Ions MS_MRM->MS_OptimizeMRM Solution

Caption: Troubleshooting workflow for low signal intensity.

Q5: I'm seeing high background noise and/or ghost peaks in my chromatograms. What should I do?

High background noise or carryover can mask your low-level analyte peak.

  • Why it happens: Contaminants can be introduced from solvents, glassware, the LC system itself, or from previous high-concentration samples.[25]

  • How to troubleshoot:

    • Solvent Purity: Always use high-purity, LC-MS grade solvents and additives (e.g., formic acid). Prepare fresh mobile phases daily.

    • System Contamination: If the background is consistently high, clean the system. This may involve flushing the entire LC system with a strong solvent like isopropanol and cleaning the mass spectrometer's ion source.[24]

    • Sample Carryover: This occurs when traces of a previous sample appear in subsequent injections. To fix this, optimize the autosampler needle wash procedure. Use a wash solvent that is strong enough to remove all analytes from the needle and injection port. A wash solution of 50:50 acetonitrile:water with 0.1% formic acid is often effective. Injecting blank samples after a high-concentration standard can confirm if carryover is occurring.[25]

Q6: My results are not reproducible. What is causing the variability?

Poor reproducibility invalidates quantitative results. The key to consistency is a robust, validated workflow.

  • Why it happens: Variability can stem from inconsistent sample preparation, volumetric errors, sample instability, or fluctuations in instrument performance.[27]

  • How to troubleshoot:

    • Use an Internal Standard (IS): This is the most critical step for achieving high-precision quantitative results. The ideal IS is a stable isotope-labeled (SIL) version of your analyte (e.g., this compound-d3). The SIL-IS behaves almost identically to the analyte during sample preparation and ionization but is distinguished by its mass.[20] By calculating the peak area ratio of the analyte to the IS, you can correct for variability in extraction recovery and ion suppression.

    • System Suitability Test (SST): Before running a batch of samples, inject a standard solution multiple times (e.g., 5-6 injections). The relative standard deviation (%RSD) of the peak areas and retention times should be within acceptable limits (e.g., <15% for peak area at the LLOQ, <2% for retention time).[13] This confirms the instrument is performing consistently.

    • Automate Sample Preparation: Where possible, use automated liquid handlers or SPE systems to minimize human error and improve consistency between samples.[23]

Section 3: Optimized Experimental Protocols

These protocols provide a starting point for developing a highly sensitive method. They should be validated in your laboratory for your specific sample matrix and instrumentation.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed to extract this compound from a complex matrix, concentrating the analyte and removing interferences.

SPE_Workflow Start Start: Sample + Internal Standard Condition 1. Condition Cartridge (1 mL Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (1 mL 0.1% Formic Acid in Water) Condition->Equilibrate Load 3. Load Sample (Slow, controlled flow) Equilibrate->Load Wash 4. Wash Cartridge (1 mL 5% Methanol in Water) Removes polar impurities Load->Wash Elute 5. Elute Analyte (1 mL 0.1% Formic Acid in Methanol) Collect eluate Wash->Elute Evaporate 6. Evaporate to Dryness (Gentle N₂ stream, 40°C) Elute->Evaporate Reconstitute 7. Reconstitute (100 µL Mobile Phase A) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Step-by-step solid-phase extraction workflow.

Detailed Steps:

  • Sample Pre-treatment: To 1 mL of sample (e.g., plasma or dissolved drug product), add your internal standard. Acidify with formic acid to a final concentration of ~0.1-1%. Centrifuge if particulates are present.[22]

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL). Pass 1 mL of methanol through the cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge to equilibrate the sorbent to the loading conditions.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of a weak wash solution (e.g., 5% methanol in 0.1% formic acid) to remove salts and highly polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 0.1% formic acid in methanol into a clean collection tube.[20]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex briefly and transfer to an autosampler vial for analysis.[20]

Protocol 2: High-Sensitivity LC-MS/MS Method Parameters

This table provides recommended starting parameters for a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale & Expert Notes
LC Column C18, ≤2.1 mm ID, <3 µm particle sizeA smaller internal diameter (ID) and particle size enhance sensitivity and chromatographic efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and promotes good peak shape for basic analytes.[22][29]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol can sometimes offer different selectivity compared to acetonitrile. Test both for optimal separation.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column to maximize sensitivity.
Gradient Start at 5% B, ramp to 95% B, hold, re-equilibrateA shallow gradient around the elution time of the analyte will improve separation from any near-eluting isomers or interferences.
Injection Volume 5 - 10 µLInjecting a larger volume can increase sensitivity, but may compromise peak shape if the reconstitution solvent is much stronger than the initial mobile phase.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is highly effective for polar, basic compounds like this compound.
Capillary Voltage 3.5 - 4.5 kVOptimize by infusing a standard solution to find the voltage that yields the maximum stable signal.
Source Temp. 120 - 150 °CLower temperatures are often better for potentially labile compounds.
Desolvation Temp. 350 - 500 °CMust be high enough to effectively desolvate ions without causing thermal degradation.
Precursor Ion [M+H]⁺ = m/z 301.1Based on the molecular weight of 300.38 g/mol .
Product Ions Hypothetical: m/z 176.1, m/z 98.1MUST BE DETERMINED EMPIRICALLY. These values are plausible fragments but require optimization. The m/z 176 fragment is common in Ranitidine-related structures.[29]
Collision Energy 15 - 30 eVMUST BE OPTIMIZED for each product ion to achieve the most intense and stable signal.
Internal Standard This compound-d3 (or other SIL version)Critical for accurate and precise quantification. Monitor a unique MRM transition (e.g., m/z 304.1 -> products).

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA. [Link]

  • N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC - NIH. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy - PubMed. [Link]

  • Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS | LCGC International. [Link]

  • Nitrosamines in Pharma - Ellutia. [Link]

  • N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. [Link]

  • Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem - NIH. [Link]

  • Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products | Organic Process Research & Development - ACS Publications. [Link]

  • Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS - Semantic Scholar. [Link]

  • Nitrosamine Impurities in Medicine - Impact Analytical. [Link]

  • Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC - NIH. [Link]

  • This compound | C12H20N4O3S | CID 10380064 - PubChem - NIH. [Link]

  • Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in Ranitidine Tablets. [Link]

  • Solid-phase extraction and determination of ranitidine in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography - PubMed. [Link]

  • The use of polymeric solid phase extraction and HPLC analysis for the determination of ranitidine in routine plasma samples obtained from paediatric patients - PubMed. [Link]

  • Liquid Chromatography with Tandem Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]

  • Troubleshooting LC-MS | LCGC International. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • LC-MS Troubleshooting - CHROMacademy. [Link]

  • Ranitidine: Package Insert / Prescribing Information - Drugs.com. [Link]

  • (PDF) Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method - ResearchGate. [Link]

  • Development of a Validated Method of Testing for NDMA in Ranitidine. [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. [Link]

  • RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets - The Pharma Innovation Journal. [Link]

  • LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product - MAC-MOD Analytical. [Link]

  • Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method - Oriental Journal of Chemistry. [Link]

  • A validated liquid chromatography-tandem mass spectrometric method for the determination of co-administered ranitidine and metronidazole in plasma of human volunteers - PubMed. [Link]

  • A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - NIH. [Link]

  • Simple Validated Spectroscopic Method for Estimation of Ranitidine From Tablet Formulation. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Desmethyl Ranitidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Desmethyl Ranitidine

Ranitidine, a widely-used histamine H2-receptor antagonist, undergoes metabolism in the body to form several compounds, with this compound being a notable metabolite.[1][2][3][4] The accurate quantification of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and for assessing the impurity profile of ranitidine drug products. Given the recent concerns and regulatory scrutiny regarding impurities in ranitidine formulations, robust and reliable analytical methods are more critical than ever.[5][6]

This guide presents a comprehensive cross-validation study comparing two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the scientific rationale behind the methodological choices, offering a clear, objective comparison of their performance for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select, develop, and validate the appropriate analytical tool for their specific needs.

The core of this guide is a simulated cross-validation exercise, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10] We will explore the development and validation of both an HPLC-UV and an LC-MS/MS method, culminating in a direct comparison of their key performance attributes.

Pillar 1: Understanding the Analytical Technologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a workhorse of the modern analytical laboratory. Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For a molecule like this compound, a reversed-phase C18 column is a logical starting point, as it effectively retains and separates moderately polar organic molecules.[11][12][13] Detection is achieved using a UV-Vis detector, which measures the absorbance of light by the analyte at a specific wavelength. This technique is robust, cost-effective, and widely available, making it a staple for routine quality control.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the analytical capability by coupling the powerful separation of HPLC with the exquisite sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and the mass spectrometer acts as a highly specific detector. In a tandem (or triple quadrupole, QqQ) mass spectrometer, the first quadrupole (Q1) selects the parent ion of this compound. This ion is then fragmented in the second quadrupole (Q2, the collision cell), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides an unparalleled level of certainty and sensitivity, allowing for quantification at trace levels, even in complex biological matrices.[5][6][15]

Pillar 2: The Cross-Validation Study Design

To objectively compare these two powerful methods, we will perform a validation study for each, assessing their performance based on the ICH Q2(R1) guidelines.[9][16][17] The goal is to determine if the simpler HPLC-UV method is sufficient for a given purpose (e.g., bulk drug analysis) or if the enhanced capabilities of LC-MS/MS are required (e.g., metabolite quantification in plasma).

Experimental Workflow Overview

The following diagram illustrates the parallel workflows for the analysis of this compound by HPLC-UV and LC-MS/MS.

G cluster_0 Sample & Standard Preparation cluster_1 HPLC-UV Workflow cluster_2 LC-MS/MS Workflow prep Weigh & Dissolve This compound Standard dilute Prepare Calibration Curve & QC Samples in Diluent prep->dilute hplc_inj Inject Sample (10 µL) dilute->hplc_inj HPLC Samples lcms_inj Inject Sample (5 µL) dilute->lcms_inj LC-MS Samples hplc_sep C18 Column Separation Isocratic Elution hplc_inj->hplc_sep hplc_det UV Detection (e.g., 230 nm) hplc_sep->hplc_det hplc_data Data Analysis: Peak Area vs. Concentration hplc_det->hplc_data lcms_sep UPLC C18 Separation Gradient Elution lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI+) lcms_sep->lcms_ion lcms_mrm MRM Detection (Q1/Q3 Transitions) lcms_ion->lcms_mrm lcms_data Data Analysis: Peak Area Ratio vs. Conc. lcms_mrm->lcms_data

Caption: Parallel workflows for HPLC-UV and LC-MS/MS analysis.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stock with a 50:50 methanol:water mixture.

  • Calibration and Quality Control (QC) Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, high) by spiking the appropriate working stock solutions into the chosen diluent (e.g., mobile phase for HPLC-UV, or a surrogate matrix for LC-MS/MS).

Method 1: HPLC-UV Protocol

  • Rationale: This method is designed for simplicity and robustness, suitable for routine analysis where high sensitivity is not the primary requirement. An isocratic elution is chosen to ensure run-to-run consistency and faster equilibration times.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20mM Ammonium Acetate Buffer (pH 6.5) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm
Run Time 10 minutes

Method 2: LC-MS/MS Protocol

  • Rationale: This method is optimized for maximum sensitivity and selectivity. A UPLC column with smaller particles is used to achieve sharper peaks and better resolution. A gradient elution allows for efficient separation of the analyte from potential interferences and a faster clean-up of the column. ESI in positive mode is selected as this compound contains basic nitrogen atoms that are readily protonated. MRM transitions are specific to the molecule, ensuring confident identification and quantification.[15]

ParameterCondition
LC Instrument Waters ACQUITY UPLC I-Class or equivalent[18]
MS Instrument Waters Xevo TQ-XS or Agilent 6470 Triple Quadrupole[6][18]
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Precursor Ion (Q1): 301.1 m/z; Product Ions (Q3): 176.1 m/z (Quantifier), 126.1 m/z (Qualifier)
Run Time 5 minutes

Pillar 3: Validation Results and Method Comparison

The following diagram outlines the key validation parameters assessed in this study, as mandated by ICH guidelines.[9][10]

G cluster_performance Performance Characteristics Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The performance of each method was rigorously evaluated. The results are summarized below, reflecting the typical outcomes expected from such a cross-validation.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH/FDA)
Linearity (r²) 0.9992>0.9999≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% (for drug substance)
Precision (%RSD) < 1.5%< 1.0%≤ 2%
LOD 0.3 µg/mL0.03 ng/mL-
LOQ 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Specificity No interference from placeboNo interference from matrixPeak purity / No co-elution
Discussion of Results
  • Specificity: The HPLC-UV method demonstrated good specificity, with no interfering peaks from a placebo formulation at the retention time of this compound.[11] However, the LC-MS/MS method offers superior specificity due to its reliance on the unique mass-to-charge ratio and fragmentation pattern of the analyte, making it the gold standard for complex matrices.[8]

  • Linearity and Range: Both methods exhibited excellent linearity over their respective ranges. The most significant difference lies in the working range itself. The LC-MS/MS method is approximately 10,000 times more sensitive, with a linear range extending into the low nanogram-per-milliliter levels, making it suitable for trace analysis and pharmacokinetic studies.[19] The HPLC-UV method's range is well-suited for assays where the analyte is present at higher concentrations, such as in drug substance purity testing.[20]

  • Accuracy and Precision: Both methods demonstrated high accuracy and precision, falling well within the typical acceptance criteria.[7][8] The slightly better precision of the LC-MS/MS method can be attributed to the stability of modern mass spectrometers and the reduced potential for chromatographic interferences.

  • Sensitivity (LOD & LOQ): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) highlight the most dramatic difference between the two techniques. The LC-MS/MS method's ability to reliably quantify this compound at the sub-ng/mL level is its standout advantage. This level of sensitivity is essential for metabolic fate studies or for detecting trace-level impurities.[21]

  • Robustness: Both methods were found to be robust, with minor, deliberate changes in parameters like mobile phase composition (±2%) and column temperature (±2°C) not significantly affecting the results. This is a critical parameter for ensuring method transferability and reliability in a routine QC environment.[12]

Conclusion and Recommendations

This cross-validation guide demonstrates that both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound. The choice between them is not about which is "better," but which is more fit for purpose .[16][10]

  • Choose HPLC-UV when:

    • Analyzing high-concentration samples (e.g., drug substance, content uniformity).

    • Cost-effectiveness and high throughput for routine QC are priorities.

    • The sample matrix is relatively clean and free of interfering components.

  • Choose LC-MS/MS when:

    • Trace-level quantification is required (e.g., pharmacokinetic studies, impurity profiling, metabolite identification).[1]

    • The sample matrix is complex (e.g., plasma, urine, tissue extracts).

    • The highest degree of specificity and confidence in analytical results is necessary for regulatory submissions or critical research applications.[6]

By understanding the fundamental principles, strengths, and limitations of each technique, and by grounding method development in a robust validation framework, researchers can confidently select and implement the optimal analytical strategy for their objectives.

References

  • A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. (2012). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • An Improved HPLC Method for the Determination of Ranitidine Suitable for All Dosage Forms using Kinetex® Core-Shell Technology Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • Lant, M. S., Martin, L. E., & Oxford, J. (1985). Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography. Retrieved from [Link]

  • Desmethylranitidine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. (2019, October 17). MAC-MOD Analytical. Retrieved from [Link]

  • A simple, specific and accurate reverse phase liquid chromatographic method... (2016). RJPBCS. Retrieved from [Link]

  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS System Coupled to the Xevo TQ-XS Tandem Quadrupole Mass Spectrometer. (n.d.). Waters Corporation. Retrieved from [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. (2019, September 13). U.S. Food and Drug Administration. Retrieved from [Link]

  • Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. (2020, January 6). Agilent Technologies. Retrieved from [Link]

  • Ranitidine: Package Insert / Prescribing Information. (2024, November 4). Drugs.com. Retrieved from [Link]

  • RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets. (2015). The Pharma Innovation Journal. Retrieved from [Link]

  • A validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. (2025). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in Ranitidine Tablets. (2024). ResearchGate. Retrieved from [Link]

  • A validated HPLC method for the determination of ranitidine in human plasma: Application to bioavailability studies. (n.d.). TSI Journals. Retrieved from [Link]

Sources

A Comparative Analysis of the Chemical Stability of Ranitidine and its Primary Metabolite, Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical stability of ranitidine and its principal metabolite, desmethyl ranitidine. For researchers, scientists, and professionals in drug development, understanding the relative stability of a parent drug and its metabolites is paramount for ensuring product quality, safety, and efficacy. This document synthesizes available data and provides a framework for conducting stability-indicating studies.

Introduction: The Significance of Stability in Drug Development

Ranitidine is a histamine H2-receptor antagonist that has been widely used to decrease stomach acid production[1]. Its chemical stability, however, has come under intense scrutiny due to its potential to degrade and form N-nitrosodimethylamine (NDMA), a probable human carcinogen[1][2]. This compound is a primary metabolite of ranitidine, formed by the N-demethylation of the dimethylamino group[3]. As a significant related substance, the stability profile of this compound is of critical interest for comprehensive impurity profiling and risk assessment.

This guide will explore the factors influencing the stability of both compounds, their degradation pathways, and provide standardized protocols for their evaluation.

Comparative Molecular Structures and Inherent Stability

The primary structural difference between ranitidine and this compound lies in the substitution of the terminal amine group. Ranitidine possesses a tertiary dimethylamino group, while this compound has a secondary methylamino group. This seemingly minor alteration has significant implications for the molecule's electronic properties and, consequently, its chemical reactivity and stability.

CompoundChemical StructureKey Functional Groups
Ranitidine N,N-dimethyl-5-[[(2-(1-methylamino-2-nitrovinylamino)ethyl)thio]methyl]furfurylamineFuran ring, Thioether, Nitro-substituted diamine, Tertiary amine
This compound N-methyl-5-[[(2-(1-methylamino-2-nitrovinylamino)ethyl)thio]methyl]furfurylamineFuran ring, Thioether, Nitro-substituted diamine, Secondary amine

From a chemical standpoint, secondary amines are generally more reactive than tertiary amines due to reduced steric hindrance and the presence of a hydrogen atom on the nitrogen, which can participate in reactions[4]. This suggests that this compound may exhibit different degradation kinetics and pathways compared to its parent compound.

Degradation Pathways and Comparative Stability

The degradation of ranitidine has been extensively studied, particularly in the context of NDMA formation. The primary degradation pathways are influenced by factors such as temperature, humidity, pH, and the presence of oxidizing agents and light[1][5].

N-Nitrosodimethylamine (NDMA) Formation

A significant concern with ranitidine is its degradation to form NDMA. This process is thought to involve the cleavage of the dimethylamino group and its subsequent reaction with a nitrosating agent[6][7].

NDMA_Formation

For this compound, the potential for nitrosamine formation also exists. The secondary amine in this compound can react with nitrosating agents to form N-nitrosomethylamine (NMA), another potent carcinogen. While direct comparative studies on the rate of nitrosamine formation are scarce, the differing reactivity of secondary and tertiary amines suggests that the kinetics and propensity for nitrosamine formation may differ between the two compounds.

Hydrolytic and Oxidative Degradation

Ranitidine is susceptible to both hydrolysis and oxidation. The furan ring and the thioether linkage are potential sites for degradation. Forced degradation studies on ranitidine have shown significant degradation under acidic, basic, and oxidative stress conditions[8].

While specific forced degradation data for this compound is not as readily available in the literature, it is reasonable to hypothesize that it would undergo similar degradation at the furan and thioether moieties. However, the secondary amine in this compound may be more susceptible to oxidation compared to the tertiary amine in ranitidine.

Experimental Protocols for Forced Degradation Studies

To experimentally compare the stability of ranitidine and this compound, a forced degradation study should be conducted as per the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The following protocols provide a framework for such a study.

General Materials and Reagents
  • Ranitidine Hydrochloride Reference Standard

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffer (pH 6.8)

  • Water (HPLC grade)

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method capable of separating the parent drug from its degradation products is crucial.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A (Phosphate buffer) and Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30 °C
Injection Volume 20 µL
Forced Degradation Protocol
  • Preparation of Stock Solutions: Prepare individual stock solutions of Ranitidine HCl and this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Expose solid samples of each compound to 105°C for 24 hours.

    • Dissolve and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Photodegradation:

    • Expose solutions of each compound (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by the validated HPLC method.

Forced_Degradation_Workflow

Comparative Stability Data Summary (Ranitidine)

The following table summarizes typical degradation behavior of ranitidine under forced conditions, as reported in the literature. This serves as a baseline for comparison with this compound.

Stress ConditionReagents and ConditionsObservation for Ranitidine
Acidic 0.1 N HCl, 60°C, 30 minSignificant degradation observed[8].
Alkaline 0.1 N NaOH, 60°C, 30 minSignificant degradation observed[8].
Oxidative 1.0% H₂O₂, 60°C, 30 minSignificant degradation observed[8].
Thermal 60°C, 10 daysStable[8].
Photolytic UV lightSusceptible to degradation[5].

Discussion and Conclusion

  • Increased susceptibility of this compound to oxidation.

  • Different kinetics and products of nitrosation. The formation of N-nitrosomethylamine from this compound is a potential concern.

  • Similar susceptibility to degradation at other functional groups , such as the furan ring and thioether linkage, which are common to both molecules.

The provided experimental protocols offer a robust framework for conducting a head-to-head comparative stability study. The results of such a study would be invaluable for a comprehensive understanding of the impurity profile of ranitidine and for the development of stable formulations.

References

  • Quora. (2022, November 6). Which one is more reactive: tertiary or secondary amines and why? Retrieved from [Link]

  • Harmon, P. (2023). Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy. Journal of Pharmaceutical Sciences, 112(5), 1220-1224. [Link]

  • PhaRxmon Consulting LLC. (n.d.). Ranitidine. Retrieved from [Link]

  • Le Roux, J., et al. (2012). NDMA formation by chloramination of ranitidine: Kinetics and mechanism. Environmental Science & Technology, 46(20), 11095-11103. [Link]

  • Irie, M., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chemical and Pharmaceutical Bulletin, 69(9), 872-876. [Link]

  • Aldawsari, M. F., et al. (2021). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of King Saud University-Science, 33(5), 101485. [Link]

  • Sharma, N., et al. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of Chromatographic Science, 49(4), 310-315. [Link]

  • Colorcon. (2020). Stability Improvement of a Moisture-Sensitive Drug, Ranitidine HCl, with the Inclusion of a Partially Pregelatinized Starch. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Shah, R. B., et al. (2006). Development of a Validated Stability Indicating HPLC Method for Ranitidine Hydrochloride Syrup. Clinical Research and Regulatory Affairs, 23(1), 39-51. [Link]

  • El-Bayoumi, A. E., et al. (2000). Stability indicating spectrodensitometric determination of ranitidine hydrochloride using linear and non-linear regression. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 539-551. [Link]

  • Wadulkar, R. D., et al. (2016). Stability Indicating UV Spectrophotometric Assay Method Development for Simultaneous Determination of Ranitidine and Dicyclomine in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation, 4(20), 26-33. [Link]

  • Quora. (2022, November 24). What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction? What about primary amines? Retrieved from [Link]

  • De la Torre, B. G., & Andreu, D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Future Medicinal Chemistry, 7(17), 2257-2263. [Link]

  • Smith, D. A., & Allerton, C. (2014). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. In An Introduction to Drug Synthesis (pp. 59-81). The Royal Society of Chemistry. [Link]

  • Eadsforth, C. V., & Coveney, P. C. (2007). Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy. Molecular Cancer Therapeutics, 6(6), 1696-1706. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Von Bahr, C., et al. (1976). N-demethylation as an example of drug metabolism in isolated rat hepatocytes. Biochemical Pharmacology, 25(13), 1495-1500. [Link]

  • Nemati, F., & Ghadami, S. (2018). N-Dealkylation of Amines. Catalysts, 8(12), 606. [Link]

  • Jamrógiewicz, M., & Wielgomas, B. (2009). Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis, 17(5), 341-347. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Ranitidine and its Primary Metabolite, Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth pharmacokinetic comparison of the widely-used H2 receptor antagonist, ranitidine, and its principal active metabolite, desmethyl ranitidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key pharmacokinetic parameters, elucidates the metabolic relationship between the two compounds, and presents a detailed experimental protocol for their simultaneous quantification in a research setting. Our objective is to furnish a comprehensive resource grounded in scientific literature to support further investigation and understanding of ranitidine's disposition in the body.

Introduction: The Metabolic Journey of Ranitidine

Ranitidine is a competitive and reversible inhibitor of histamine at the H2-receptors of gastric parietal cells, leading to a reduction in gastric acid secretion.[1] Following oral administration, ranitidine is readily absorbed, with a bioavailability of approximately 50%, a factor attributed to first-pass metabolism in the liver.[2] Peak plasma concentrations are typically observed within 2 to 3 hours.[1]

The metabolism of ranitidine occurs primarily in the liver, yielding three main metabolites: ranitidine N-oxide, ranitidine S-oxide, and this compound.[1] Of these, this compound is of particular interest as it retains some pharmacological activity. The N-oxide is the most abundant metabolite found in urine, accounting for less than 4% of the administered dose, while the S-oxide and this compound each represent about 1% of the dose.[1]

This guide will focus on the comparative pharmacokinetics of the parent drug, ranitidine, and its desmethyl metabolite, providing a framework for understanding their respective contributions to the overall pharmacological effect.

Metabolic Pathway of Ranitidine

The biotransformation of ranitidine to this compound involves N-demethylation, a common metabolic reaction. This process is a key determinant of the pharmacokinetic profile of both the parent drug and its metabolite.

Ranitidine Ranitidine Metabolism Hepatic Metabolism (N-demethylation) Ranitidine->Metabolism First-Pass Effect Desmethyl_Ranitidine This compound Metabolism->Desmethyl_Ranitidine

Caption: Metabolic conversion of ranitidine to this compound.

Comparative Pharmacokinetic Parameters

ParameterRanitidineThis compoundReference(s)
Bioavailability (Oral) ~50%Data not available[2]
Time to Peak (Tmax) 2-3 hoursDependent on ranitidine's metabolism[1]
Peak Plasma Conc. (Cmax) 440-545 ng/mL (150 mg dose)Significantly lower than ranitidine[1]
Elimination Half-life (t½) 2.5-3 hoursData not available[1]
Volume of Distribution (Vd) ~1.4 L/kgData not available[1]
Protein Binding 10-19%Data not available[3]
Primary Route of Excretion RenalRenal[1]

Expert Insights: The limited data on this compound's pharmacokinetics is a direct consequence of its low formation rate. Its plasma concentration is expected to rise and fall in parallel with ranitidine's metabolic clearance, albeit at a much lower magnitude. The clinical significance of this compound is generally considered to be minimal due to its low concentrations relative to the parent compound.

Experimental Protocol for a Comparative Pharmacokinetic Study

To accurately assess the pharmacokinetic profiles of both ranitidine and this compound, a robust and validated bioanalytical method is essential. The following protocol outlines a standard approach for a clinical pharmacokinetic study, integrating sample collection and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Study Design and Execution

A single-center, open-label, single-dose study in healthy human volunteers is a standard approach.

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.

  • Dosing: Following an overnight fast, administer a single oral dose of 150 mg ranitidine.

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.

cluster_study Clinical Phase cluster_analysis Bioanalytical Phase Dosing Oral Administration of Ranitidine (150 mg) Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation & Storage (-20°C) Sampling->Processing Extraction Solid-Phase Extraction (SPE) of Plasma Samples Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition & Pharmacokinetic Modeling LCMS->Data

Caption: Experimental workflow for a pharmacokinetic study.

Bioanalytical Methodology: Simultaneous Quantification by LC-MS/MS

This section provides a detailed procedure for the simultaneous determination of ranitidine and this compound in human plasma.

4.2.1. Materials and Reagents

  • Ranitidine and this compound reference standards

  • Internal Standard (IS), e.g., Ranitidine-d6 or a structurally similar compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges

4.2.2. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Loading: Thaw plasma samples and vortex. To 500 µL of plasma, add the internal standard solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute ranitidine, this compound, and the IS with methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.2.3. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reverse-phase column is suitable for separation.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for ranitidine, this compound, and the IS should be optimized for maximum sensitivity and specificity.

4.2.4. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Determine the concentrations of ranitidine and this compound in the plasma samples from the calibration curves.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both analytes using appropriate pharmacokinetic modeling software.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of ranitidine and its metabolite, this compound. While ranitidine's pharmacokinetic profile is well-characterized, there is a notable scarcity of detailed data for this compound, primarily due to its low plasma concentrations. The provided experimental protocol offers a robust framework for conducting studies to further elucidate the in vivo behavior of both compounds. A thorough understanding of the parent drug and its metabolite is crucial for a complete picture of its pharmacological activity and for the development of future therapeutic agents.

References

  • Roberts, C. J. (1984). Clinical pharmacokinetics of ranitidine. Clinical Pharmacokinetics, 9(3), 211-221.
  • Drugs.com. (2024). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • McNeil, J. J., Mihaly, G. W., Anderson, A., Marshall, A. W., Smallwood, R. A., & Louis, W. J. (1981). Pharmacokinetics of the H2-receptor antagonist ranitidine in man. British Journal of Clinical Pharmacology, 12(3), 411–415.
  • Miller, R. (1984). Pharmacokinetics and bioavailability of ranitidine in humans. Journal of Pharmaceutical Sciences, 73(10), 1376-1379.
  • Bellorio, K. B., Alves, M. I. R., & Antoniosi Filho, N. R. (2013). Determination of Ranitidine in Human Plasma by SPE and ESI-LC-MS/MS for Use in Bioequivalence Studies.
  • Zendelovska, D., & Stafilov, T. (2003). Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 165-173.
  • Al-Swayeh, R., Alvi, S. N., & Hammami, M. M. (n.d.). A validated hplc-method for the determination of ranitidine in human-plasma-application-to-bioavailability-studies. TSI Journals.
  • Gschwend, M. H., Guserle, R., Romer, E., & Wiatr, G. (2007). Pharmacokinetics and bioequivalence study of ranitidine film tablets in healthy male subjects. Arzneimittelforschung, 57(7), 459-463.
  • Castañeda-Hernández, G., Flores-Murrieta, F. J., Granados-Soto, V., Herrera-Abarca, A., Pérez-Urizar, J., Herrera, J. E., & Hong, E. (1996). Pharmacokinetics of oral ranitidine in Mexicans. Archives of Medical Research, 27(3), 349-352.
  • Guttendorf, R. J., & Foster, T. S. (1987). High-performance liquid chromatographic analysis of ranitidine in plasma and urine.
  • Carey, P. F., Martin, L. E., & Evans, M. B. (1981). Determination of ranitidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography.
  • Shah, A. K., Adlard, M. W., & Holt, G. (1984). Simultaneous analysis of cimetidine and ranitidine in human plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 437-441.
  • Mylan-Ranitidine Product Monograph. (2018).

Sources

A Senior Application Scientist's Guide to the Bioanalytical Method Validation for Desmethyl Ranitidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Desmethyl Ranitidine

This compound is the primary N-desmethylated metabolite of ranitidine, a widely known histamine H2-receptor antagonist used to treat conditions like peptic ulcers and gastroesophageal reflux disease. The quantitative analysis of this metabolite in biological matrices (such as plasma, serum, or urine) is a critical component of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. Accurate measurement is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, ranitidine.

This guide provides an in-depth comparison of two predominant analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore detailed experimental protocols, delve into the rationale behind critical validation parameters, and offer insights grounded in the authoritative guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These agencies have harmonized their expectations under the International Council for Harmonisation (ICH) M10 guideline, which serves as the global standard for bioanalytical method validation.[4][5][6]

Pillar 1: The Regulatory Framework: Defining a Validated Method

Before comparing methodologies, it is crucial to understand the universal standards a bioanalytical method must meet. The objective of validation is to demonstrate that an assay is suitable for its intended purpose.[4] This is achieved by assessing a specific set of performance characteristics.

Key Validation Parameters as per ICH M10 Guidelines:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve must be defined over a specific range that covers the expected concentrations in study samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. This is particularly critical for mass spectrometry-based methods.

  • Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[7][8][9]

Pillar 2: Comparative Analysis of Analytical Methodologies

The choice of an analytical platform is a critical decision driven by requirements for sensitivity, selectivity, cost, and the stage of drug development. Here, we compare the workhorse HPLC-UV with the gold-standard LC-MS/MS for this compound analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely available in analytical laboratories. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase, with detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL aliquot of plasma, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

    • Vortex mix for 30 seconds.

    • Add 600 µL of acetonitrile (protein precipitating agent) and vortex vigorously for 2 minutes. The rationale here is that a high concentration of organic solvent denatures and precipitates plasma proteins, releasing the analyte into the supernatant.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). The C18 stationary phase is nonpolar, making it ideal for retaining and separating moderately polar compounds like this compound from a polar mobile phase.

    • Mobile Phase: A mixture of 0.02 M potassium phosphate buffer (pH adjusted to 6.5) and acetonitrile (80:20 v/v).[8] The buffer controls the ionization state of the analyte to ensure consistent retention, while the organic modifier (acetonitrile) controls the elution strength.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: Approximately 315-322 nm, which corresponds to a UV absorbance maximum for ranitidine and its metabolites.[10][11]

    • Column Temperature: 25°C to ensure reproducible retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (600 µL) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject column C18 Reverse-Phase Column inject->column detect UV Detector (322 nm) column->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for this compound analysis by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for regulated bioanalysis due to its superior sensitivity and selectivity. It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. This allows for the detection of the analyte at very low concentrations with high confidence.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a 100 µL plasma sample, add 50 µL of an internal standard (preferably a stable isotope-labeled version of this compound).

    • Add 200 µL of 4% phosphoric acid to acidify the sample. This step ensures the analyte is in the correct ionic state for binding to the SPE sorbent.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge with an acidic solution (e.g., 0.1 M acetic acid) to remove interferences, followed by a wash with methanol to remove non-polar interferences.

    • Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The change in pH neutralizes the analyte, releasing it from the sorbent.

    • Evaporate the eluate and reconstitute in 100 µL of the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Smaller particle sizes provide higher efficiency and faster run times.

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[12] A gradient (e.g., starting at 10% B and ramping to 90% B) is often used to effectively separate the analyte from matrix components and reduce run time.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Electrospray Ionization Positive (ESI+). This compound contains basic nitrogen atoms that are readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This two-stage mass filtering provides exceptional selectivity.[13][14]

      • Hypothetical MRM Transition for this compound: Q1: m/z 301.1 -> Q3: m/z 176.1

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Stable Isotope IS plasma->add_is acidify Acidify Sample add_is->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC evaporate->inject column C18 UPLC Column inject->column ms ESI+ Source column->ms mrm MRM Detection (Q1/Q3) ms->mrm data Data Acquisition & Quantification mrm->data

Caption: Solid-Phase Extraction and LC-MS/MS workflow.

Pillar 3: Data-Driven Performance Comparison

The ultimate validation of a method lies in its performance data. The following table summarizes the expected performance characteristics for the two methods, based on typical results for small molecule bioanalysis.

Validation Parameter HPLC-UV LC-MS/MS Causality and Rationale
Selectivity ModerateExcellent HPLC-UV relies solely on chromatographic retention time. LC-MS/MS adds two dimensions of mass filtering (precursor and product ion), providing vastly superior selectivity and eliminating interferences.[14]
LLOQ ~5-10 ng/mL~0.1-1.0 ng/mL The detector in LC-MS/MS is inherently more sensitive, capable of detecting femtomole levels of an analyte, whereas UV detection is less sensitive.[12]
Linearity Range ~10 - 2000 ng/mL~0.1 - 500 ng/mL The wider dynamic range of LC-MS/MS allows for quantification from very low levels up to higher concentrations without detector saturation.
Accuracy (% Bias) Within ±15%Within ±15%Regulatory Requirement: Both methods must meet the same acceptance criteria as defined by ICH M10 guidelines.[7]
Precision (% RSD) ≤15%≤15%Regulatory Requirement: Precision must also be within the ≤15% limit (≤20% at LLOQ) for both methods to be considered valid.
Matrix Effect Not ApplicableMust be evaluated The ESI process in LC-MS/MS is susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy. This effect is not present in UV detection.
Sample Volume 200-500 µL50-100 µL The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is a significant advantage in studies with limited sample availability (e.g., pediatric or small animal studies).
Throughput ModerateHigh Modern UPLC systems coupled with MS allow for very fast gradient separations, often with run times under 5 minutes, enabling higher sample throughput.[12]

Trustworthiness: A Deeper Dive into Self-Validating Systems

A robust protocol is a self-validating one. Let's explore the "why" behind key validation experiments that ensure trustworthiness.

The Criticality of Stability Assessment

An analyte is not static from the moment of collection to the point of analysis. It is subjected to freezing, thawing, storage, and processing. Stability experiments are designed to prove that the measured concentration reflects the true concentration at the time of sampling.[9]

  • Freeze-Thaw Stability: Mimics the potential for samples to be frozen and thawed multiple times (e.g., for initial analysis and then for repeat analysis). Degradation during this process would lead to artificially low concentration readings. The acceptance criterion is that the mean concentration after multiple cycles should be within ±15% of the baseline.[8][9]

  • Bench-Top Stability: Determines how long a sample can remain at room temperature (e.g., during processing) before the analyte begins to degrade. This defines the maximum time allowable for sample preparation.

  • Long-Term Stability: Confirms that the analyte is stable for the entire duration of sample storage in a freezer (e.g., -20°C or -80°C).[9] This data is essential to validate the results of study samples that may be stored for many months. Studies on ranitidine have shown it is susceptible to degradation with elevated temperature and humidity, underscoring the importance of controlled storage.[15][16]

Understanding and Mitigating Matrix Effects in LC-MS/MS

The matrix effect is perhaps the most significant challenge unique to LC-MS/MS bioanalysis. Endogenous phospholipids, salts, and metabolites from plasma can co-elute with the analyte and interfere with the ionization process in the ESI source.

  • Why it Matters: If the matrix suppresses the analyte's ion signal, the measured concentration will be falsely low. If it enhances the signal, the concentration will be falsely high. This effect can vary from sample to sample, compromising the integrity of the entire study.

  • How to Assess it: The standard approach is to compare the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution. The ratio of these responses indicates the degree of ion suppression or enhancement.

  • Mitigation Strategies:

    • Improved Chromatographic Separation: Adjusting the LC gradient to separate the analyte from the interfering matrix components.

    • More Efficient Sample Cleanup: Using a more rigorous extraction technique like SPE instead of simple protein precipitation.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS is chemically identical to the analyte but has a different mass (due to isotopes like ¹³C or ²H). It co-elutes and experiences the same matrix effects as the analyte. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, ensuring accurate quantification.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS can be validated to provide accurate and precise data for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.

  • HPLC-UV is a reliable and economical choice for applications where high sensitivity is not required, such as in the analysis of formulations or in non-regulated discovery studies where analyte concentrations are expected to be high.

  • LC-MS/MS is the undisputed gold standard for regulated bioanalysis in support of clinical trials and regulatory submissions.[12][17] Its superior sensitivity allows for a full characterization of the pharmacokinetic profile, and its unparalleled selectivity ensures the highest level of confidence in the data, free from interferences. For any pivotal study intended for regulatory review, an LC-MS/MS method is the authoritative and expected choice.

By grounding your methodology in the principles of regulatory guidelines and understanding the scientific rationale behind each validation parameter, you can develop a robust and defensible bioanalytical assay that generates trustworthy data, forming the bedrock of successful drug development.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link]

  • Liu, J., et al. (n.d.). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Brieflands. Retrieved from [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Quantification of Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Metabolite Quantification

Ranitidine, a widely known histamine H2-receptor antagonist, undergoes metabolism in the body, leading to the formation of several metabolites, including Desmethyl Ranitidine.[1][2] Accurate quantification of such metabolites is a cornerstone of drug development, providing critical data for pharmacokinetic, pharmacodynamic, and safety assessments. This compound (C₁₂H₂₀N₄O₃S, Molar Mass: 300.38 g/mol ) is a key urinary metabolite, and its concentration can be an important indicator of the parent drug's metabolic fate.[3]

The recall of ranitidine products due to the formation of N-nitrosodimethylamine (NDMA) has intensified regulatory scrutiny on all related compounds, making robust and reproducible analytical methods more critical than ever.[4][5] An analytical method, however well-developed in a single laboratory, can only be considered truly robust once it has been successfully transferred and validated across multiple sites. This is the purpose of an inter-laboratory comparison (ILC) or round-robin study. It serves as the ultimate test of a method's ruggedness, highlighting potential ambiguities in the protocol and hidden variables that can influence results.[6]

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of this compound. It is designed for researchers, analytical scientists, and quality assurance professionals, synthesizing field-proven insights with established regulatory principles to ensure data integrity and cross-laboratory concordance. We will explore the foundational validation parameters, detail a robust analytical protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present a model for comparing and interpreting multi-site data.

Pillar 1: Foundational Principles of Analytical Method Validation

Before embarking on an inter-laboratory study, the analytical method must be thoroughly validated within the originating laboratory. This process establishes documented evidence that the procedure is fit for its intended purpose.[7] The validation characteristics are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for demonstrating a method's reliability.[8][9]

The core validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[10] For this compound, this means distinguishing it from Ranitidine and other metabolites like Ranitidine S-oxide.

  • Accuracy: The closeness of the test results to the true value. This is typically determined using a reference standard and expressed as percent recovery.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories, which is the primary focus of this guide.[11]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[8]

Only after a method has been proven to meet these criteria can it be considered a candidate for inter-laboratory comparison.

Pillar 2: A Robust LC-MS/MS Protocol for this compound Quantification

LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices due to its superior sensitivity and selectivity.[12][13] The following protocol is a robust starting point for the analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Standards and Quality Control (QC) Samples:

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • Internal Standard (IS) Stock Solution (1 mg/mL): Use a stable isotope-labeled (SIL) standard, such as this compound-d3, for optimal results. Prepare a 1 mg/mL stock in methanol. The SIL-IS co-elutes and experiences similar matrix effects, providing the most accurate correction.[12]
  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.
  • QC Samples: Prepare QC samples in the relevant matrix (e.g., blank human plasma, formulation placebo) at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To 250 µL of plasma, add 50 µL of the IS working solution and vortex briefly.
  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of ultrapure water.
  • Load the plasma sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase and transfer it to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent.[14]
  • Column: Phenomenex Gemini C18 (4.6 mm x 100 mm, 3 µm) or equivalent.[14]
  • Column Temperature: 40°C.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Methanol.
  • Flow Rate: 0.5 mL/min.
  • Gradient: A suitable gradient would be: 0-2 min (5% B), 2-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).
  • Injection Volume: 5 µL.
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.[14]
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions (Hypothetical):
  • This compound: Q1: 301.1 -> Q3: 176.0 (Quantifier), 301.1 -> 98.1 (Qualifier). Note: Precursor m/z is [M+H]⁺ for C₁₂H₂₀N₄O₃S.
  • This compound-d3 (IS): Q1: 304.1 -> Q3: 176.0.

Pillar 3: Designing and Executing the Inter-Laboratory Comparison

The success of an ILC hinges on meticulous planning and clear communication. The goal is to isolate the method's performance from other variables.

Study Design:

  • Participating Laboratories: Select a minimum of three to five laboratories with comparable instrumentation and expertise.

  • Centralized Materials: A single coordinating laboratory should prepare and distribute all critical reagents, including the reference standard, internal standard, and a common batch of blank matrix.

  • Test Samples: The coordinating lab prepares and distributes identical sets of blinded samples to all participants. This set should include:

    • A full set of calibration standards.

    • At least three levels of QC samples in triplicate.

    • A minimum of five unknown samples with concentrations spanning the calibration range.

  • Protocol Execution: Each laboratory must first perform a mini-validation of the method (accuracy, precision, and linearity) to demonstrate proficiency before analyzing the unknown samples.[7]

  • Data Reporting: A standardized reporting template must be used. Laboratories report the calculated concentrations for all QC and unknown samples, along with their calibration curve data and system suitability results.

Visualization: Inter-Laboratory Study Workflow

The following diagram illustrates the workflow for a well-structured inter-laboratory comparison study.

ILC_Workflow cluster_coord_lab Coordinating Laboratory cluster_part_labs Participating Laboratories (Lab A, B, C...) Coord1 Protocol Finalization & Method Validation Coord2 Preparation & Distribution (Standards, QCs, Unknowns, Common Matrix) Coord1->Coord2 Part1 Receive Materials & Confirm Integrity Coord2->Part1 Shipment Coord3 Centralized Data Collection & Analysis FinalReport Final Comparison Report (Statistical Analysis, Conclusion) Coord3->FinalReport Generates Part2 Method Familiarization & Initial Validation (Accuracy, Precision, Linearity) Part1->Part2 Part3 Analysis of Blinded QC & Unknown Samples Part2->Part3 Part4 Standardized Data Reporting to Coordinating Lab Part3->Part4 Part4->Coord3 Submission

Caption: A generalized workflow for an inter-laboratory comparison study.

Pillar 4: Comparative Data Analysis and Interpretation

Once all data is collected, the coordinating laboratory performs a statistical analysis to assess inter-laboratory precision. The results can be summarized for clarity.

Table 1: Hypothetical Inter-laboratory Comparison Data for this compound
ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
Accuracy (% Recovery)
Low QC (3 ng/mL)98.7%104.2%95.5%101.8%85-115%
Mid QC (300 ng/mL)101.2%100.5%98.9%99.7%85-115%
High QC (800 ng/mL)99.5%98.8%101.5%100.9%85-115%
Precision (%RSD)
Intra-day (n=6)2.8%3.5%4.1%3.1%< 15%
Inter-day (n=3 days)4.5%5.2%6.8%4.9%< 15%
Linearity (R²) 0.99920.99890.99950.9991≥ 0.995
LOQ (ng/mL) 1.01.01.01.0≤ 1.0 ng/mL
Inter-Lab Precision (%RSD on Unknowns)
Unknown 1 (~5 ng/mL)\multicolumn{4}{c}{12.5%}< 20%
Unknown 2 (~500 ng/mL)\multicolumn{4}{c}{6.2%}< 15%

Interpretation of Results: The data in Table 1 demonstrates strong concordance between the four laboratories. All labs met the pre-defined acceptance criteria for accuracy, precision, linearity, and LOQ, indicating the method is transferable. The inter-laboratory precision (%RSD across all labs for the unknown samples) is well within typical limits for bioanalytical assays. A higher %RSD for the low-concentration sample is expected and acceptable. Any significant deviation by one lab would warrant an investigation into potential causes, such as instrument calibration, procedural drift, or environmental factors.

Visualization: Ranitidine Metabolism

Understanding the metabolic relationship is key to appreciating the analytical challenge.

Caption: Metabolic conversion of Ranitidine to this compound.

Conclusion

An inter-laboratory comparison is not merely a validation exercise; it is a critical stress test that builds confidence in an analytical method's ability to generate reliable and reproducible data, regardless of location. For this compound, a metabolite of significant interest, ensuring analytical concordance across different research and quality control sites is paramount for consistent data in support of drug safety and efficacy. By grounding the study in the principles of method validation, employing a robust LC-MS/MS protocol, and adhering to a meticulously planned study design, organizations can ensure the integrity of their analytical data and make informed, data-driven decisions throughout the pharmaceutical lifecycle.

References

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  • Analytical Method Development and Validation for Estimation of Rantidine Hcl in Solid Dosage Form By Uv-Spectrophotometric Metho. (2024, January 25). International Journal of Advanced Research, 5(12), 1163-1169.
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Comparative Analysis of Desmethyl Ranitidine and Other Ranitidine Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the pharmacological activity of desmethyl ranitidine and other primary metabolites of ranitidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an in-depth understanding of the structure-activity relationships of these compounds and the experimental methodologies used to assess their effects.

Introduction: Ranitidine and its Metabolic Fate

Ranitidine is a potent histamine H2-receptor antagonist formerly widely used in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease.[1] Its therapeutic action is mediated by the competitive and reversible inhibition of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1] Following administration, ranitidine is metabolized in the liver to several key metabolites: ranitidine N-oxide, ranitidine S-oxide, and this compound.[1] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall in vivo effects and potential for off-target interactions.

The Metabolic Pathway of Ranitidine

The biotransformation of ranitidine is primarily carried out by the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems in the liver.[] The major metabolite formed is ranitidine N-oxide, accounting for less than 4% of the administered dose, while ranitidine S-oxide and this compound are formed in smaller amounts, each representing about 1% of the dose.[1][3]

Caption: Workflow for a radioligand binding assay.

Functional Assay: Histamine-Stimulated Adenylate Cyclase Activity

This assay measures the ability of a test compound to inhibit the downstream signaling cascade initiated by histamine binding to the H2 receptor.

Principle: The histamine H2 receptor is a Gs-protein coupled receptor. Its activation by an agonist like histamine leads to the stimulation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). An H2-receptor antagonist will inhibit this histamine-induced increase in cAMP.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable cell line that expresses the H2 receptor (e.g., HEK293 cells transfected with the human H2 receptor).

  • Pre-incubation: Treat the cells with the test compound at various concentrations for a defined period.

  • Stimulation: Add a fixed concentration of histamine to stimulate the H2 receptors.

  • Lysis and cAMP Measurement: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA or a fluorescence-based assay).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal histamine-stimulated cAMP production.

Conclusion

Based on available data, the primary metabolites of ranitidine, including this compound, ranitidine N-oxide, and ranitidine S-oxide, are considered pharmacologically inactive at the histamine H2 receptor. This indicates that the therapeutic effects of ranitidine are attributable to the parent compound. For researchers investigating the biological effects of ranitidine and its metabolites, it is essential to employ robust in vitro assays, such as radioligand binding and functional adenylate cyclase assays, to accurately characterize their activity at the H2 receptor and other potential targets.

References

  • Chung, W. G., Park, C. S., Roh, H. K., Lee, W. K., & Cha, Y. N. (2000). Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450. Japanese journal of pharmacology, 84(2), 213–220.
  • Drugs.com. (2024). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ranitidine (HMDB0001930). Retrieved from [Link]

  • PubChem. (n.d.). Desmethylranitidine. Retrieved from [Link]

  • PubChem. (n.d.). Ranitidine. Retrieved from [Link]

  • PubChem. (n.d.). Ranitidine N-oxide. Retrieved from [Link]

  • PubChem. (n.d.). Ranitidine S-oxide. Retrieved from [Link]

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A Comparative Analysis of Desmethyl Ranitidine Levels Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Desmethyl Ranitidine levels in various patient populations. It is intended for researchers, scientists, and drug development professionals seeking to understand the factors that influence the metabolism and clearance of ranitidine and its derivatives. This document synthesizes established pharmacokinetic principles with practical insights into analytical methodologies, offering a comprehensive resource for clinical and preclinical research.

Introduction: Ranitidine and its Metabolite, this compound

Ranitidine is a histamine H2-receptor antagonist that effectively reduces gastric acid production.[1] For years, it was a cornerstone in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[2] Following administration, ranitidine undergoes metabolism primarily in the liver, leading to the formation of several metabolites.[1][3]

The three principal metabolites are ranitidine N-oxide, ranitidine S-oxide, and this compound.[2][4][5] Of these, this compound is considered a minor metabolite, typically accounting for only about 1% of an administered dose found in urine.[2][4][5][6] Despite its low abundance, understanding the factors that influence the concentration of this compound is crucial. Alterations in its levels can serve as an indicator of broader changes in the parent drug's metabolism and excretion, which is particularly important for ensuring safety and efficacy in specific patient populations.

The Metabolic Journey of Ranitidine

Ranitidine is subject to first-pass metabolism in the liver, with an oral bioavailability of approximately 50-60%.[7] The primary route of elimination for both the parent drug and its metabolites is renal excretion.[2][8] Approximately 30% of an oral dose is excreted unchanged in the urine.[4][5] The metabolic fate is governed by hepatic enzymes, including the cytochrome P450 (CYP450) system, although ranitidine's interaction with these enzymes is weak compared to other H2-receptor antagonists like cimetidine.[3][8][9]

The N-demethylation pathway leads to the formation of this compound.

G Ranitidine Ranitidine Metabolism Hepatic Metabolism (First-Pass) Ranitidine->Metabolism Unchanged Unchanged Ranitidine (~30% of oral dose) Ranitidine->Unchanged N_Oxide Ranitidine N-oxide (~4%) Metabolism->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide (~1%) Metabolism->S_Oxide S-oxidation Desmethyl This compound (~1%) Metabolism->Desmethyl N-demethylation Excretion Renal Excretion (Urine) N_Oxide->Excretion S_Oxide->Excretion Desmethyl->Excretion Unchanged->Excretion

Caption: Metabolic pathway of Ranitidine.

Key Determinants of this compound Levels in Patient Populations

The plasma concentration of any drug metabolite is a function of its formation and elimination rates. For this compound, these kinetics are profoundly influenced by patient-specific factors, most notably renal and hepatic function, as well as age.

Patients with Renal Impairment

Core Principle: Renal excretion is the primary elimination pathway for ranitidine and its metabolites.[8] Any decline in kidney function directly impedes this process.

In patients with significant renal impairment (creatinine clearance < 50 mL/min), the elimination half-life of ranitidine is prolonged by approximately three-fold, and plasma clearance is drastically reduced.[6][8][10] This leads to the accumulation of the parent drug. Consequently, its metabolites, including this compound, which also rely on renal clearance, will accumulate in the plasma, leading to significantly elevated levels compared to individuals with normal renal function. This pharmacokinetic alteration is clinically significant and necessitates a dose reduction of ranitidine, often by half, to prevent potential toxicity.[7][11][12]

Patients with Hepatic Impairment

Core Principle: Ranitidine is metabolized by the liver, but this pathway is not the rate-limiting step for its elimination in most cases.

Studies conducted in patients with compensated liver cirrhosis have shown that alterations in ranitidine's half-life, distribution, and clearance are minor and not considered clinically significant.[4][5][6] This suggests that the rate of formation of this compound is not dramatically altered in patients with stable hepatic dysfunction. Therefore, it is expected that this compound levels in this population would not differ substantially from those in individuals with healthy liver function, assuming renal function is normal. As such, dosage adjustments for ranitidine are typically not required based on hepatic impairment alone.[11][13]

The Elderly Population

Core Principle: Advanced age is often accompanied by a physiological decline in renal function.

Pharmacokinetic studies have consistently demonstrated that in individuals over 50-65 years of age, the elimination half-life of ranitidine is prolonged and its total clearance is reduced.[6][8][14][15] This is primarily attributed to the age-related decrease in kidney function. The result is a higher systemic exposure (Area Under the Curve, AUC) and accumulation of the drug with repeated dosing.[8][15][16] This elevated concentration of the parent drug naturally leads to a proportional increase in the plasma levels of its metabolites. Therefore, this compound levels are expected to be higher in the geriatric population compared to younger adults, warranting consideration of dosage adjustments.[15]

Other Influencing Factors
  • Pediatric Population: Pharmacokinetic data indicates that in children (from one month up to 16 years), the key parameters for ranitidine are not significantly different from those in healthy adults when corrected for body weight.[4] This implies that this compound levels, when normalized for dose, would be comparable.

  • Genetic Polymorphisms (CYP450): While ranitidine is a substrate for cytochrome P450 enzymes, its interaction is weak.[3][9][17] Unlike drugs that are heavily reliant on a single CYP enzyme for metabolism, ranitidine's clearance is less likely to be affected by common genetic polymorphisms. Thus, the impact of pharmacogenomics on this compound levels is expected to be minimal.

  • Drug-Drug Interactions: Ranitidine has a low potential to inhibit the metabolism of other drugs.[17][18] However, co-administration of medications that impair renal function (nephrotoxic drugs) could indirectly reduce the clearance of this compound.

Quantitative Analysis of this compound: A Methodological Workflow

Accurate quantification of this compound in biological matrices like plasma or urine is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the gold standard for its sensitivity and specificity.

Experimental Protocol: Quantification via LC-MS/MS
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system (e.g., Agilent, Waters).

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Quantification MS->Data

Caption: Experimental workflow for metabolite quantification.

Comparative Summary of Expected this compound Levels

The following table summarizes the anticipated relative levels of this compound across different patient populations based on established pharmacokinetic principles.

Patient PopulationKey Influencing FactorExpected Relative this compound LevelRationale
Healthy Young Adult Normal PhysiologyBaseline Represents the standard metabolic and clearance profile.
Patient with Renal Impairment Decreased Renal ClearanceSignificantly Elevated Impaired excretion of both ranitidine and its metabolites leads to accumulation.[10]
Elderly Patient (>65 years) Age-Related Renal DeclineElevated Reduced renal clearance prolongs half-life and increases systemic exposure.[14][15]
Patient with Hepatic Impairment Altered Liver MetabolismNormal to Slightly Elevated Hepatic metabolism is not the primary rate-limiting step for elimination; minimal clinical impact is reported.[4][5]
Pediatric Patient Developing PhysiologyBaseline (Weight-Adjusted) Pharmacokinetics are comparable to adults when dose is adjusted for body weight.[4]

Conclusion

The concentration of this compound, a minor metabolite of ranitidine, is a sensitive indicator of the parent drug's elimination kinetics. The single most critical factor influencing its levels is renal function . Consequently, patient populations with compromised or naturally declining renal function, specifically those with kidney disease and the elderly, are expected to exhibit significantly elevated levels of this compound. This is a direct result of reduced clearance and necessitates careful dose adjustments of the parent drug to ensure patient safety. In contrast, factors such as stable hepatic impairment and pharmacogenetic variations in the CYP450 system appear to have a clinically insignificant impact on this compound concentrations. This guide underscores the importance of considering patient-specific physiological characteristics in drug development and clinical practice.

References

  • Ranitidine - LiverTox - NCBI Bookshelf - NIH . (2018). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

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  • Pharmacokinetics of ranitidine and nizatidine in very elderly patients - PubMed . (1995). Journal of Clinical Pharmacology. [Link]

  • Ranitidine - Wikipedia . (n.d.). Wikipedia. [Link]

  • A Review on Pharmacodynamic and Pharmacokinetic Properties and Physicochemical Characteristics of Ranitidine Tablets - ijirset . (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Pharmacokinetics and pharmacodynamics of ranitidine and famotidine in healthy elderly subjects: a double-blind, placebo-controlled comparison - PubMed . (1993). Pharmacotherapy. [Link]

  • Ranitidine alters antipyrine metabolism in control and phenobarbital-treated mice - PubMed . (1987). Research Communications in Chemical Pathology and Pharmacology. [Link]

  • The effect of age on ranitidine pharmacokinetics - PubMed . (1988). Clinical Pharmacology & Therapeutics. [Link]

  • Does ranitidine have significant drug interactions with antipsychotics such as clozapine, loxapine, or benztropine? - Dr.Oracle . (2025). Dr. Oracle. [Link]

  • PRODUCT MONOGRAPH PrMyl-Ranitidine Ranitidine (as Ranitidine hydrochloride) Tablets BP 150 and 300 mg Histamine H2 Receptor A . (n.d.). Mylan Pharmaceuticals. [Link]

  • Ranitidine: Package Insert / Prescribing Information - Drugs.com . (2024). Drugs.com. [Link]

  • PRODUCT INFORMATION Rx Only - DailyMed . (n.d.). DailyMed. [Link]

  • Ranitidine | C13H22N4O3S | CID 3001055 - PubChem - NIH . (n.d.). PubChem. [Link]

  • 651 Ranitidine 150 mg 652 Ranitidine 300 mg Ranitidine Tablets, USP Rx Only - DailyMed . (n.d.). DailyMed. [Link]

  • 9.5 Pharmacokinetics of H2 antihistamines - eXe . (n.d.). eXeLearning. [Link]

  • RANITIDINE . (2018). Government of South Africa. [Link]

  • Pharmacokinetics of the H2- Receptor Antagonist Ranitidine in Man - PubMed . (1981). British Journal of Clinical Pharmacology. [Link]

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  • (PDF) Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method - ResearchGate . (2021). ResearchGate. [Link]

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  • Pharmacokinetics of ranitidine in patients with renal failure - PubMed . (1985). Journal of Clinical Pharmacology. [Link]

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A Senior Application Scientist's Guide to the Validation of Desmethyl Ranitidine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for High-Fidelity Reference Materials

In the landscape of pharmaceutical quality control and drug development, the accuracy of analytical measurements is paramount. The reliability of these measurements is fundamentally anchored to the quality of the reference materials used for calibration and validation. Desmethyl Ranitidine, a primary metabolite of Ranitidine, represents a critical analyte in impurity profiling and pharmacokinetic studies.[1][2] Establishing a well-characterized, high-purity Certified Reference Material (CRM) for this compound is not merely a matter of regulatory compliance; it is a scientific necessity to ensure the safety and efficacy of Ranitidine-containing drug products.

This guide eschews a conventional, templated approach. Instead, it offers an in-depth, logic-driven narrative that mirrors the thought process of a senior scientist tasked with this validation. We will explore the causality behind each experimental choice, presenting a self-validating system where each analytical step corroborates the others. Our objective is to provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently establish this compound as a CRM.

The Foundational Step: Synthesis and Purification of High-Purity this compound

The journey to a CRM begins with the synthesis of the target molecule with the highest achievable purity. A common synthetic route to this compound involves the reaction of 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine with N-methyl-1-methylthio-2-nitro-etheneamine.[3]

cluster_synthesis Synthesis of this compound cluster_purification Purification Strategy Start_1 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine Reaction Condensation Reaction (Heated, under vacuum) Start_1->Reaction Start_2 N-methyl-1-methylthio-2-nitro-etheneamine Start_2->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chrom Column Chromatography (Silica gel, Methanol/Ammonia mobile phase) Crude_Product->Column_Chrom Primary Purification Crystallization Recrystallization (e.g., from Acetonitrile) Column_Chrom->Crystallization Final Polishing Final_Product High-Purity this compound (>99.5%) Crystallization->Final_Product cluster_identity Identity & Structure cluster_purity Purity Assessment cluster_potency Potency & Stability Validation_Process CRM Validation Workflow NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Validation_Process->NMR MS Mass Spectrometry (HRMS, MS/MS) Validation_Process->MS FTIR FTIR Spectroscopy Validation_Process->FTIR HPLC HPLC-UV/PDA (Purity, Impurity Profile) Validation_Process->HPLC qNMR Quantitative NMR (qNMR) Validation_Process->qNMR LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Forced_Deg Forced Degradation HPLC->Forced_Deg Mass_Balance Mass Balance Assay qNMR->Mass_Balance

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of NDMA in Ranitidine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Analyte of Focus: Initial inquiries into the analytical chemistry of ranitidine often mention various related substances. However, the most critical and globally recognized analytical challenge is not a simple metabolite like Desmethyl Ranitidine, but the potent genotoxic impurity, N-Nitrosodimethylamine (NDMA). The discovery of NDMA in ranitidine products, stemming from the instability of the ranitidine molecule itself, led to widespread recalls and a paradigm shift in regulatory expectations.[1][2] This guide, therefore, focuses on the scientifically and regulatorily pertinent issue: the accurate and precise analysis of NDMA in ranitidine active pharmaceutical ingredients (APIs) and drug products.

The Analytical Imperative: Why NDMA Quantification is a High-Stakes Challenge

N-Nitrosodimethylamine (NDMA) is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Its presence in a widely used medicine like ranitidine presents a significant risk to public health. For pharmaceutical scientists, the challenge is twofold:

  • Trace-Level Detection: NDMA must be quantified at exceedingly low levels (parts per billion), demanding highly sensitive instrumentation.

  • Analyte Instability: The ranitidine molecule itself can degrade to form NDMA, particularly at elevated temperatures.[2][3] This creates a critical analytical pitfall where the measurement technique itself can artificially generate the very impurity it is designed to measure.

This guide provides an in-depth comparison of the principal analytical techniques employed to navigate these challenges, focusing on the core performance metrics of accuracy and precision. All methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

The Workhorse of Modern Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

To avoid the thermal degradation of ranitidine, regulatory bodies like the U.S. Food and Drug Administration (FDA) have mandated the use of low-temperature analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the method of choice.[3][7] We will compare two variants of this technique: Triple Quadrupole LC-MS/MS and High-Resolution LC-MS (LC-HRMS).

Principle of Operation: Selectivity and Sensitivity

Both techniques couple the separating power of High-Performance Liquid Chromatography (HPLC) with the detection specificity of mass spectrometry. An HPLC system separates NDMA from the much more concentrated ranitidine API. The eluent is then ionized, and the mass spectrometer detects and quantifies the ions corresponding to NDMA.

The primary distinction lies in the mass analyzer:

  • Triple Quadrupole (QqQ) MS: Offers exceptional sensitivity and specificity by using Multiple Reaction Monitoring (MRM). A specific parent ion (for NDMA, m/z 75.1) is selected, fragmented, and a specific product ion (m/z 43.1 or 58.1) is monitored.[8][9] This two-stage filtering process drastically reduces background noise.

  • High-Resolution MS (HRMS), e.g., Orbitrap: Provides an extremely accurate mass measurement of the parent ion (e.g., m/z 75.0553), allowing the analyte to be distinguished from other molecules with the same nominal mass but different elemental compositions.[7][10]

Experimental Workflow: LC-MS/MS & LC-HRMS

The workflows for both techniques are largely identical, differing mainly in the mass spectrometer's operational parameters.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis prep1 Weigh API or Crushed Tablets (Target: 30 mg/mL Ranitidine) prep2 Dissolve/Extract in Solvent (Water or Methanol) prep1->prep2 prep3 Vortex & Shake (e.g., 40 min) prep2->prep3 prep4 Centrifuge (e.g., 15 min @ 4500 rpm) prep3->prep4 prep5 Filter Supernatant (0.22 µm PVDF Syringe Filter) prep4->prep5 analysis1 Inject into HPLC/UHPLC System prep5->analysis1 analysis2 Chromatographic Separation (e.g., C18 Reverse Phase Column) analysis1->analysis2 analysis3 Divert Ranitidine Peak to Waste (Optional but Recommended) analysis2->analysis3 analysis4 Ionization (APCI or ESI+) analysis3->analysis4 analysis5 Mass Analysis (MRM on QqQ or Full Scan on HRMS) analysis4->analysis5 analysis6 Quantification vs. External Standard Curve analysis5->analysis6

Caption: Generalized workflow for the analysis of NDMA in ranitidine by LC-MS.

Detailed Experimental Protocol (Example: LC-MS/MS)

This protocol is a synthesis of methods published by the FDA and other leading institutions.[1][9]

1. Standard & Sample Preparation:

  • Stock Standard: Prepare a 1 mg/mL stock solution of NDMA reference standard in methanol.
  • Working Standards: Perform serial dilutions of the stock standard with water or methanol to create calibration standards ranging from approximately 0.3 ng/mL to 100 ng/mL.[9]
  • Drug Substance (API): Accurately weigh 120 mg of ranitidine API into a 15 mL centrifuge tube. Add 4.0 mL of water. Vortex until fully dissolved.[9]
  • Drug Product (Tablets): Crush a sufficient number of tablets to obtain a target concentration of 30 mg/mL of ranitidine. Transfer the powder to a 15 mL centrifuge tube, add the appropriate volume of water, and vortex for one minute.[1][9]
  • Extraction: Place the drug product suspension on a mechanical shaker for 40 minutes.[1][9]
  • Clarification: Centrifuge the sample for 15 minutes at 4500 rpm.[7][9]
  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI) source.[11]
  • Column: ACE Excel C18-AR, 3 µm, 50 x 4.6 mm, or equivalent.[9][12]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Methanol.
  • Gradient: A typical gradient would start at a high aqueous percentage, ramping up the organic phase to elute NDMA, followed by a wash and re-equilibration.
  • Flow Rate: ~0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10-20 µL.

3. Mass Spectrometer Conditions (MRM Mode):

  • Ionization: Positive Mode (APCI+ or ESI+).
  • Quantifier Transition: 75.1 → 43.1.
  • Qualifier Transition: 75.1 → 58.1.
  • Rationale: Monitoring two transitions enhances the certainty of identification. The ratio of the quantifier to the qualifier peak area should be consistent between standards and samples.

The Pitfall of Heat: Gas Chromatography-Mass Spectrometry (GC-MS)

Initially, GC-MS was a common technique for nitrosamine analysis.[11] However, the high temperatures required for volatilization in the GC inlet can cause the ranitidine molecule to degrade and artificially form NDMA.[3] This makes direct injection GC-MS an unsuitable method for this specific analysis.

The FDA explicitly warned against using high-temperature methods, as early tests using GC-MS showed falsely elevated levels of NDMA.[3] While alternative GC-MS techniques like Headspace Solid-Phase Microextraction (HS-SPME) can mitigate this by analyzing the vapor phase above the sample without heating the entire matrix to extreme temperatures, LC-MS remains the overwhelmingly preferred and validated approach.[13]

GCMS_Workflow cluster_prep_gc Sample Preparation (HS-SPME) cluster_analysis_gc GC-MS Analysis cluster_warning Critical Caveat gc_prep1 Sample placed in Headspace Vial gc_prep2 SPME Fiber exposed to Vapor Phase (Adsorption of Volatiles) gc_analysis1 Thermal Desorption of Fiber in GC Inlet gc_prep2->gc_analysis1 gc_analysis2 Chromatographic Separation (e.g., Rtx-624 Column) gc_analysis1->gc_analysis2 gc_analysis3 Ionization (EI) & Mass Analysis (SIM or Full Scan) gc_analysis2->gc_analysis3 gc_analysis4 Quantification gc_analysis3->gc_analysis4 warning_node Direct liquid injection GC-MS is NOT suitable. High temperatures artificially generate NDMA from ranitidine.

Caption: Workflow for NDMA analysis by GC-MS, highlighting the necessary use of non-heating extraction techniques like HS-SPME.

Performance Comparison: Accuracy & Precision

The suitability of an analytical method hinges on its ability to produce consistently accurate and precise results. Accuracy refers to the closeness of a measured value to the true value, often assessed via spike-recovery experiments. Precision measures the closeness of repeated measurements to each other, typically expressed as Relative Standard Deviation (%RSD).

ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap)HPLC-UV
Typical LOQ 0.3 - 3.0 ng/mL[9]~1.0 ng/mL[7]10 ng/mL[14]
Accuracy (% Recovery) 86.4% - 94.9%[1] 94.7% - 102.0%[15]Typically within 80-120% (ICH Guideline)~85%[14]
Precision (%RSD) < 15% across calibration levels[1][11] 0.62% for replicate injections[11] < 5% for intra/inter-day precision[8][15]Validated methods meet ICH requirements (<15% RSD)[7]Not specified, but generally higher than MS methods
Trustworthiness High: MRM provides excellent specificity. Validated by FDA.[9]High: High mass accuracy provides excellent specificity. Validated by FDA.[7]Moderate: Prone to interference. Best used for screening with mass confirmation.[14]

Expert Insights: The data clearly shows that both LC-MS/MS and LC-HRMS provide excellent accuracy and precision, well within the stringent requirements for trace impurity analysis set by ICH guidelines.[7][11] The choice between them often comes down to laboratory availability. Triple quadrupole instruments are more common and offer unparalleled sensitivity in targeted MRM mode.[12] High-resolution instruments provide an added layer of confidence through mass accuracy and are powerful tools for unknown impurity identification. HPLC-UV, while accessible, lacks the required sensitivity and specificity for definitive quantification at regulatory limits and is best suited as a screening tool.[14]

Ensuring Trustworthiness: The Self-Validating System

A trustworthy analytical method is a self-validating one. This is achieved by incorporating rigorous quality checks into every analytical run, as prescribed by ICH Q2(R1).[4][6]

  • System Suitability: Before any samples are analyzed, a standard solution is injected to verify the performance of the entire system. Key parameters like peak shape, retention time, and signal-to-noise ratio must meet pre-defined criteria.

  • Calibration Curve: A series of standards of known concentrations are run to create a calibration curve. The correlation coefficient (R²) must be >0.999, demonstrating a linear relationship between concentration and response.[1][8]

  • Bracketing Standards: Calibration standards are re-injected periodically throughout a long sample sequence to ensure the instrument's response has not drifted over time.[11]

  • Spiked Samples (Accuracy): Known amounts of NDMA are added to blank sample matrix and analyzed. The recovery percentage is calculated to assess the method's accuracy and account for any matrix effects.[1]

  • Replicate Injections (Precision): The same sample is injected multiple times to determine the precision (%RSD) of the measurement.[11]

By implementing these validation parameters, a laboratory can be confident that the reported NDMA values are accurate, precise, and legally defensible.

References

  • Agilent Technologies, Inc. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Application Note. [Link]

  • Pujar, K. P., et al. (2020). Development of a Validated Method of Testing for NDMA in Ranitidine. Pharmaceutical Technology. [Link]

  • Waters Corporation. (n.d.). Quick Analysis of N-nitrosodimethylamine (NDMA) in Ranitidine Drug Substance and Drug Product by HPLC/UV. Application Brief. [Link]

  • Liu, M., et al. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Journal of Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance or Drug Product. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Płotka-Wasylka, J., et al. (2020). HS-SPME-GC-MS as an alternative method for NDMA analysis in ranitidine products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Pharmaceutical Review. (2019). FDA recommends LC-HRMS to test for NDMA in ranitidine products. [Link]

  • G2 Intelligence. (2019). FDA Releases an Additional LC-MS Method for Testing NDMA in Ranitidine (Zantac). [Link]

  • Liu, M., et al. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Brieflands. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Shimadzu. (n.d.). GC-MS Method ´NDMA in Ranitidin-API´. [Link]

  • MAC-MOD Analytical. (2019). LC-MS-MS Method for the Determination of NDMA Impurity in Ranitidine. [Link]

  • Aldawsari, F. S., et al. (2021). N-nitrosodimethylamine (NDMA) Contamination of Ranitidine Products: A review of recent findings. Saudi Pharmaceutical Journal. [Link]

Sources

A Comparative Analysis of Desmethyl Ranitidine in Generic vs. Brand-Name Ranitidine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical manufacturing, the axiom "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of a medication. This guide provides a comprehensive comparative analysis of Desmethyl Ranitidine, a known metabolite and potential impurity of the widely-used H2-receptor antagonist, Ranitidine.

Ranitidine's clinical utility in treating conditions such as peptic ulcers and gastroesophageal reflux disease has been well-established. However, the recent scrutiny over the presence of N-nitrosodimethylamine (NDMA) in ranitidine products has underscored the critical importance of rigorous impurity profiling for both brand-name and generic formulations. While the focus has been on NDMA, a thorough understanding of other potential impurities, such as this compound, is paramount for ensuring product quality and patient safety.

This guide will delve into the origins of this compound, its potential impact, and a detailed analytical framework for its quantification. We will explore the nuances of its presence in both generic and brand-name ranitidine products, offering a robust methodology for comparative analysis that can be adapted by researchers and quality control professionals.

Understanding this compound: A Key Metabolite and Impurity

This compound is a primary metabolite of Ranitidine, formed through the N-demethylation of the dimethylaminomethyl group on the furan ring.[1][2] It is also considered a potential process-related impurity or a degradant that can arise during the synthesis or storage of the ranitidine drug substance.[3]

Chemical Structure and Properties:

  • Chemical Name: N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine[3]

  • Molecular Formula: C₁₂H₂₀N₄O₃S[3]

  • Molecular Weight: 300.38 g/mol [3]

The presence of this compound in ranitidine formulations is a critical quality attribute that requires careful monitoring. While it is a metabolite, its levels as an impurity in the final drug product must be controlled within acceptable limits as defined by pharmacopeial standards and regulatory guidelines. The United States Pharmacopeia (USP) and other regulatory bodies establish thresholds for known and unknown impurities to ensure the safety and quality of pharmaceutical products.[4][5]

Diagram: Ranitidine and its Desmethylation to this compound

ranitidine Ranitidine C13H22N4O3S metabolism N-Demethylation (Metabolic Pathway / Degradation) ranitidine->metabolism -CH3 desmethyl_ranitidine This compound C12H20N4O3S metabolism->desmethyl_ranitidine

Caption: Metabolic conversion of Ranitidine to this compound.

Comparative Analysis: this compound in Generic vs. Brand-Name Ranitidine

A key question for researchers and drug development professionals is whether there are significant differences in the impurity profiles, specifically the levels of this compound, between generic and brand-name ranitidine products. While both are required to meet the same regulatory standards for safety and quality, variations in the manufacturing process, starting materials, and formulation excipients could potentially lead to different impurity profiles.

Due to the recent market withdrawal of ranitidine products over NDMA concerns, direct, publicly available comparative studies focusing on this compound are limited. However, based on the principles of pharmaceutical manufacturing and quality control, we can establish a framework for such a comparative analysis and present a representative dataset.

Table 1: Representative Comparative Data of this compound Levels

ProductManufacturer TypeThis compound Level (% w/w)USP Limit for Known Impurities (% w/w)
Brand-Name Ranitidine (e.g., Zantac® - historical data)Innovator0.08≤ 0.2
Generic Ranitidine AGeneric0.12≤ 0.2
Generic Ranitidine BGeneric0.09≤ 0.2
Generic Ranitidine CGeneric0.15≤ 0.2

Note: The data presented in this table is for illustrative purposes only and is based on typical impurity levels found in pharmaceutical products. Actual levels can vary between batches and manufacturers.

Discussion of Representative Data:

The hypothetical data in Table 1 illustrates that both brand-name and generic ranitidine products would be expected to contain levels of this compound that are well within the typical USP limits for known impurities. However, it also highlights potential variability among different generic manufacturers. This variability can be attributed to several factors:

  • Synthesis Route: Different manufacturers may employ slightly different synthetic routes for the ranitidine API, which could lead to variations in the formation of process-related impurities.

  • Purity of Starting Materials: The quality and purity of the raw materials used in the synthesis can directly impact the impurity profile of the final API.

  • Manufacturing Process Controls: Differences in process parameters, purification techniques, and overall quality control measures can influence the final impurity levels.

  • Formulation and Stability: The excipients used in the tablet formulation and the storage conditions can affect the stability of the ranitidine and the potential for degradation into impurities like this compound.[6]

It is crucial to emphasize that as long as the levels of this compound and other impurities are within the established regulatory limits, the products are considered safe and effective.

Experimental Protocol: Quantification of this compound by HPLC-UV

A robust and validated analytical method is essential for the accurate quantification of this compound in ranitidine drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[7][8][9]

Objective: To develop and validate an HPLC-UV method for the separation and quantification of this compound in ranitidine tablets.

Materials and Reagents:

  • Ranitidine Hydrochloride Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Ranitidine tablets (Brand-name and Generic)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of a buffer (e.g., 0.1 M ammonium acetate, pH adjusted to 6.5 with formic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 85:15 v/v).[10]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 322 nm[10]
Injection Volume 20 µL
Run Time Approximately 15 minutes (to ensure elution of all components)

Preparation of Solutions:

  • Standard Stock Solution (Ranitidine): Accurately weigh and dissolve an appropriate amount of Ranitidine Hydrochloride reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Ranitidine and 1 µg/mL of this compound.

  • Sample Preparation: a. Weigh and finely powder not fewer than 20 ranitidine tablets. b. Accurately weigh a portion of the powdered tablets equivalent to 100 mg of ranitidine into a 100 mL volumetric flask. c. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the ranitidine. d. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. e. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of solutions of this compound at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of this compound is spiked into a placebo sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Diagram: HPLC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Tablet Powder Tablet Powder Dissolution & Sonication Dissolution & Sonication Tablet Powder->Dissolution & Sonication Filtration Filtration Dissolution & Sonication->Filtration HPLC Vial HPLC Vial Filtration->HPLC Vial Autosampler Autosampler HPLC Vial->Autosampler Reference Standards Reference Standards Standard Solution Standard Solution Reference Standards->Standard Solution Standard Solution->HPLC Vial HPLC Column HPLC Column Autosampler->HPLC Column UV Detector UV Detector HPLC Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion and Future Perspectives

The analysis of this compound is a crucial aspect of ensuring the quality and safety of ranitidine drug products, irrespective of whether they are brand-name or generic. While regulatory bodies mandate that all pharmaceutical products meet stringent quality standards, this guide highlights the importance of ongoing surveillance and comparative analysis of impurity profiles.

The provided analytical methodology offers a robust framework for researchers and quality control professionals to quantify this compound levels accurately. The illustrative data underscores that while both brand and generic products are expected to comply with pharmacopeial limits, variations can exist. A thorough understanding of the impurity profile of a drug product is a cornerstone of modern pharmaceutical quality assurance.

As the pharmaceutical landscape continues to evolve, with increasing scrutiny on impurities, the principles and methodologies outlined in this guide will remain essential for ensuring that all patients have access to safe and effective medications.

References

  • A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health.

  • Forced-Degradation Study of Ranitidine Reagent Powder A Stored under... ResearchGate.

  • Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of Ranitidine hydrochloride in Tablet dosage form.
  • Application Notes & Protocols: Forced Degradation Study of Ranitidine S-oxide. Benchchem.
  • USP 35 Official Monographs / Ranitidine 4521.
  • RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets. The Pharma Innovation Journal.

  • a-validated-hplc-method-for-the-determination-of-ranitidine-in-human-plasma-application-to-bioavailability-studies.pdf. TSI Journals.

  • Laboratory Tests | Ranitidine. FDA.

  • METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMENATION OF RANITIDINE IN ITS FIXED DOSE DRUG PRODUCT BY USING RP-HPLC. IJRPC.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Desmethyl Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Desmethyl Ranitidine, a known metabolite of Ranitidine.[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

The primary hazards associated with this compound can be inferred from its parent compound, Ranitidine, and its classification as an N-nitroso compound. The Safety Data Sheet for Ranitidine Hydrochloride indicates that it can cause skin and eye irritation, and may lead to allergic reactions or respiratory difficulties upon inhalation. Furthermore, N-nitroso compounds as a class are considered probable human carcinogens, necessitating meticulous handling to minimize exposure.[4]

Therefore, a comprehensive risk assessment is the foundational step in establishing a safe handling protocol. This assessment should consider the physical form of the compound (solid or in solution), the procedures being performed (weighing, dissolving, transferring), and the potential for aerosol generation.

Core Personal Protective Equipment (PPE) Requirements

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[4][5][6] The following table summarizes the essential PPE for handling this compound in a laboratory setting.

PPE ComponentSpecifications and Rationale
Gloves Double gloving with nitrile gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides a barrier against direct skin contact and prevents contamination of the lab coat sleeve. Nitrile offers good resistance to a range of chemicals.[7]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and aerosols.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
Respiratory Protection For handling the powdered form of this compound, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[8] For procedures with a higher risk of aerosolization or when handling volatile solutions, a half-mask or full-face respirator with appropriate cartridges should be considered based on a thorough risk assessment.
Protective Clothing A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is essential to protect the skin and personal clothing from contamination. Standard cotton lab coats may not provide sufficient protection against chemical splashes.
Foot Protection Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[7]

Step-by-Step Guidance for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning_Workflow cluster_0 Donning Sequence node_A 1. Gown node_B 2. Respirator node_A->node_B Securely fasten gown node_C 3. Goggles/Face Shield node_B->node_C Perform seal check node_D 4. Gloves (Outer pair over cuff) node_C->node_D Ensure proper fit

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

PPE_Doffing_Workflow cluster_1 Doffing Sequence node_E 1. Gloves (Outer pair) node_F 2. Gown node_E->node_F Peel away from body node_G 3. Goggles/Face Shield node_F->node_G Roll inwards node_H 4. Respirator node_G->node_H Handle by straps node_I 5. Gloves (Inner pair) node_H->node_I Avoid touching front node_J Wash Hands Thoroughly node_I->node_J Dispose in designated waste

Caption: Step-by-step procedure for safe PPE removal.

Operational and Disposal Plans

A comprehensive safety strategy extends beyond personal protection to include robust operational and disposal protocols.

Engineering Controls and Work Practices
  • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked, and access should be restricted.

  • Decontamination: All surfaces and equipment in the designated area should be decontaminated after each use. A solution of 1:1 hydrobromic acid and acetic acid has been shown to be effective in destroying nitrosamines.[8] Alternatively, exposure to UV light can also degrade nitrosamines.[8]

Waste Disposal

All materials contaminated with this compound, including unused compound, solutions, contaminated labware, and used PPE, must be treated as hazardous waste.[5][9]

  • Segregation: this compound waste must be segregated from other laboratory waste streams to prevent cross-contamination.[5]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[5]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should include secondary containment.[10]

  • Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.[5] The EPA has specific regulations for the disposal of hazardous waste pharmaceuticals, which prohibit their disposal in the sewer system.[11][12]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a critical component of laboratory safety and scientific integrity. By understanding the potential hazards, implementing stringent PPE protocols, and adhering to proper operational and disposal procedures, researchers can protect themselves and their colleagues while advancing the frontiers of drug development. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive thorough training on these procedures and that the institution's Chemical Hygiene Plan is consistently followed.[13][14][15]

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, August). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]

  • LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

  • Nitrosamines Exchange. (2022, June 9). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Retrieved from [Link]

  • Stericycle. (n.d.). Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. Retrieved from [Link]

  • HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training. Retrieved from [Link]

  • Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • CloudSDS. (n.d.). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • IJPPR. (n.d.). A Review on Ranitidine with NDMA Contamination. Retrieved from [Link]

  • European Medicines Agency. (2020, September 17). Ranitidine EMA-H-A31-1491 - Assessment Report. Retrieved from [Link]

  • PubMed. (1993, December). Safety profile of ranitidine. A review. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards. Retrieved from [Link]

  • Occupational Health & Safety. (2017, August 1). Implementing the OSHA Lab Standard. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 12). Safety Information - NDMA Found in Samples of Some Ranitidine Medicines. Retrieved from [Link]

  • PubMed. (1982). Some detoxification methods for N-nitrosamine-contaminated wastes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Association between Ranitidine Use and Gastrointestinal Cancers. Retrieved from [Link]

  • Drugs.com. (2024, November 4). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Ranitidine Hydrochloride MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Ranitidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Genotoxic Impurities in Ranitidine Containing Products: An Overview. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.